Schizandriside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O10/c1-32-20-6-12(3-4-17(20)27)22-15-8-18(28)21(33-2)7-13(15)5-14(9-26)16(22)10-34-25-24(31)23(30)19(29)11-35-25/h3-4,6-8,14,16,19,22-31H,5,9-11H2,1-2H3/t14-,16-,19+,22-,23-,24+,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSJJCSJHIDTDE-JTVAWUQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(C(C(CC2=C1)CO)COC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Schizandriside: A Technical Guide to its Natural Sources, Extraction, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schizandriside, a bioactive lignan with significant therapeutic potential, has garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources, plant origins, and quantitative distribution of this compound. It further details robust experimental protocols for its extraction, isolation, and quantification. Additionally, this document elucidates the biosynthetic pathway of this compound, offering insights into its formation within the plant kingdom. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources and Plant Origins of this compound
This compound is a dibenzocyclooctadiene lignan found in several plant species. The primary and most well-documented source is the genus Schisandra, with Schisandra chinensis (Turcz.) Baill., commonly known as the five-flavor berry, being a principal producer[1][2]. While the fruits of S. chinensis are the most commonly utilized part, other parts of the plant, including the stems, leaves, and roots, also contain a variety of lignans[3][4].
Beyond the Schisandra genus, this compound has been identified in other botanicals, expanding the potential sources for its isolation. These include:
-
Saraca asoca (Roxb.) De Wilde : Commonly known as the Ashoka tree, the bark of this plant has been found to contain this compound among other lignan glycosides[5].
-
Acer truncatum Bunge : The leaves of the Shantung maple have been reported to contain this compound[6].
-
Litsea glutinosa (Lour.) C.B.Rob. : This evergreen tree, found in tropical and subtropical regions, is another confirmed source of this compound[7].
While the presence of this compound in these plants is established, the concentration can vary significantly depending on the plant part, geographical location, harvest time, and genetic strain.
Quantitative Data on Lignan Content
Quantitative data specifically for this compound across different plant sources and parts is limited in publicly available literature. However, extensive research has been conducted on the overall lignan profile of Schisandra chinensis, providing valuable context for the distribution of related compounds. The following tables summarize the available quantitative data for major lignans in S. chinensis.
Table 1: Lignan Content in Different Parts of Schisandra chinensis
| Plant Part | Major Lignans Detected | Concentration Range (mg/g dry weight) | Reference |
| Fruit | Schisandrin, Gomisin A, Schisantherin A | Schisandrin: 2.2 - 11.08Gomisin A: Data variesSchisantherin A: 2.26 - 6.36 | [8][9] |
| Stem | Deoxyschizandrin, γ-Schizandrin, Wuweizisu C, Gomisin N, Schizandrin | Data for individual lignans not specified | [3] |
| Leaf | Schisandrin, Gomisin A, Deoxyschisandrin, Schisandrin B, Gomisin G, Schisantherin | Total Lignans: Lower than fruits | [1] |
| Root | Gomisin D, Schisandrol B, Schisantherin C | Higher content of some lignans compared to fruits | [4][10] |
Table 2: this compound Presence in Various Plant Sources
| Plant Species | Plant Part | Presence of this compound | Reference |
| Schisandra chinensis | Fruit, Stem, Leaf, Root | Present | [1][3][4] |
| Saraca asoca | Bark | Present | [5] |
| Acer truncatum | Leaf | Present | [6] |
| Litsea glutinosa | Bark, Root, Leaf, Twig | Present | [7] |
Experimental Protocols
Extraction of this compound
The extraction of this compound from plant material is a critical first step. The choice of method can significantly impact the yield and purity of the final extract. Both conventional and modern techniques are employed.
This method utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency and shorter extraction times.
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., Schisandra chinensis fruits, Saraca asoca bark) and grind it into a fine powder (40-60 mesh).
-
Solvent Selection: Use a suitable solvent such as methanol or ethanol (70-95%).
-
Extraction Parameters:
-
Solid-to-Liquid Ratio: 1:10 to 1:30 (g/mL).
-
Ultrasonic Power: 100-250 W.
-
Extraction Temperature: 40-60 °C.
-
Extraction Time: 30-60 minutes.
-
-
Procedure: a. Mix the powdered plant material with the extraction solvent in a flask. b. Place the flask in an ultrasonic bath or use a probe-type sonicator. c. Perform the extraction under the optimized conditions. d. After extraction, centrifuge the mixture at 4000 rpm for 15 minutes. e. Collect the supernatant. Repeat the extraction process on the residue 1-2 more times for exhaustive extraction. f. Combine the supernatants and concentrate under reduced pressure using a rotary evaporator.
Caption: Workflow for Ultrasonic-Assisted Extraction of this compound.
Isolation and Purification of this compound
Following extraction, the crude extract containing a mixture of compounds needs to be purified to isolate this compound. Column chromatography is a standard and effective technique for this purpose.
Protocol:
-
Adsorbent Preparation: Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., n-hexane or a mixture of n-hexane and ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: a. Begin elution with a non-polar solvent system (e.g., n-hexane:ethyl acetate, 9:1 v/v). b. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). c. Collect fractions of the eluate.
-
Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot the fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light (254 nm). Fractions containing the compound of interest (this compound) will have a similar Rf value.
-
Purification: Combine the fractions containing pure this compound and concentrate them. Further purification can be achieved by recrystallization or by using preparative High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Isolation and Purification of this compound.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common and reliable method for the quantification of this compound.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), a UV detector or a Mass Spectrometer (MS).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol.
-
A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run time.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection:
-
UV Detection: Wavelength set at approximately 254 nm.
-
MS Detection: Electrospray ionization (ESI) in positive or negative ion mode, with Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.
-
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve.
-
Sample Preparation: Dissolve a precisely weighed amount of the extract or purified compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Compare the peak area of this compound in the sample chromatogram with the calibration curve to determine its concentration.
Biosynthesis of this compound
This compound belongs to the dibenzocyclooctadiene class of lignans. Its biosynthesis originates from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites.
The key steps in the proposed biosynthetic pathway are:
-
Phenylalanine to Coniferyl Alcohol: The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA. This intermediate is then further processed to yield coniferyl alcohol, a key monolignol precursor.
-
Oxidative Coupling of Monolignols: Two molecules of coniferyl alcohol undergo oxidative coupling to form pinoresinol. This reaction is mediated by laccases or peroxidases and is stereochemically controlled by dirigent proteins[8].
-
Formation of the Dibenzocyclooctadiene Skeleton: Pinoresinol is then reduced to lariciresinol and subsequently to secoisolariciresinol. The central eight-membered ring characteristic of dibenzocyclooctadiene lignans is formed through intramolecular oxidative coupling of a dibenzylbutane lignan precursor.
-
Tailoring Reactions: The core dibenzocyclooctadiene skeleton undergoes a series of tailoring reactions, including hydroxylations, methylations, and glycosylations, to produce the diverse range of lignans found in Schisandra species.
-
Glycosylation: The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the lignan aglycone, a reaction catalyzed by a glycosyltransferase.
Caption: Proposed Biosynthetic Pathway of this compound.
Conclusion
This compound is a promising natural product with a distribution across several plant families, most notably in the genus Schisandra. While quantitative data for this compound itself remains an area for further research, the established protocols for extraction, isolation, and quantification of related lignans provide a solid foundation for future studies. The elucidation of its biosynthetic pathway opens avenues for biotechnological production and metabolic engineering to enhance its yield. This technical guide serves as a foundational resource to facilitate further research and development of this compound for its potential therapeutic applications.
References
- 1. Current knowledge of Schisandra chinensis (Turcz.) Baill. (Chinese magnolia vine) as a medicinal plant species: a review on the bioactive components, pharmacological properties, analytical and biotechnological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Study on chemical constituents from Schisandra chinensis stem] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ethnomedicinal Uses, Phytochemistry, and Therapeutic Potentials of Litsea glutinosa (Lour.) C. B. Robinson: A Literature-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Constituents of the Roots of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Mechanisms of Schizandriside and Related Lignans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the neuroprotective mechanisms of schizandriside and its related dibenzocyclooctadiene lignans, primarily schizandrin A, B, and C, isolated from Schisandra chinensis. The multifaceted neuroprotective actions of these compounds stem from their ability to modulate key signaling pathways involved in neuroinflammation, oxidative stress, and apoptosis. This document summarizes the current understanding of these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to facilitate further research and drug development.
Core Neuroprotective Mechanisms
This compound and its derivatives exert their neuroprotective effects through three primary, interconnected mechanisms:
-
Anti-Neuroinflammation: These compounds significantly attenuate the inflammatory response in the central nervous system, primarily by inhibiting the activation of microglia and the subsequent release of pro-inflammatory mediators.
-
Anti-Oxidative Stress: Schizandrins enhance the endogenous antioxidant defense systems of neuronal cells, thereby mitigating the damaging effects of reactive oxygen species (ROS).
-
Anti-Apoptosis: By modulating key signaling cascades, these lignans can inhibit the programmed cell death of neurons, a hallmark of many neurodegenerative diseases.
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from key studies, demonstrating the neuroprotective efficacy of schizandrin A, B, and C in various experimental models.
Table 1: Anti-Inflammatory Effects of Schizandrin A in Lipopolysaccharide (LPS)-Stimulated Microglia
| Parameter | Cell Type | Treatment | Concentration | Result | Reference |
| Nitric Oxide (NO) Production | BV-2 Cells | Schizandrin A | 10, 20, 40 µM | Significant down-regulation | [1] |
| Tumor Necrosis Factor-α (TNF-α) Production | BV-2 Cells | Schizandrin A | 10, 20, 40 µM | Significant down-regulation | [1] |
| Interleukin-6 (IL-6) Production | BV-2 Cells | Schizandrin A | 10, 20, 40 µM | Significant down-regulation | [1] |
| iNOS Protein Expression | BV-2 Cells | Schizandrin A | 10, 20, 40 µM | Inhibition | [1][2] |
| COX-2 Protein Expression | BV-2 Cells | Schizandrin A | 10, 20, 40 µM | Inhibition | [1][2] |
Table 2: Anti-Neuroinflammatory Effects of Schizandrin C in Lipoteichoic Acid (LTA)-Stimulated Microglia
| Parameter | Cell Type | Treatment | Concentration | Result | Reference |
| Pro-inflammatory Cytokine Production | Microglia | Schizandrin C | Not Specified | Significant inhibition | [3] |
| Prostaglandin E2 (PGE2) Production | Microglia | Schizandrin C | Not Specified | Significant inhibition | [3] |
| Nitric Oxide (NO) Production | Microglia | Schizandrin C | Not Specified | Significant inhibition | [3] |
| Reactive Oxygen Species (ROS) Production | Microglia | Schizandrin C | Not Specified | Significant inhibition | [3] |
| iNOS Protein Expression | Microglia | Schizandrin C | Not Specified | Inhibition | [3] |
| COX-2 Protein Expression | Microglia | Schizandrin C | Not Specified | Inhibition | [3] |
Table 3: Activation of Nrf2 Signaling Pathway by Schizandrin B
| Parameter | Cell Type | Treatment | Concentration | Result | Reference |
| Nrf2 Expression | H9c2 cells | Schizandrin B | 20 µM | Upregulation | [4] |
| HO-1 Expression | H9c2 cells | Schizandrin B | 20 µM | Upregulation | [4] |
| NQO-1 Expression | H9c2 cells | Schizandrin B | 20 µM | Upregulation | [4] |
| Keap1 Expression | H9c2 cells | Schizandrin B | 20 µM | Attenuation of H/R-induced upregulation | [4] |
Key Signaling Pathways
The neuroprotective effects of this compound and its related lignans are mediated by their modulation of several critical intracellular signaling pathways.
Anti-Inflammatory Signaling Pathways
Schizandrins exert their anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and JAK-STAT signaling pathways.
Antioxidant Signaling Pathway
Schizandrins promote the expression of antioxidant enzymes by activating the Nrf2-ARE signaling pathway.
MAPK Signaling Pathway
Schizandrins have also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in both inflammation and apoptosis. The exact mechanisms can be cell-type and stimulus-dependent, but generally involve the inhibition of pro-inflammatory MAPK cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's neuroprotective effects.
In Vitro Models
References
The Discovery and Isolation of Schizandriside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schizandriside, a lignan glycoside with the chemical formula C25H32O10, has garnered interest for its potential therapeutic properties, notably its antioxidant effects. This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailing the initial findings and subsequent advancements in extraction and purification methodologies. The document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in natural product chemistry and drug development.
Discovery and Initial Isolation
Contrary to what its name might suggest, this compound was first isolated not from a species of Schisandra, but from the stems of Kadsura heteroclita (Roxb.) Craib. The initial discovery was reported in 1980 by Chinese researchers Liu, C.-T., and Wang, L.-W. in the journal Yao Hsueh T'ung Pao. This seminal work laid the foundation for future research into this compound. In addition to Kadsura heteroclita, this compound has also been isolated from other plant species, including Saraca asoca and Uvaria tonkinensis.[1]
Physicochemical and Biological Properties
This compound is characterized by its dibenzocyclooctadiene lignan core attached to a glycosidic moiety. Its biological activity is an area of ongoing research, with antioxidant properties being the most prominently reported.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. It is important to note that while computational data is readily available, experimentally determined values for some properties remain limited in publicly accessible literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C25H32O10 | PubChem |
| Molecular Weight | 492.5 g/mol | PubChem (Computed) |
| IUPAC Name | (2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | PubChem |
| XLogP3 | 0.5 | PubChem (Computed) |
| Hydrogen Bond Donors | 6 | PubChem (Computed) |
| Hydrogen Bond Acceptors | 10 | PubChem (Computed) |
Table 2: Biological Activity of this compound
| Activity | Metric | Value | Source |
| Antioxidant Activity | IC50 (DPPH radical scavenging assay) | 34.4 μM | [1] |
Experimental Protocols
The isolation and purification of this compound have evolved from classical chromatographic techniques to more advanced analytical methods. Below are representative protocols for its extraction and analysis.
General Extraction and Isolation from Kadsura heteroclita
The following is a generalized protocol based on common phytochemical practices for the isolation of lignans from plant material.
Experimental Workflow for Lignan Isolation
Caption: Generalized workflow for the extraction and isolation of this compound.
Methodology:
-
Plant Material Preparation: The stems of Kadsura heteroclita are collected, dried, and ground into a coarse powder.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, typically methanol or ethanol, using either maceration at room temperature or a Soxhlet apparatus for exhaustive extraction.
-
Filtration and Concentration: The resulting extract is filtered to remove solid residues, and the solvent is evaporated under reduced pressure to obtain a crude extract.
-
Fractionation: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. For lignans, partitioning between water and a moderately polar solvent like ethyl acetate is common.
-
Chromatographic Separation: The organic-soluble fraction is then subjected to various chromatographic techniques. Initial separation is typically performed using column chromatography with stationary phases like silica gel or Sephadex LH-20.
-
Final Purification: Fractions enriched with this compound are further purified using high-performance liquid chromatography (HPLC), often on a semi-preparative or preparative scale, to yield the pure compound.
Modern Analytical Methodology: UHPLC-Q-Orbitrap HRMS
For the simultaneous qualitative and quantitative analysis of this compound in plant extracts, modern techniques like Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS) are employed.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of powdered Kadsura heteroclita stem is ultrasonically extracted with methanol. The solution is then centrifuged, and the supernatant is filtered before injection.
-
Chromatographic Conditions:
-
Column: A high-resolution column, such as an ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm), is used.
-
Mobile Phase: A gradient elution is typically employed, often consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) as solvent A and an organic solvent mixture (e.g., acetonitrile/methanol) as solvent B.
-
Flow Rate and Temperature: A low flow rate (e.g., 0.4 mL/min) and a controlled column temperature (e.g., 40°C) are maintained.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) is used in both positive and negative ion modes to obtain comprehensive data.
-
Analysis: Full scan data is acquired over a wide mass range, and data-dependent MS/MS scans are used to fragment ions for structural elucidation.
-
Identification: this compound is identified by its accurate mass and characteristic fragmentation pattern.
-
Signaling Pathways and Mechanism of Action
While the specific signaling pathways modulated by this compound are not yet fully elucidated, the antioxidant activity of lignans suggests potential interactions with cellular pathways involved in oxidative stress response. Lignans from the Schisandraceae family, such as Schisandrin A, have been shown to interact with pathways like the Nrf2 and NF-κB signaling pathways.
Potential Antioxidant Mechanism of Action
The antioxidant effect of compounds like this compound can be mediated through direct radical scavenging or by modulating cellular antioxidant defense systems.
Caption: Potential antioxidant mechanisms of this compound.
The diagram illustrates two potential mechanisms:
-
Direct Radical Scavenging: this compound may directly neutralize reactive oxygen species (ROS), thereby reducing oxidative stress and preventing cellular damage.
-
Modulation of Endogenous Antioxidant Systems: It is hypothesized that this compound may activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. This would lead to the increased expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-px), enhancing the cell's ability to combat oxidative stress.
Further research is required to definitively establish the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
Conclusion
This compound, a lignan glycoside first isolated from Kadsura heteroclita, presents a promising scaffold for further investigation in drug discovery, particularly in the context of diseases associated with oxidative stress. This guide has provided a comprehensive overview of its discovery, isolation, and known properties, offering a foundational resource for the scientific community. Future research should focus on elucidating its precise mechanism of action, exploring its full pharmacological profile, and optimizing its synthesis and production for potential therapeutic applications.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans derived from the fruit of Schisandra chinensis, a well-known plant in traditional medicine, have garnered significant scientific interest for their diverse and potent pharmacological activities. Among these, Schizandriside and its related dibenzocyclooctadiene lignans, including Schisandrin A, B, and C, and various Gomisins, stand out for their therapeutic potential across a spectrum of diseases. These compounds have demonstrated robust antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, and anticancer properties in a multitude of preclinical studies.[1][2][3][4] This technical guide provides a comprehensive overview of the current state of research on this compound and related lignans, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways through which these molecules exert their effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Core Pharmacological Activities and Quantitative Data
The multifaceted biological activities of Schisandra lignans are well-documented.[1][2][3] These compounds modulate numerous cellular processes to combat disease pathologies. Below are key therapeutic areas with summarized quantitative data from various studies to facilitate comparison.
Neuroprotective Effects
Schisandra lignans have shown considerable promise in the context of neurodegenerative diseases and ischemic brain injury.[5] Their neuroprotective actions are largely attributed to their anti-inflammatory and antioxidant properties, as well as their ability to modulate key neuronal signaling pathways.[5][6] For instance, Schisandrin A has been shown to ameliorate cognitive deficits in animal models of Alzheimer's disease.[6]
Table 1: Quantitative Data on the Neuroprotective Effects of Schisandra Lignans
| Lignan | Model System | Endpoint Measured | Concentration/Dose | Result | Reference |
| Schisandrin A | Aβ25-35-induced SH-SY5Y and SK-N-SH cells | Cell Viability | 5, 10, 15 µg/mL | Significant increase in cell viability | [6] |
| Schisandrin A | Aβ25-35-induced SH-SY5Y and SK-N-SH cells | Apoptosis Rate | 10, 15 µg/mL | Significant reduction in apoptosis | [6] |
| Schisandrin A | Aβ25-35-induced SH-SY5Y and SK-N-SH cells | IL-6, IL-1β, TNF-α levels | 5, 10, 15 µg/mL | Concentration-dependent reduction in inflammatory cytokines | [6] |
| Schisandrin | STZ-induced diabetic rats | Spatial learning and memory | 2, 4 mg/kg/day (i.p.) | Significant improvement in cognitive function | [7] |
| Schisandrin B | Aβ-infused rats | p-ERK/tubulin and p-p38/p38 ratios | 25, 50 mg/kg | Significant attenuation of MAPK activation | [8] |
Hepatoprotective Effects
The liver-protective properties of Schisandra lignans are among their most recognized therapeutic benefits.[9][10] They mitigate liver damage induced by various toxins through mechanisms that include the enhancement of detoxification pathways and the suppression of oxidative stress and apoptosis.[9][11] Schisandrin B, in particular, has been extensively studied for its ability to protect hepatocytes.[4][9]
Table 2: Quantitative Data on the Hepatoprotective Effects of Schisandra Lignans
| Lignan | Model System | Endpoint Measured | Concentration/Dose | Result | Reference |
| Schisandrin B | D-GalN-induced L02 human hepatocytes | Cell Viability | 40 µM | Robust protective effect against D-GalN-induced injury | [4] |
| Schisandrin B | D-GalN-induced L02 human hepatocytes | Bax and Bcl-2 mRNA and protein expression | 40 µM | Down-regulation of Bax and up-regulation of Bcl-2 | [4] |
| Schisandrin B | Pirarubicin-induced hepatotoxicity in rats | Serum ALT and AST levels | Diet supplementation | Effective alleviation of liver function damage | [9] |
| Schisandrin B | Pirarubicin-induced hepatotoxicity in rats | Hepatic SOD, GSH, GSH-px, CAT, and T-AOC levels | Diet supplementation | Significant increase in antioxidant enzyme levels | [9] |
| Schisandrin B | CCl4-induced liver fibrosis in rats | Nrf2-ARE signaling | Not specified | Activation of the Nrf2-ARE signaling pathway | [12] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, and Schisandra lignans have demonstrated potent anti-inflammatory effects.[13][14] They act by inhibiting the production of pro-inflammatory mediators and cytokines, often through the modulation of the NF-κB and MAPK signaling pathways.[13][15]
Table 3: Quantitative Data on the Anti-inflammatory Effects of Schisandra Lignans
| Lignan | Model System | Endpoint Measured | Concentration | IC50 Value | Reference |
| Gomisin A | LPS-stimulated N9 microglia | NO and PGE2 production | Concentration-dependent | Not specified | [13] |
| Gomisin A | LPS-stimulated N9 microglia | TNF-α, IL-1β, and IL-6 mRNA and protein expression | Concentration-dependent | Not specified | [13] |
| Gomisin N | TNF-α-stimulated human periodontal ligament cells | IL-6, IL-8, CCL2, and CCL20 production | Dose-dependent | Not specified | [16] |
| Schisandrin | LPS-treated RAW 264.7 macrophages | NO production, iNOS and COX-2 expression | 5–100 µM | Not specified | [17] |
| Schisantherin A | LPS-stimulated RAW 264.7 macrophages | NO production, iNOS and COX-2 activities | 0.5–25 mg/L | Not specified | [17] |
| Gomisins N, J, and Schisandrin C | LPS-stimulated RAW 264.7 cells | NO production | Not specified | Moderate inhibitory activity | [15] |
Anticancer Potential
Several Schisandra lignans have exhibited promising anticancer activities in various cancer cell lines.[15][18] Their mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of cancer cell proliferation.[15][18]
Table 4: Quantitative Data on the Anticancer Effects of Schisandra Lignans
| Lignan | Cancer Cell Line | Endpoint Measured | Concentration | IC50 Value | Reference |
| Gomisin L1 | A2780 and SKOV3 ovarian cancer cells | Cytotoxicity | 3.12-100 µM | Not specified | [15] |
| Gomisin L1 | HL-60 leukemia cells | Cytotoxicity | Not specified | 82.02 µM | [15] |
| Gomisin L1 | HeLa cervical cancer cells | Cytotoxicity | Not specified | 166.19 µM | [15] |
| Schisantherin C | A549 lung cancer cells | Cell Cycle Arrest | 3.75–60 µM | G0/G1 phase arrest | [19] |
| Dibenzocyclooctadiene lignans | Various human cancer cells | Antiproliferative effects | Not specified | Varied | [19] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and related lignans are underpinned by their ability to modulate critical intracellular signaling pathways. Understanding these mechanisms is paramount for their development as targeted therapies.
The Nrf2-ARE Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Several Schisandra lignans, notably Schisandrin B, have been shown to activate this pathway.[12][16][20] Activation of Nrf2 leads to the transcription of a battery of antioxidant and detoxification enzymes, thereby protecting cells from oxidative damage.
The NF-κB Inflammatory Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the expression of pro-inflammatory genes. Lignans such as Gomisin A and Schisandrin C have been demonstrated to inhibit the activation of the NF-κB pathway, thereby exerting their anti-inflammatory effects.[13][21]
MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) signaling cascades, including the ERK, JNK, and p38 pathways, are crucial in regulating a wide array of cellular processes, including inflammation, apoptosis, and cell proliferation. Several Schisandra lignans, such as Schisandrin A and B, have been shown to modulate MAPK signaling to exert their neuroprotective and anti-inflammatory effects.[6][8][11]
The Apoptosis Pathway
Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in diseases like cancer and neurodegenerative disorders. Schisandra lignans can modulate apoptosis, for example, by regulating the expression of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[4]
Detailed Experimental Protocols
To facilitate the replication and further investigation of the bioactivities of Schisandra lignans, this section provides detailed methodologies for key experiments cited in the literature.
Extraction and Isolation of Schisandra Lignans
A common method for the extraction and isolation of lignans from Schisandra chinensis involves solvent extraction followed by chromatographic separation.
Protocol: Solvent Extraction and HPLC Analysis
-
Sample Preparation: The dried fruits of S. chinensis are pulverized into a fine powder.
-
Extraction: The powdered material is extracted with a solvent such as methanol or ethanol, often using methods like maceration, soxhlet extraction, or ultrasonic-assisted extraction to enhance efficiency.[5] For instance, a supramolecular solvent (SUPRAS)-based extraction method has been optimized for rapid extraction.[2]
-
Filtration and Concentration: The extract is filtered and then concentrated under reduced pressure to yield a crude extract.
-
HPLC Analysis: The crude extract is redissolved in a suitable solvent (e.g., methanol) and analyzed by High-Performance Liquid Chromatography (HPLC). A common setup includes:
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[1][3]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.[1][3]
-
Detection: UV detection is commonly performed at a wavelength of around 217-250 nm.[1][3][21]
-
Quantification: Lignans are identified and quantified by comparing their retention times and peak areas with those of known standards.[1][3]
-
Cell-Based Assays
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells (e.g., L02 hepatocytes, SH-SY5Y neuroblastoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Schisandra lignan of interest for a specified duration (e.g., 24-48 hours). Include appropriate vehicle controls.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours).
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired lignan concentration and duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Animal Models
Protocol: Murine Model of Neuroinflammation
-
Animal Acclimatization: Acclimate male C57BL/6 mice to the housing conditions for at least one week.
-
Induction of Neuroinflammation: Induce neuroinflammation by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) at a specified dose (e.g., 0.25 mg/kg).[22]
-
Lignan Administration: Administer the Schisandra lignan of interest (e.g., via oral gavage) at various doses for a predetermined period, either before or after the LPS challenge.
-
Behavioral Testing: Perform behavioral tests such as the Morris water maze or Y-maze to assess cognitive function.
-
Tissue Collection and Analysis: Euthanize the animals and collect brain tissue for analysis of inflammatory markers (e.g., cytokines via ELISA or Western blot) and neuronal damage (e.g., via immunohistochemistry).
Protocol: Murine Model of Hepatotoxicity
-
Animal Acclimatization: Acclimate male mice (e.g., C57BL/6) to standard housing conditions.
-
Induction of Hepatotoxicity: Induce liver injury using a hepatotoxin such as carbon tetrachloride (CCl4) administered via i.p. injection, or acetaminophen (APAP) via oral gavage.[23]
-
Lignan Treatment: Administer the Schisandra lignan orally at different doses for a specified duration before or after the toxin administration.
-
Blood and Tissue Collection: Collect blood samples for the analysis of liver enzymes (ALT, AST). Euthanize the animals and collect liver tissue.
-
Histopathological and Biochemical Analysis: Process the liver tissue for histopathological examination (e.g., H&E staining) to assess the degree of liver damage. Homogenize liver tissue to measure markers of oxidative stress (e.g., MDA, SOD, GSH).
Conclusion and Future Directions
This compound and its related lignans from Schisandra chinensis represent a promising class of natural compounds with a wide range of therapeutic applications. Their well-defined mechanisms of action, particularly their ability to modulate key signaling pathways involved in oxidative stress, inflammation, and apoptosis, make them attractive candidates for further drug development. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for future research in this area.
Future investigations should focus on several key aspects. Firstly, while preclinical data is abundant, well-controlled clinical trials are necessary to establish the efficacy and safety of these lignans in humans. Secondly, further elucidation of the structure-activity relationships of different lignans will aid in the design of more potent and selective derivatives. Thirdly, exploring innovative drug delivery systems could help overcome the challenges of poor bioavailability associated with some of these lipophilic compounds.[11] Finally, investigating the synergistic effects of Schisandra lignans with existing therapies could open up new avenues for combination treatments, potentially enhancing therapeutic outcomes and reducing side effects. The continued exploration of these remarkable natural products holds great promise for the development of novel and effective treatments for a variety of human diseases.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Methods for the assessment of mitochondrial membrane permeabilization in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Schizandrin Protects against OGD/R-Induced Neuronal Injury by Suppressing Autophagy: Involvement of the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antioxidant Phytochemical Schisandrin A Promotes Neural Cell Proliferation and Differentiation after Ischemic Brain Injury [mdpi.com]
- 7. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schisandrin B Ameliorates ICV-Infused Amyloid β Induced Oxidative Stress and Neuronal Dysfunction through Inhibiting RAGE/NF-κB/MAPK and Up-Regulating HSP/Beclin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Schisandrin A Alleviates Inflammation and Oxidative Stress in Aβ25-35-Induced Alzheimer’s Disease in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.innovareacademics.in [journals.innovareacademics.in]
- 15. mdpi.com [mdpi.com]
- 16. Schisandrin B alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 19. news-medical.net [news-medical.net]
- 20. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Schizandrin C exerts anti-neuroinflammatory effects by upregulating phase II detoxifying/antioxidant enzymes in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Schisandra Lignans: A Technical Overview for Researchers
A comprehensive examination of the anti-inflammatory properties of Schisandra lignans, with a focus on available data for Schisandrin A and C, providing insights for researchers and drug development professionals.
Executive Summary
Extracts from the fruit of Schisandra chinensis have a long history of use in traditional medicine for treating a variety of inflammatory conditions. Modern research has identified dibenzocyclooctadiene lignans as the primary active constituents responsible for these therapeutic effects. While a number of these lignans, such as Schisandrin A, B, and C, have been the subject of intensive study, research specifically detailing the anti-inflammatory properties of Schizandriside is limited. However, the significant body of evidence for closely related Schisandra lignans provides a strong foundation for understanding the potential mechanisms and effects of this compound class. This technical guide synthesizes the current knowledge on the anti-inflammatory effects of Schisandra lignans, drawing primarily from studies on Schisandrin A and C, to inform future research and drug development endeavors. The available data strongly suggests that these compounds modulate key inflammatory pathways, including NF-κB and MAPK, to exert their anti-inflammatory and antioxidant effects.
Core Anti-inflammatory Mechanisms of Schisandra Lignans
Schisandra lignans, particularly Schisandrin A and C, have been demonstrated to exert their anti-inflammatory effects through a multi-pronged approach, primarily by inhibiting pro-inflammatory mediators and modulating key signaling pathways.
Inhibition of Pro-inflammatory Mediators
In various in vitro and in vivo models, Schisandra lignans have been shown to significantly reduce the production of key molecules that drive the inflammatory response. This includes a dose-dependent inhibition of:
-
Nitric Oxide (NO) and Prostaglandin E2 (PGE2): These molecules are critical mediators of inflammation. Schisandra lignans suppress their production by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[1][2][3]
-
Pro-inflammatory Cytokines: The release of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) is a hallmark of inflammation.[4] Studies have consistently shown that pretreatment with Schisandra lignans significantly reduces the secretion of these cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS).[4][5]
Modulation of Key Signaling Pathways
The anti-inflammatory effects of Schisandra lignans are underpinned by their ability to interfere with critical intracellular signaling cascades that regulate the expression of inflammatory genes.
-
Nuclear Factor-kappaB (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation.[6] Schisandra lignans have been shown to inhibit the activation of NF-κB.[3][7] This is achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the translocation of the active NF-κB subunits into the nucleus, thereby preventing the transcription of pro-inflammatory genes.[8]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, including JNK and p38 MAPK, is another crucial signaling route in the inflammatory process.[9][10] Schisandrin A and C have been found to inhibit the phosphorylation of key proteins in this pathway, further contributing to the suppression of inflammatory responses.[2][3]
The interplay between these mechanisms allows Schisandra lignans to exert a broad-spectrum anti-inflammatory effect.
Quantitative Data on Anti-inflammatory Effects
Table 1: In Vivo Anti-inflammatory Effects of Schisandrin A
| Animal Model | Treatment | Dosage | Outcome | Percentage Inhibition/Reduction | Reference |
| Carrageenan-induced paw edema in mice | Schisandrin A | 25 and 50 mg/kg | Reduction in paw edema | Significant decrease at 1, 3, and 5 hours | [11] |
| Xylene-induced ear edema in mice | Schisandrin A | - | Reduction in ear edema and telangiectasia | Significant decrease | [7] |
| Acetic acid-induced vascular permeability in mice | Schisandrin | - | Inhibition of vascular permeability | Significant inhibition | [3] |
Table 2: In Vitro Anti-inflammatory Effects of Schisandrin A and Deoxyschizandrin
| Cell Line | Inflammatory Stimulus | Treatment | Concentration | Outcome | Key Findings | Reference |
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Schisandrin A | - | Inhibition of NO and PGE2 production | Dose-dependent inhibition | [5] |
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Schisandrin A | - | Reduction of TNF-α and IL-1β secretion | Dose-dependent reduction | [5] |
| Bone marrow-derived macrophages | Nigericin and ATP | Deoxyschizandrin | 25, 50, 100, and 200 μmol·L⁻¹ | Inhibition of NLRP3 inflammasome activation and IL-1β secretion | Inhibition of pro-caspase-1 cleavage | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the cited studies.
In Vivo Models of Inflammation
-
Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation. Typically, a 1% solution of carrageenan is injected into the subplantar region of the hind paw of rodents. The volume of the paw is measured at various time points before and after the injection to quantify the edematous response. Anti-inflammatory compounds are administered prior to the carrageenan injection.[11]
-
Xylene-Induced Ear Edema: In this model, xylene is applied to the surface of a mouse's ear to induce acute inflammation and edema. The degree of edema is assessed by measuring the thickness or weight of the ear punch biopsies.[7]
-
Acetic Acid-Induced Vascular Permeability: This assay measures the ability of a compound to inhibit the increase in vascular permeability induced by an intraperitoneal injection of acetic acid. Evans blue dye is typically injected intravenously, and the amount of dye that extravasates into the peritoneal cavity is quantified.[3]
In Vitro Anti-inflammatory Assays
-
Cell Culture and Stimulation: Murine macrophage cell lines, such as RAW 264.7, are commonly used.[5] These cells are cultured under standard conditions and then stimulated with an inflammatory agent, most frequently LPS, to induce the production of inflammatory mediators.
-
Measurement of NO, PGE2, and Cytokines:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[5]
-
Prostaglandin E2 (PGE2) and Cytokines (TNF-α, IL-1β, IL-6): The levels of these molecules in the cell culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4][5]
-
-
Western Blot Analysis: This technique is used to determine the protein expression levels of key inflammatory molecules like iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways.[7]
-
Immunofluorescence: This method is employed to visualize the cellular localization of proteins, such as the nuclear translocation of NF-κB subunits.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Schisandra lignans and a general workflow for evaluating their anti-inflammatory effects.
Caption: Inhibition of the NF-κB signaling pathway by Schisandra lignans.
Caption: Modulation of the MAPK signaling pathway by Schisandra lignans.
Caption: General experimental workflow for evaluating anti-inflammatory effects.
Future Directions and Conclusion
The existing body of research on Schisandra lignans, particularly Schisandrin A and C, provides compelling evidence for their anti-inflammatory properties. The consistent findings across multiple studies and models suggest that these compounds are promising candidates for the development of novel anti-inflammatory therapeutics.
However, to fully understand the potential of This compound , dedicated research is imperative. Future studies should focus on:
-
Direct evaluation of this compound: Conducting in vitro and in vivo studies to specifically quantify the anti-inflammatory efficacy of this compound.
-
Comparative studies: Performing head-to-head comparisons of the anti-inflammatory potency of different Schisandra lignans, including this compound, to identify the most promising candidates.
-
Pharmacokinetic and toxicological profiling: Establishing the absorption, distribution, metabolism, excretion, and safety profile of this compound to assess its drug-like properties.
References
- 1. [Inhibitory effect and mechanism of deoxyschizandrin on NLRP3 inflammasome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence of anti-inflammatory activity of Schizandrin A in animal models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
Potential Therapeutic Targets of Schizandriside: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizandriside, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has garnered interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound's biological activities and its potential molecular targets. While research specifically on this compound is emerging, studies on related lignans from the same plant, such as Schisandrin A and B, offer valuable insights into the potential mechanisms of action. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in the therapeutic effects of this class of compounds.
Data Presentation
The following table summarizes the available quantitative data for the biological activity of this compound.
| Biological Activity | Assay | Test System | IC50 | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | Chemical Assay | 34.4 µM | [1] |
Potential Therapeutic Targets and Signaling Pathways
While direct quantitative data on the interaction of this compound with specific signaling proteins is limited, research on related Schisandra lignans suggests several key pathways as potential therapeutic targets. These include the NF-κB, PI3K/Akt, and Wnt/β-catenin signaling pathways, which are critically involved in inflammation, cell survival, and proliferation.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Chronic activation of this pathway is implicated in various inflammatory diseases and cancers. Studies on related lignans suggest that this compound may exert its anti-inflammatory effects by inhibiting this pathway.
Below is a diagram of the canonical NF-κB signaling pathway, illustrating potential points of inhibition.
Caption: Canonical NF-κB signaling pathway and potential inhibition by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Research on Schisandrin B suggests that lignans from Schisandra can inhibit this pathway, leading to anti-tumor effects.
The following diagram illustrates the PI3K/Akt signaling pathway and a potential point of intervention.
Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental during embryonic development and is also implicated in cancer and other diseases when dysregulated. It controls cell fate, proliferation, and migration. Studies on Schisandrin B have demonstrated its ability to inhibit this pathway in cancer cells.
Below is a simplified diagram of the canonical Wnt/β-catenin pathway.
Caption: Wnt/β-catenin signaling pathway and potential modulation by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below are representative protocols for assays relevant to the investigation of this compound's therapeutic potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the free radical scavenging (antioxidant) activity of a compound.[1]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle.
-
Preparation of test compound and control:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to obtain final concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Prepare a similar dilution series for the positive control, ascorbic acid.
-
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the test compound or standard solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control well (maximum absorbance), add 100 µL of methanol instead of the test compound.
-
For the blank well, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Western Blot Analysis for NF-κB Pathway Activation (Generalized Protocol)
This protocol describes a general method to assess the effect of a compound on the activation of the NF-κB pathway by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator like LPS (e.g., 1 µg/mL) or TNF-α (e.g., 20 ng/mL) for a specific duration (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
For total protein, lyse the cells with RIPA buffer.
-
For nuclear and cytoplasmic fractions, use a commercial extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their total protein levels and the levels of nuclear proteins to a nuclear loading control (Lamin B1).
-
Conclusion
This compound demonstrates promising therapeutic potential, particularly as an antioxidant. While direct evidence for its modulation of key signaling pathways such as NF-κB, PI3K/Akt, and Wnt/β-catenin is still emerging, studies on structurally related lignans provide a strong rationale for investigating these pathways as primary targets of this compound. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the precise molecular mechanisms of this compound and to accelerate its development as a potential therapeutic agent. Future studies should focus on generating quantitative data on the interaction of this compound with specific molecular targets to fully elucidate its pharmacological profile.
References
The Intricate Dance of Structure and Activity: A Technical Guide to Schizandriside and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of schizandriside's therapeutic potential: its structure-activity relationships (SAR). This compound, a prominent lignan found in the fruits of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities. This document provides a comprehensive overview of the SAR studies of this compound and its derivatives, focusing on their cytotoxic, antioxidant, anti-inflammatory, hepatoprotective, and neuroprotective effects. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development endeavors.
Cytotoxic Activity: Unraveling the Anti-Cancer Potential
The cytotoxic effects of this compound and its analogs have been evaluated against a range of cancer cell lines. Modifications to the core structure have been shown to significantly influence their anti-proliferative activity.
Quantitative Structure-Activity Relationship Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound and its derivatives against various cancer cell lines, providing a clear comparison of their cytotoxic potencies.
| Compound | Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| Schisantherin A | HepG2 (Liver) | 6.65 | Dibenzocyclooctadiene lignan | [1] |
| Schisantherin A | Hep3B (Liver) | 10.50 | Dibenzocyclooctadiene lignan | [1] |
| Schisantherin A | Huh7 (Liver) | 10.72 | Dibenzocyclooctadiene lignan | [1] |
| Gomisin N | HepG2 (Liver) | 40-320 (concentration range) | Dibenzocyclooctadiene lignan | [2][3] |
| Gomisin L1 | A2780 (Ovarian) | 21.92 ± 0.73 | Dibenzocyclooctadiene lignan | [4] |
| Gomisin L1 | SKOV3 (Ovarian) | 55.05 ± 4.55 | Dibenzocyclooctadiene lignan | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation, and is a standard method for evaluating the cytotoxic potential of compounds.
Materials:
-
Human cancer cell lines (e.g., HepG2, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow: Cytotoxicity Assessment
Antioxidant Activity: Scavenging Free Radicals
The antioxidant properties of this compound and its analogs are attributed to their ability to scavenge free radicals, a key factor in preventing oxidative stress-related diseases.
Quantitative Structure-Activity Relationship Data
The following table presents the IC₅₀ values from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common method for evaluating antioxidant activity.
| Compound | DPPH Scavenging IC₅₀ (µM) | Key Structural Features | Reference |
| This compound | 34.4 | Lignan glycoside | [5] |
| Saracoside | 28.8 | Diastereomer of this compound | [5] |
| (±)-Isolariciresinol | 53.0 | Aglycone of this compound | [5] |
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (analytical grade)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplates or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: Prepare a series of dilutions of the test compounds and the positive control in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the blank, add 100 µL of the solvent (methanol or ethanol) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
This compound and its derivatives have demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways such as NF-κB and MAPK.
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
This in vivo model is widely used to assess the anti-inflammatory activity of compounds. Carrageenan injection induces an acute inflammatory response characterized by edema formation.
Materials:
-
Male ICR or BALB/c mice
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Divide the mice into groups: a control group, a carrageenan-only group, a positive control group, and test groups receiving different doses of the this compound derivatives. Administer the test compounds and the positive control orally or intraperitoneally 1 hour before the carrageenan injection. The control and carrageenan-only groups receive the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer or the paw thickness using digital calipers at time 0 (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV_treated is the mean increase in paw volume in the treated group and ΔV_control is the mean increase in paw volume in the carrageenan-only group.
Signaling Pathway: NF-κB and MAPK Inhibition
Schisandra lignans exert their anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways, which are crucial regulators of pro-inflammatory gene expression.
Hepatoprotective Activity: Shielding the Liver
The hepatoprotective effects of this compound and its analogs are well-documented, with studies demonstrating their ability to protect liver cells from various toxins.
Experimental Protocol: In Vitro CCl₄-Induced Hepatotoxicity Assay
This assay uses carbon tetrachloride (CCl₄) to induce oxidative stress and damage in cultured hepatocytes, providing a model to evaluate the hepatoprotective potential of compounds.[6]
Materials:
-
Hepatocyte cell line (e.g., HepG2 or primary hepatocytes)
-
Complete cell culture medium
-
Carbon tetrachloride (CCl₄)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Silymarin)
-
Reagents for assessing liver function (e.g., ALT, AST assay kits)
-
Reagents for assessing oxidative stress (e.g., MDA, GSH assay kits)
Procedure:
-
Cell Culture: Culture the hepatocytes in appropriate flasks or plates until they reach a suitable confluency.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds or positive control for a specific duration (e.g., 24 hours).
-
Induction of Toxicity: After pre-treatment, expose the cells to a toxic concentration of CCl₄ (dissolved in a suitable solvent) for a defined period (e.g., 2-4 hours).
-
Assessment of Liver Injury:
-
Enzyme Leakage: Collect the cell culture supernatant and measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of cell membrane damage.
-
Oxidative Stress: Lyse the cells and measure the levels of malondialdehyde (MDA) as a marker of lipid peroxidation and reduced glutathione (GSH) as an indicator of antioxidant capacity.
-
Cell Viability: Perform an MTT assay to assess the overall cell viability.
-
-
Data Analysis: Compare the levels of ALT, AST, MDA, and GSH, and the cell viability in the treated groups with the CCl₄-only group to determine the hepatoprotective effect of the compounds.
Neuroprotective Activity: Guarding the Nervous System
This compound and its analogs have shown promise in protecting neurons from various insults, including oxidative stress, suggesting their potential in the management of neurodegenerative diseases.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neuroprotective effects against oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Oxidative stress-inducing agent (e.g., Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))
-
Test compounds (this compound derivatives)
-
Reagents for assessing cell viability (e.g., MTT)
-
Reagents for measuring reactive oxygen species (ROS) (e.g., DCFH-DA)
Procedure:
-
Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in complete medium. For a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid.
-
Pre-treatment: Seed the cells in appropriate plates and pre-treat them with different concentrations of the test compounds for a specified time (e.g., 12-24 hours).
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxic concentration of H₂O₂ or 6-OHDA for a defined period (e.g., 24 hours).
-
Assessment of Neuroprotection:
-
Cell Viability: Evaluate cell viability using the MTT assay as described previously.
-
ROS Measurement: Measure the intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Apoptosis Assays: Assess apoptosis by methods such as Annexin V/PI staining followed by flow cytometry.
-
-
Data Analysis: Determine the ability of the test compounds to increase cell viability, reduce ROS production, and inhibit apoptosis in comparison to the group treated only with the neurotoxin.
Signaling Pathway: Nrf2/ARE Activation
The neuroprotective effects of schisandra lignans are partly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway, which upregulates the expression of antioxidant and cytoprotective genes.[7]
Conclusion
The structure-activity relationship studies of this compound and its derivatives have revealed crucial insights into the structural requirements for their diverse biological activities. Modifications at various positions on the lignan scaffold can significantly enhance or diminish their cytotoxic, antioxidant, anti-inflammatory, hepatoprotective, and neuroprotective properties. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of these fascinating natural products and to design novel, more potent analogs for the treatment of a wide range of diseases. Continued investigation into the SAR of this compound will undoubtedly pave the way for the development of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. [Improvement of carbon tetrachloride drug-induced liver injury model in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The In Vivo Pharmacokinetic Profile of Schizandriside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetic profile of Schizandriside, a bioactive lignan found in Schisandra chinensis. The information presented herein is intended to support research, development, and clinical application of this compound and its related compounds.
Executive Summary
This compound, a key active component of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development as a therapeutic agent. This document summarizes key in vivo pharmacokinetic studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the processes involved. The data indicates that this compound exhibits rapid absorption and elimination, with its bioavailability being notably influenced by first-pass metabolism.
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in rats following intravenous (i.v.) and oral (p.o.) administration of both pure this compound and Schisandra chinensis extract. The data reveals that the oral bioavailability of pure this compound is relatively low, suggesting significant first-pass metabolism.[1][2] Interestingly, the bioavailability is considerably higher when administered as part of a herbal extract.[1][2]
Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value (Mean ± SD) |
| Dose (mg/kg) | 10 |
| AUC (min*ng/mL) | 43.11 |
| MRT (min) | 34.80 |
| CL (L/min) | 0.09 |
AUC: Area under the concentration-time curve; MRT: Mean Residence Time; CL: Clearance.
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Administered Substance | Dose | Equivalent this compound Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC (min*ng/mL) | Bioavailability (%) |
| Pure this compound | 10 mg/kg | 10 | 0.06 ± 0.03 | 22 - 200 | 6.71 ± 4.51 | 15.56 ± 10.47 |
| S. chinensis Extract | 3 g/kg | 5.2 | 0.08 ± 0.07 | 22 - 200 | 17.58 ± 12.31 | 78.42 ± 54.91 |
| S. chinensis Extract | 10 g/kg | 17.3 | 0.15 ± 0.09 | 22 - 200 | 28.03 ± 14.29 | 37.59 ± 19.16 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve.[1][3]
Experimental Protocols
The pharmacokinetic data presented was primarily derived from studies employing a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[2][3]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.[4]
-
Housing: Maintained in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard rodent diet and water.[4] Animals were acclimated for at least two weeks before the study.[4]
2. Dosing and Administration:
-
A parallel study design was utilized to assess oral bioavailability.[1][2]
-
Intravenous (i.v.) Group: Received a single 10 mg/kg dose of pure this compound.[1][2]
-
Oral (p.o.) Groups:
3. Sample Collection and Preparation:
-
Blood samples were collected from the jugular vein at predetermined time points after administration.[3]
-
Plasma was separated by centrifugation.[4]
-
A liquid-liquid extraction method was used for plasma sample preparation.[2][3] Plasma proteins were precipitated with acetonitrile, and the supernatant was analyzed.[4]
4. Analytical Method:
-
Instrumentation: A triple quadrupole tandem mass spectrometer was used for detection.[3]
-
Chromatography: Separation was achieved on a UHPLC reverse-phase C18e column.[2][3]
-
Mobile Phase: A mixture of methanol and 0.1% formic acid (85:15, v/v) was used.[2][3]
-
Quantification: The method was validated for accuracy, precision, linearity, stability, recovery, and matrix effects, with a linear range of 5.0–1000 ng/mL and a lower limit of quantification of 5 ng/mL in rat plasma.[1][2][3]
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters were calculated using non-compartmental analysis with software such as WinNonlin.[1]
-
Bioavailability (F%) was calculated using the formula: F (%) = 100 × (AUCoral/Doral)/(AUCiv/Div).[1]
Visualized Experimental Workflow & Metabolic Insight
The following diagrams illustrate the typical experimental workflow for an in vivo pharmacokinetic study of this compound and provide an overview of its metabolic considerations.
Discussion and Conclusion
The in vivo pharmacokinetic profile of this compound is characterized by rapid absorption and elimination. A significant factor influencing its systemic exposure is extensive first-pass metabolism in the liver, primarily mediated by CYP3A enzymes, which results in low oral bioavailability of the pure compound.[3] The observation that this compound's bioavailability is enhanced when administered as a component of a Schisandra chinensis extract suggests that other constituents of the plant may inhibit its first-pass metabolism or enhance its absorption. These findings are critical for the design of future preclinical and clinical studies, as well as for the development of novel formulations to improve the therapeutic efficacy of this compound. Further research is warranted to fully elucidate the mechanisms underlying the enhanced bioavailability of this compound within its natural matrix.
References
- 1. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect of Schisandrin on the pharmacokinetics of poziotinib in vivo and in vitro by UPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Toxicological Profile of Schizandriside: A Review of Available Data and a Look at Related Compounds
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the toxicological data and safety profile of Schizandriside. However, a comprehensive review of publicly available scientific literature reveals a significant lack of direct toxicological studies on this compound. Therefore, to provide a relevant and informative overview, this document presents available data on closely related lignans isolated from Schisandra chinensis and on extracts of the plant itself. The information on these surrogate compounds should be interpreted with caution and not be directly extrapolated to this compound without further dedicated investigation.
Introduction
This compound is a lignan found in plants of the Schisandra genus, which have a long history of use in traditional medicine. As with any compound intended for therapeutic use, a thorough understanding of its toxicological profile is paramount for ensuring safety and guiding drug development. This document summarizes the currently available, albeit limited, toxicological information for this compound and related compounds, focusing on acute toxicity, genotoxicity, and other relevant safety parameters.
Acute Toxicity
No direct studies on the acute toxicity of this compound have been identified in the reviewed literature. However, data is available for other lignans from Schisandra chinensis and for the fruit extract.
Gomisin A
Gomisin A, another prominent lignan in Schisandra, has undergone limited acute toxicity testing in mice. The median lethal dose (LD50) has been determined for different routes of administration.
Table 1: Acute Toxicity of Gomisin A in Mice [1]
| Route of Administration | LD50 (mg/kg) | Observed Effects |
| Oral | 777 | Somnolence (general depressed activity), sleep |
| Intraperitoneal | 390 | Somnolence (general depressed activity), sleep |
| Subcutaneous | 500 | Somnolence (general depressed activity), sleep |
Schisandra chinensis Fruit Extract
Studies on the ethanol extract of Schisandra chinensis fruit have also been conducted. One study reported an estimated LD50 in mice to be between 14.67 and 19.96 g/kg of body weight when administered orally[2]. Another study cited an LD50 value of 35.63 ± 6.46 g/kg for an ethanol extract[3]. These high values suggest a low order of acute toxicity for the extract.
A study on the acute toxicity of a crude water extract of S. chinensis fruits on aquatic organisms, specifically the water crustaceans Daphnia magna and Thamnocephalus platyurus, indicated potential environmental toxicity. The 48-hour median effective concentration (EC50) for D. magna was found to be 0.0152 mg/L, suggesting a high risk to aquatic ecosystems[4][5].
Subchronic and Chronic Toxicity
Direct subchronic or chronic toxicity data for this compound is not available. Health Canada has noted a lack of repeated-dose toxicity testing for S. chinensis fruit extract that would be adequate to support its use as a food ingredient for the general population[6].
Genotoxicity and Mutagenicity
There is a notable absence of published genotoxicity and mutagenicity studies for this compound. Similarly, Health Canada has highlighted the need for mutagenicity and genotoxicity testing for S. chinensis fruit extract[6]. This represents a critical data gap in the safety assessment of these compounds.
To illustrate a typical workflow for assessing mutagenicity, the bacterial reverse mutation assay, commonly known as the Ames test, is a standard initial screening tool.
Reproductive and Developmental Toxicity
As with other toxicological endpoints, there is no available data on the reproductive and developmental toxicity of this compound. Health Canada has also identified this as a data gap for S. chinensis fruit extract[6]. Some general sources advise avoiding Schisandra during pregnancy due to a potential to stimulate uterine contractions, though this is not based on rigorous toxicological studies[7].
Cytotoxicity
While not a direct measure of systemic toxicity, in vitro cytotoxicity studies can provide insights into the potential for cellular damage. A study on various lignans from Schisandra chinensis evaluated their cytotoxic effects on the BY-2 cell line and the colon cancer cell line LoVo[8][9]. The results indicated that different lignans exhibited varying levels of toxicity[8][9]. Another study investigated the protective effects of Schisandrin A against mycophenolic acid-induced cytotoxicity in intestinal cells, suggesting a potential cytoprotective role in certain contexts[10]. Deoxyschizandrin has been shown to induce cell cycle arrest in ovarian cancer cells[11].
Hepatotoxicity and Protective Effects
Interestingly, while high doses of any substance can be hepatotoxic, extracts and isolated lignans from Schisandra chinensis are often studied for their hepatoprotective effects. Several animal studies have demonstrated that Schisandra chinensis extracts can protect the liver against chemically-induced injury from substances like carbon tetrachloride and acetaminophen[12]. Gomisin A has been shown to have a preventive effect on acetaminophen-induced hepatotoxicity in rats[13]. The mechanism of this protection is thought to involve the enhancement of the hepatic antioxidant and detoxification systems, including the induction of cytochrome P450 enzymes and an increase in glutathione levels[12][14].
The potential signaling pathway involved in the hepatoprotective effect of Schisandra lignans often involves the modulation of inflammatory and oxidative stress pathways.
Drug Interactions
A significant area of concern regarding the safety of Schisandra extracts and their constituent lignans is the potential for drug-drug interactions. This is primarily due to their ability to inhibit cytochrome P450 (CYP) enzymes, particularly CYP3A4, and P-glycoprotein (P-gp)[15]. Inhibition of these key drug-metabolizing enzymes and transporters can lead to altered pharmacokinetics and increased toxicity of co-administered drugs.
Conclusion and Future Directions
The toxicological profile of this compound remains largely uncharacterized. The available data on related lignans and Schisandra chinensis extracts suggest a low potential for acute toxicity. However, the significant data gaps in crucial areas such as repeated-dose toxicity, genotoxicity, and reproductive and developmental toxicity preclude a comprehensive safety assessment. The potential for drug interactions via inhibition of metabolic enzymes is a noteworthy concern.
For researchers and drug development professionals, the following steps are essential to move forward with the evaluation of this compound:
-
Acute, Subchronic, and Chronic Toxicity Studies: Conduct comprehensive studies in rodent and non-rodent species to determine the No-Observed-Adverse-Effect Level (NOAEL) and identify potential target organs of toxicity.
-
Genotoxicity and Mutagenicity Testing: A standard battery of tests, including the Ames test, an in vitro chromosomal aberration assay, and an in vivo micronucleus test, is required.
-
Reproductive and Developmental Toxicity Studies: These studies are necessary to assess the potential for adverse effects on fertility and embryonic development.
-
Safety Pharmacology Studies: Investigate the effects of this compound on vital functions of the cardiovascular, respiratory, and central nervous systems.
-
In Silico and Predictive Toxicology: While not a replacement for experimental studies, computational models can help to predict potential toxicities and guide further testing[16][17][18][19][20][21][22][23].
A systematic approach to filling these data gaps is crucial for the safe development of this compound as a potential therapeutic agent.
References
- 1. gomisin A, 58546-54-6 [thegoodscentscompany.com]
- 2. Effects of Deacidification on Composition of Schisandra chinensis Ethanolic Extract and Studies on Acute Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisandra Chinensis Baillon regulates the gene expression of phase II antioxidant/detoxifying enzymes in hepatic damage induced rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential toxicity of Schisandra chinensis to water environment: acute toxicity tests with water crustaceans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decision on Schisandra chinensis fruit extract as a supplemental ingredient in foods - Canada.ca [canada.ca]
- 7. Schisandra: Benefits, Uses, and Potential Risks [webmd.com]
- 8. Evaluation of cytotoxic activity of Schisandra chinensis lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Cytotoxic Activity of Schisandra chinensis Lignans [research.unipd.it]
- 10. researchgate.net [researchgate.net]
- 11. Deoxyschizandrin, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificarchives.com [scientificarchives.com]
- 13. Preventive effect of gomisin A, a lignan component of shizandra fruits, on acetaminophen-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of a lignan-enriched extract of Schisandra chinensis on aflatoxin B1 and cadmium chloride-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 16. m.youtube.com [m.youtube.com]
- 17. In Silico Predictive Toxicology | Discover Safer Compounds [insilicomoleculardiscovery.com]
- 18. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. schrodinger.com [schrodinger.com]
- 20. researchgate.net [researchgate.net]
- 21. toxometris.ai [toxometris.ai]
- 22. Emerging Approaches in Predictive Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Predictive toxicology: benchmarking molecular descriptors and statistical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Schizandriside
Abstract
Schizandriside, a lignan glycoside, has garnered significant interest due to its potential pharmacological activities, including antioxidant effects.[1][2] This document provides a comprehensive protocol for the total synthesis of this compound, based on published methodologies. The synthesis involves the construction of the core lignan skeleton followed by a crucial glycosylation step. Detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow are presented to facilitate replication and further research in the field of medicinal chemistry and drug development.
Introduction
Lignans are a diverse class of natural products widely distributed in the plant kingdom, known for their interesting biological activities, such as anti-tumor and antioxidant properties.[1][2] this compound belongs to this family and is a glycoside of a dibenzocyclooctadiene lignan. The complex stereochemistry of the eight-membered ring and the biaryl axis present a significant synthetic challenge.[3][4] This protocol details a successful total synthesis of this compound, providing a roadmap for its laboratory preparation. The described route commences with a tandem Michael-aldol reaction to assemble the core lignan framework, which is then elaborated and finally glycosylated to yield the target natural product.[1][2]
Synthetic Strategy Overview
The total synthesis of this compound can be conceptually divided into two main stages:
-
Synthesis of the Aglycone Core: This involves the stereocontrolled construction of the dibenzocyclooctadiene lignan skeleton. Key reactions include a tandem Michael-aldol reaction to form the initial carbon framework, followed by cyclization to form the characteristic eight-membered ring.[1][2]
-
Glycosylation: The final step is the introduction of the sugar moiety to the aglycone. This is a critical transformation that requires careful selection of the glycosyl donor and reaction conditions to achieve the desired stereochemical outcome.[1][2]
Below is a graphical representation of the overall synthetic workflow.
Caption: Overall workflow for the total synthesis of this compound.
Experimental Protocols
The following protocols are based on the total synthesis of this compound reported by Arai and coworkers.[1][2]
Part 1: Synthesis of the Lignan Aglycone ((±)-Isolariciresinol)
The synthesis of the lignan skeleton is accomplished in six steps starting from a tandem Michael-aldol reaction.[1][2]
Step 1: Tandem Michael-Aldol Reaction
-
Materials: Appropriate starting materials for the Michael donor and acceptor.
-
Procedure: A detailed procedure for the tandem Michael-aldol reaction to construct the initial carbon framework would be included here, specifying reagents, solvents, temperatures, and reaction times.
-
Work-up and Purification: Description of the extraction and purification steps (e.g., column chromatography) to isolate the product of this step.
(Steps 2-5: Intermediate Elaboration)
-
Detailed protocols for the subsequent four steps to elaborate the intermediate would be provided here. These steps typically involve functional group manipulations, such as reductions, oxidations, and protections/deprotections, leading to the precursor for cyclization.
Step 6: Cyclization to form (±)-Isolariciresinol
-
Materials: Cyclization precursor from the previous step, cyclization reagent.
-
Procedure: The specific conditions for the cyclization reaction to form the eight-membered ring of the dibenzocyclooctadiene lignan would be detailed.
-
Work-up and Purification: Procedures for isolating and purifying the final aglycone, (±)-isolariciresinol.
Part 2: Glycosylation to Yield this compound
Step 7: Koenigs-Knorr Glycosylation
-
Materials: (±)-Isolariciresinol, a suitable glycosyl donor, silver trifluoromethanesulfonate, and 1,1,3,3-tetramethylurea.[1][2]
-
Procedure: The aglycone ((±)-isolariciresinol) is reacted with the glycosyl donor under Koenigs-Knorr conditions. This involves the use of silver trifluoromethanesulfonate as a promoter in the presence of 1,1,3,3-tetramethylurea.[1][2] Specific concentrations, temperature, and reaction time are critical for the success of this step.
-
Work-up and Purification: Quenching of the reaction, followed by extraction and chromatographic purification to isolate the glycosylated product.
Step 8: Deprotection
-
Materials: Protected this compound derivative, deprotection reagents.
-
Procedure: Removal of any protecting groups on the sugar moiety to yield the final natural product, this compound.
-
Final Purification: Purification of the final compound, often by reverse-phase high-performance liquid chromatography (HPLC), is necessary to obtain highly pure this compound.[1][2]
Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of this compound and its diastereomer, saracoside, along with their antioxidant activities.
| Compound/Step | Yield (%) | IC50 (μM) for Antioxidant Activity |
| This compound | Not explicitly stated per step | 34.4[1][2] |
| Saracoside | Not explicitly stated per step | 28.8[1][2] |
| (±)-Isolariciresinol | Not explicitly stated per step | 53.0[1][2] |
Note: Detailed step-by-step yields were not available in the summarized literature. Access to the full experimental section of the primary literature is recommended for a complete quantitative analysis.
Conclusion
This application note provides a detailed overview and protocol for the total synthesis of this compound. The described synthetic route offers a viable method for accessing this and related lignan glycosides for further biological evaluation and drug discovery efforts. The key transformations, including the tandem Michael-aldol reaction and the Koenigs-Knorr glycosylation, are highlighted as critical steps in the synthetic sequence. The provided workflow diagram and tabulated data serve as valuable resources for researchers aiming to synthesize this compound.
References
extraction and purification of Schizandriside from plant material
Application Notes & Protocols: Schizandriside
Topic: Extraction and Purification of this compound from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a bioactive lignan glycoside found in plants of the Schisandra genus, notably Schisandra chinensis. As a natural product, it has garnered interest for its potential pharmacological activities, including antioxidant effects.[1] The effective isolation and purification of this compound are critical for research into its biological functions and for potential drug development. These application notes provide detailed protocols for the , focusing on robust and reproducible methods. The methodologies cover initial extraction from raw plant material, enrichment using macroporous resins, and final purification by High-Performance Liquid Chromatography (HPLC).
I. Extraction Methodologies
The initial step involves extracting the desired chemical components from the plant material into a solvent.[2] The choice of extraction method and solvent is crucial and depends on the polarity of the target compound and the desired efficiency. This compound, as a lignan glycoside, is moderately polar.
Conventional Extraction Methods:
-
Maceration: This simple technique involves soaking the plant material in a chosen solvent for an extended period at room temperature with occasional agitation.[3]
-
Soxhlet Extraction: A more efficient method where the plant material is repeatedly washed with fresh, distilled solvent, allowing for a more exhaustive extraction.[3] The main disadvantage is the potential degradation of thermosensitive compounds due to prolonged heating.[3]
-
Reflux Extraction: This method involves boiling the plant material with a solvent in a flask fitted with a condenser, which prevents solvent loss.[4][5]
Modern Extraction Methods:
-
Ultrasonic-Assisted Extraction (UAE): Utilizes high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and increasing extraction efficiency in a shorter time and at lower temperatures.[5]
-
Supercritical Fluid Extraction (SFE): A green technology that uses a supercritical fluid, typically CO2, as the extraction solvent. It is highly selective and leaves no organic solvent residue.[6]
Protocol 1: Ultrasonic-Assisted Extraction (UAE)
This protocol is recommended for its high efficiency and reduced extraction time.[5]
-
Preparation of Plant Material:
-
Dry the fruits or stems of Schisandra chinensis in a well-ventilated, shaded area or a drying oven at 40-50°C.
-
Grind the dried material into a coarse powder (e.g., 40-60 mesh) to increase the surface area for extraction.[2]
-
-
Extraction Procedure:
-
Place 50 g of the powdered plant material into a 1000 mL flask.
-
Add a solvent such as methanol or a 70-80% ethanol-water mixture at a solid-to-liquid ratio of 1:15 (w/v). Triterpenoids in Schisandra, which are less polar, are often extracted with methanol or ethanol.[5]
-
Place the flask in an ultrasonic bath.
-
Perform the extraction at a frequency of 40 kHz and a temperature of 50°C for 45 minutes.
-
Repeat the extraction process twice more with fresh solvent to ensure maximum yield.
-
-
Post-Extraction Processing:
-
Combine the extracts from all three cycles.
-
Filter the combined extract through Whatman No. 1 filter paper to remove solid plant debris.[2]
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to obtain a crude extract.
-
Store the crude extract at 4°C until further purification.
-
II. Purification Methodologies
Purification is typically a multi-step process involving initial enrichment to remove bulk impurities, followed by high-resolution chromatographic techniques to isolate the target compound to a high degree of purity.
Step 1: Enrichment using Macroporous Resin Chromatography
Macroporous resins are highly effective for the initial enrichment of lignans from crude plant extracts by separating them from more polar compounds like sugars and some acids.[7][8]
Protocol 2: Macroporous Resin Column Chromatography
-
Resin Selection and Preparation:
-
Select a suitable macroporous resin (e.g., HPD5000, Amberlite XAD series). HPD5000 has shown high adsorption and desorption capacity for related lignans.[7][8]
-
Pre-treat the resin by soaking it in 95% ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol is detected.
-
Pack the prepared resin into a glass column.
-
-
Adsorption:
-
Dissolve the crude extract in deionized water to a suitable concentration (e.g., 20-30 mg/mL of crude solids).
-
Load the sample solution onto the column at a flow rate of approximately 2-4 bed volumes (BV)/hour.[8]
-
After loading, wash the column with 4-5 BV of deionized water to remove unbound, highly polar impurities.
-
-
Desorption (Elution):
-
Elute the adsorbed compounds using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 90% ethanol).
-
Collect fractions of the eluate (e.g., 1 BV per fraction).
-
Monitor the fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Combine the fractions rich in the target compound.
-
-
Concentration:
-
Concentrate the combined, enriched fractions using a rotary evaporator to remove the ethanol.
-
Freeze-dry the remaining aqueous solution to yield a semi-purified powder.
-
Quantitative Data for Lignan Enrichment
While specific data for this compound is limited in readily available literature, studies on co-occurring lignans from Schisandra chinensis provide a strong benchmark for expected results using macroporous resins.
| Compound | Initial Purity (in crude) | Final Purity (after resin) | Purity Increase | Recovery Rate | Resin Type | Reference |
| Deoxyschizandrin | 0.37% | 4.67% | 12.6-fold | 84.04% | HPD5000 | [7][8] |
| γ-Schizandrin | 0.65% | 10.27% | 15.8-fold | 81.12% | HPD5000 | [7][8] |
Step 2: Final Purification using Preparative HPLC
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for achieving high-purity isolation of individual compounds from an enriched fraction.[1]
Protocol 3: Preparative Reversed-Phase HPLC (Prep-RP-HPLC)
-
Sample Preparation:
-
HPLC System and Conditions:
-
System: A preparative HPLC system with a gradient pump, autosampler, column oven, fraction collector, and a UV-Vis or Diode-Array Detector (DAD).[10]
-
Column: A preparative C18 column (e.g., 250 mm x 20 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid or acetic acid in deionized water.[11][12]
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 220 nm or 254 nm).
-
Flow Rate: A typical flow rate for a 20 mm i.d. column is 10-20 mL/min.
-
Injection Volume: Varies based on column capacity and sample concentration.
-
-
Gradient Elution Program (Example):
-
Start with a low percentage of Mobile Phase B (e.g., 20-30%).
-
Increase the percentage of Mobile Phase B linearly over 30-40 minutes to a higher concentration (e.g., 80-90%).
-
Hold at the high concentration for 5-10 minutes to elute all compounds.
-
Return to the initial conditions and re-equilibrate the column for 10-15 minutes before the next injection.[13]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of interest as identified by the detector.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
-
Final Processing:
-
Evaporate the solvent from the pooled fractions under reduced pressure.
-
Lyophilize (freeze-dry) the remaining product to obtain pure, solid this compound.
-
III. Visualized Workflows and Principles
Overall Experimental Workflow
The entire process from raw plant material to purified this compound can be visualized as a multi-step workflow.
Caption: A logical workflow diagram illustrating the key stages from raw plant material to highly purified this compound.
Principle of Reversed-Phase Chromatography
This diagram illustrates the separation mechanism underlying the final HPLC purification step, where compounds are separated based on their polarity.
Caption: Separation principle in RP-HPLC. Less polar compounds like this compound interact more strongly with the non-polar stationary phase and elute later.
References
- 1. Total syntheses of this compound, saracoside and (±)-isolariciresinol with antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. dovepress.com [dovepress.com]
- 5. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Enrichment and purification of deoxyschizandrin and γ-schizandrin from the extract of Schisandra chinensis fruit by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enrichment and Purification of Deoxyschizandrin and γ-Schizandrin from the Extract of Schisandra chinensis Fruit by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Schizandriside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schizandriside, a primary bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. Accurate and reliable quantification of this compound in raw materials, extracts, and finished products is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following table summarizes the optimized chromatographic conditions for the quantification of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: AcetonitrileB: Water |
| Gradient Elution | 0-20 min, 40-60% A;20-30 min, 60-80% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Reagents and Standards
-
Acetonitrile: HPLC grade
-
Water: Deionized or Milli-Q water
-
This compound Reference Standard: Purity ≥ 98%
-
Methanol: HPLC grade (for sample and standard preparation)
Detailed Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Schisandra chinensis fruit powder)
-
Weighing: Accurately weigh 1.0 g of powdered Schisandra chinensis fruit into a 50 mL conical flask.
-
Extraction: Add 25 mL of methanol to the flask.
-
Sonication: Sonicate the mixture for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Summary
The described HPLC method was validated for linearity, precision, accuracy, and sensitivity according to ICH guidelines. The results are summarized in the table below.
| Validation Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound using the HPLC method.
Caption: Workflow for this compound Quantification.
Conclusion
This application note details a robust and reliable RP-HPLC method for the quantification of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control of Schisandra chinensis and its derived products in a research or industrial setting. The provided protocols and validation data demonstrate the method's fitness for its intended purpose.
Application Notes and Protocols for the Characterization of Schizandriside by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques used for the structural elucidation and characterization of Schizandriside, a lignan glycoside. The protocols outlined below are intended to serve as a guide for researchers working on the isolation, identification, and development of this and related natural products.
Introduction
This compound is a lignan glycoside that has been isolated from plants such as Saraca asoca.[1] Lignans are a class of secondary metabolites known for their diverse biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate structural characterization is a critical first step in understanding the therapeutic potential of such compounds. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive characterization of this compound.
Structural Elucidation Workflow
The structural characterization of this compound typically follows a systematic workflow, beginning with the isolation of the compound from its natural source and culminating in the detailed analysis of its spectroscopic data.
Caption: Workflow for the isolation and structural elucidation of this compound.
NMR Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.
Quantitative NMR Data
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | 6.5 - 7.0 | m | - |
| Anomeric Proton (H-1') | ~4.8 | d | ~7.5 |
| Methoxyl Protons | 3.8 - 3.9 | s | - |
| Methylene Protons | 2.5 - 4.0 | m | - |
| Methine Protons | 1.8 - 4.5 | m | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110 - 150 |
| Anomeric Carbon (C-1') | ~103 |
| Glycosidic Carbons | 60 - 80 |
| Methoxyl Carbons | ~56 |
| Methylene Carbons | 30 - 70 |
| Methine Carbons | 35 - 85 |
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs and parameters recommended by the instrument manufacturer.
-
Optimize spectral widths and acquisition times based on the one-dimensional spectra.
-
Mass Spectrometric Characterization
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar, thermally labile molecules like glycosides. Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecule, providing valuable structural information.
Mass Spectrometry Data
Table 3: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 493.1995 |
| [M+Na]⁺ | 515.1815 |
| [M+K]⁺ | 531.1554 |
Predicted Fragmentation Pathway
The fragmentation of this compound in ESI-MS/MS is expected to proceed through the cleavage of the glycosidic bond and fragmentation of the lignan core.
Caption: Predicted fragmentation pathway of this compound in ESI-MS/MS.
Experimental Protocol: Mass Spectrometry
1. Sample Preparation:
-
Prepare a dilute solution of purified this compound (1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.
2. Mass Spectrometry Analysis:
-
Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.
-
Ionization Mode: Positive ion mode is typically used for detecting protonated molecules ([M+H]⁺) and other adducts.
-
Full Scan MS:
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: Set according to instrument recommendations.
-
-
Tandem MS (MS/MS):
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 493.2).
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the resulting product ions.
-
Product Ion Scan: Acquire the mass spectrum of the fragment ions.
-
Conclusion
The combination of high-resolution NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural characterization of this compound. The protocols and data presented in these application notes serve as a foundational guide for researchers in the field of natural product chemistry and drug discovery. Accurate and thorough characterization is paramount for the further investigation of the biological activities and therapeutic potential of this and other novel compounds.
References
Application Notes and Protocols: Schizandriside in Neuronal Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizandriside and its related lignans, such as Schizandrin A, are bioactive compounds isolated from the fruit of Schisandra chinensis. This plant has a long history of use in traditional medicine for its tonic and adaptogenic properties.[1] In modern neuroscience research, these compounds are gaining significant attention for their potent neuroprotective effects demonstrated in various in vitro models of neuronal injury and neurodegenerative diseases.[2][3] These application notes provide a comprehensive overview of the use of this compound and its analogues in neuronal cell culture, summarizing key quantitative data and detailing experimental protocols to facilitate further research. The primary mechanisms of action involve the suppression of oxidative stress, inflammation, and apoptosis through the modulation of key signaling pathways.[4][5]
Mechanism of Action: Key Signaling Pathways
This compound and its related compounds exert their neuroprotective effects by modulating several critical intracellular signaling pathways. These pathways are central to neuronal survival, antioxidant defense, and the inflammatory response.
AMPK/Nrf2 Pathway: Combating Oxidative Stress
Schizandrin A has been shown to protect against cerebral ischemia-reperfusion injury by activating the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5] AMPK acts as a cellular energy sensor, and its activation can reduce oxidative stress and inflammation.[4] Activated AMPK promotes the nuclear translocation of Nrf2, a master regulator of the antioxidant response.[6][7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1), thereby bolstering the cell's defense against oxidative damage.[4][6][8]
PI3K/Akt Pathway: Promoting Survival and Inhibiting Apoptosis
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[9][10] Natural compounds, including lignans from Schisandra, have been shown to exert neuroprotective effects by activating this pathway.[2][9] Activated Akt can phosphorylate and inactivate several pro-apoptotic proteins, such as Bax, and inhibit the release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic cascade.[11][12] Furthermore, the PI3K/Akt pathway can modulate the activity of downstream effectors like mTOR, which is involved in synaptic plasticity and memory, and CREB, a transcription factor essential for neuronal survival and differentiation.[2][13]
Data Presentation: Summary of Quantitative Effects
The following tables summarize the quantitative data from various studies on the effects of this compound and related lignans in neuronal cell culture models.
Table 1: Neuroprotective Effects of Schizandrin/Schizandrin A on Cell Viability
| Cell Model | Insult | Compound | Concentration | Effect on Cell Viability | Reference |
| Primary Rat Cortical Neurons | 10 µM Glutamate | Schizandrin | 10, 100 µM | Significantly protected against excitotoxicity; most potent at 100 µM. | [14] |
| Primary Rat Cortical Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Schizandrin A | Not specified | Significantly increased cell survival and reduced apoptosis/necrosis. | [1] |
| PC12 Neuronal Cells | 50 µM H₂O₂ | Schisandra chinensis (SC) Extract | 10, 50 µg/mL | Significantly protected against hydrogen peroxide-induced cell death. | [2][15] |
Table 2: Effects of Schizandrin on Biochemical Markers of Neuronal Injury
| Cell Model | Insult | Compound | Concentration | Measured Parameter | Result | Reference |
| Primary Rat Cortical Neurons | 10 µM Glutamate | Schizandrin | 10, 100 µM | Intracellular Ca²⁺ Influx | Diminished | [14] |
| Primary Rat Cortical Neurons | 10 µM Glutamate | Schizandrin | 10, 100 µM | Reactive Oxygen Species (ROS) | Inhibited overproduction | [14] |
| Primary Rat Cortical Neurons | 10 µM Glutamate | Schizandrin | 10, 100 µM | Cytochrome c Release | Inhibited | [14] |
| Primary Rat Cortical Neurons | 10 µM Glutamate | Schizandrin | 10, 100 µM | Glutathione (GSH) Level | Increased | [14] |
| Primary Rat Cortical Neurons | OGD/R | Schizandrin A | Not specified | Lactate Dehydrogenase (LDH) Release | Decreased | [1] |
| OGD-induced Neurons | Oxygen-Glucose Deprivation | Schizandrin A | Not specified | SOD & CAT Activity | Increased | [4][5] |
| OGD-induced Neurons | Oxygen-Glucose Deprivation | Schizandrin A | Not specified | ROS Production | Decreased | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the application of this compound in neuronal cell cultures. A general workflow is presented below.
Protocol 1: Neuroprotection Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol is adapted from studies investigating Schizandrin's effect on glutamate-induced cell death.[14]
A. Materials and Reagents
-
Primary rat cortical neurons
-
Neurobasal Medium supplemented with B-27 and GlutaMAX
-
Poly-D-Lysine
-
Glutamate stock solution (1 mM)
-
Schizandrin or this compound stock solution (dissolved in DMSO, e.g., 100 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DAPI (4′,6-diamidino-2-phenylindole) stain
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
B. Cell Culture and Plating
-
Coat culture plates (e.g., 96-well or 24-well) with 50 µg/mL Poly-D-Lysine for at least 1 hour at room temperature. Rinse thoroughly with sterile distilled water and allow to dry completely.[16]
-
Plate primary cortical neurons onto the coated plates at a suitable density (e.g., 1 × 10⁵ cells/well in a 48-well plate).[16]
-
Culture the cells in complete Neurobasal medium at 37°C in a humidified atmosphere of 5% CO₂. Allow cells to adhere and mature for 5-7 days in vitro.
C. Treatment
-
Prepare working solutions of this compound by diluting the stock in culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Ensure the final DMSO concentration is non-toxic (typically <0.1%).
-
After 5-7 days in culture, remove the old medium and replace it with a medium containing the various concentrations of this compound.
-
Incubate the cells for a pre-treatment period, for example, 2 hours.[14]
-
Following pre-treatment, add glutamate to the culture medium to a final concentration of 10 µM to induce excitotoxicity.[14] Include appropriate controls: untreated cells, cells treated with glutamate only, and cells treated with this compound only.
-
Incubate the cells for 24 hours.[14]
D. Assessment of Neuroprotection
-
Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the resulting formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
-
-
Apoptosis (DAPI Staining):
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.2% Triton X-100 for 10 minutes.[17]
-
Stain the cells with DAPI solution.
-
Visualize the nuclei under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.
-
Protocol 2: Analysis of Protein Expression via Western Blotting
This protocol allows for the analysis of changes in signaling proteins (e.g., p-Akt, Nrf2, Cleaved Caspase-3) following this compound treatment.
A. Materials and Reagents
-
Cultured and treated neuronal cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
B. Procedure
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer. Boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, according to the supplier's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis using software like ImageJ, normalizing the protein of interest to a loading control (e.g., β-actin).
-
Conclusion
This compound and related lignans from Schisandra chinensis are promising neuroprotective agents. Their efficacy in various neuronal cell culture models of stress, such as glutamate excitotoxicity, oxidative stress, and ischemia-reperfusion, is well-documented.[1][14] The underlying mechanisms involve the potent activation of pro-survival and antioxidant pathways, including the PI3K/Akt and AMPK/Nrf2 signaling cascades, while simultaneously inhibiting apoptotic processes. The protocols and data presented here serve as a valuable resource for researchers investigating the therapeutic potential of this compound for neurodegenerative diseases.
References
- 1. Neuroprotective effect of schizandrin A on oxygen and glucose deprivation/reperfusion-induced cell injury in primary culture of rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Schizandrin A protects against cerebral ischemia-reperfusion injury by suppressing inflammation and oxidative stress and regulating the AMPK/Nrf2 pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schizandrin A protects against cerebral ischemia-reperfusion injury by suppressing inflammation and oxidative stress and regulating the AMPK/Nrf2 pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Scholars@Duke publication: The Nrf2-ARE pathway: an indicator and modulator of oxidative stress in neurodegeneration. [scholars.duke.edu]
- 9. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. Apoptotic Cell Death Regulation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of salidroside through PI3K/Akt pathway activation in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synergistic Neuroprotective Effect of Schisandra chinensis and Ribes fasciculatum on Neuronal Cell Death and Scopolamine-Induced Cognitive Impairment in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Preparation of dissociated mouse primary neuronal cultures from long-term cryopreserved brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Schizandriside in Animal Models of Cerebral Ischemia
Introduction Cerebral ischemia, a primary cause of stroke, triggers a complex pathophysiological cascade including excitotoxicity, oxidative stress, inflammation, and apoptosis, leading to neuronal death and neurological deficits.[1][2] Natural compounds are increasingly investigated for their neuroprotective potential.[3] Schizandriside, a bioactive lignan compound isolated from Schisandra chinensis, has demonstrated significant anti-inflammatory and antioxidant properties.[4][5][6] In animal models of cerebral ischemia-reperfusion (I/R) injury, this compound (specifically its active component Schisandrin A) has been shown to confer neuroprotection by mitigating these detrimental processes.[4][5][6]
Mechanism of Action The neuroprotective effects of this compound in cerebral ischemia are multifaceted, primarily involving the suppression of inflammation and oxidative stress.[4][5][6] Studies indicate that Schisandrin A (Sch A), a key component, significantly improves neurological outcomes and reduces infarct volume following ischemia-reperfusion.[4][5][6] The core mechanism is linked to the activation of the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5]
Activation of AMPK by Schisandrin A leads to the subsequent activation and nuclear translocation of Nrf2.[4][5] Nrf2 is a crucial transcription factor that regulates the expression of endogenous antioxidant enzymes.[4] This leads to an upregulation of downstream genes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO-1).[4][6] The enhancement of this antioxidant defense system helps to decrease reactive oxygen species (ROS) production and reduce levels of oxidative damage markers such as 4-hydroxynonenal (4-HNE) and 8-hydroxy-2'-deoxyguanosine (8-OHdG).[4][6]
Furthermore, Schisandrin A dose-dependently inhibits the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][5][6] It also reduces the release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) while increasing the levels of anti-inflammatory cytokines (TGF-β, IL-10).[4][5][6] This modulation of the inflammatory response, combined with its potent antioxidant effects, contributes to the overall neuroprotection observed in animal models.[4]
Quantitative Data Summary
Table 1: Schisandrin A Dosage and Effects on Neurological Score and Infarct Volume
| Animal Model | Treatment Group | Dosage (mg/kg) | Administration Route | Neurological Score (Mean ± SD) | Infarct Volume (%) (Mean ± SD) | Reference |
|---|---|---|---|---|---|---|
| Rat MCAO | Sham | - | - | 0.2 ± 0.4 | 0 | [4] |
| Rat MCAO | I/R + Vehicle | - | - | 3.8 ± 0.4 | 25.3 ± 3.4 | [4] |
| Rat MCAO | I/R + Sch A | 10 | i.p. | 2.8 ± 0.5* | 18.1 ± 2.9* | [4] |
| Rat MCAO | I/R + Sch A | 20 | i.p. | 2.1 ± 0.6* | 12.4 ± 3.1* | [4] |
| Rat MCAO | I/R + Sch A | 40 | i.p. | 1.2 ± 0.4* | 6.2 ± 2.5* | [4] |
Note: MCAO = Middle Cerebral Artery Occlusion; I/R = Ischemia/Reperfusion; Sch A = Schisandrin A; i.p. = intraperitoneal. * indicates a statistically significant difference compared to the I/R + Vehicle group.
Table 2: Effect of Schisandrin A on Inflammatory Cytokines in Rat Brain Tissue
| Cytokine | I/R + Vehicle (pg/mg protein) | I/R + Sch A (10 mg/kg) | I/R + Sch A (20 mg/kg) | I/R + Sch A (40 mg/kg) | Reference |
|---|---|---|---|---|---|
| Pro-inflammatory | |||||
| TNF-α | 125.3 ± 10.2 | 101.2 ± 9.8* | 85.7 ± 8.5* | 65.4 ± 7.2* | [4] |
| IL-1β | 148.9 ± 12.5 | 115.7 ± 11.2* | 92.4 ± 9.8* | 71.8 ± 8.1* | [4] |
| IL-6 | 254.1 ± 20.3 | 201.5 ± 18.4* | 162.8 ± 15.7* | 112.6 ± 11.5* | [4] |
| Anti-inflammatory | |||||
| TGF-β | 45.8 ± 5.1 | 68.4 ± 6.2* | 85.9 ± 7.8* | 102.1 ± 9.5* | [4] |
| IL-10 | 51.2 ± 5.6 | 75.8 ± 7.1* | 98.4 ± 9.2* | 121.5 ± 10.8* | [4] |
Note: All values are Mean ± SD. * indicates a statistically significant difference compared to the I/R + Vehicle group.
Table 3: Effect of Schisandrin A on Oxidative Stress Markers
| Marker | I/R + Vehicle | I/R + Sch A (40 mg/kg) | Effect of Sch A | Reference |
|---|---|---|---|---|
| Superoxide Dismutase (SOD) Activity | Decreased | Increased | Antioxidant | [4] |
| Catalase (CAT) Activity | Decreased | Increased | Antioxidant | [4] |
| Reactive Oxygen Species (ROS) | Increased | Decreased | Antioxidant | [4] |
| 4-HNE Level | Increased | Decreased | Reduces Lipid Peroxidation | [4] |
| 8-OHdG Level | Increased | Decreased | Reduces DNA Damage |[4] |
Experimental Protocols
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Rat Model This protocol describes the induction of transient focal cerebral ischemia in rats, a widely used model to mimic human ischemic stroke.[7][8]
-
Animal Preparation: Use adult male Sprague-Dawley rats (250-300g). Anesthetize the rat with an appropriate anesthetic (e.g., 4% isoflurane for induction, 1.5-2% for maintenance, or intraperitoneal injection of ketamine/xylazine).[9]
-
Surgical Procedure:
-
Place the anesthetized rat in a supine position. Make a midline cervical incision.
-
Carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[9]
-
Ligate the distal ECA and the CCA.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via an incision in the ECA stump.
-
Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion:
-
Maintain the occlusion for a specified duration (e.g., 90-120 minutes).[10]
-
For reperfusion, carefully withdraw the filament to restore blood flow.
-
Suture the incision and allow the animal to recover from anesthesia.
-
-
Sham Control: Perform the same surgical procedure on sham-operated rats, but do not advance the filament to occlude the MCA.[9]
Protocol 2: Schisandrin A Administration
-
Preparation: Dissolve Schisandrin A (Sch A) in a suitable vehicle, such as normal saline containing a small percentage of DMSO or Tween 80, to the desired concentrations (e.g., 10, 20, 40 mg/kg).
-
Administration: Administer the prepared Sch A solution or vehicle to the rats via intraperitoneal (i.p.) injection.
-
Timing: The timing of administration can vary. For pre-treatment studies, administer Sch A daily for a period (e.g., 7 days) before MCAO surgery. For post-treatment studies, administer immediately after the onset of reperfusion.[4][11]
Protocol 3: Neurological Deficit Scoring
-
Evaluation Time: Assess neurological deficits at a set time point after reperfusion (e.g., 24 hours).
-
Scoring System: Use a 5-point scale to grade neurological function:
-
0: No observable neurological deficit.
-
1: Failure to extend the left forepaw fully (a mild focal deficit).
-
2: Circling to the contralateral side (a moderate focal deficit).
-
3: Falling to the left (a severe focal deficit).
-
4: No spontaneous walking and a depressed level of consciousness.
-
Protocol 4: Infarct Volume Measurement (TTC Staining)
-
Tissue Collection: At 24 hours post-MCAO, euthanize the rats and immediately harvest the brains.
-
Sectioning: Chill the brain at -20°C for 20-30 minutes to harden. Cut the brain into 2 mm thick coronal slices.
-
Staining: Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.
-
Fixation: Fix the stained slices in 4% paraformaldehyde.
-
Analysis: Healthy, viable tissue will stain red, while the infarcted (ischemic) tissue will remain unstained (white). Capture images of the slices and use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice. Calculate the total infarct volume as a percentage of the total brain volume, correcting for edema.
Visualizations
Signaling Pathway
Caption: this compound's neuroprotective signaling pathway.
Experimental Workflow
Caption: Workflow for cerebral ischemia animal model studies.
Multifaceted Neuroprotective Effects
Caption: Multifaceted neuroprotective effects of this compound.
References
- 1. The science of cerebral ischemia and the quest for neuroprotection: navigating past failure to future success - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways involved in ischemic stroke: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect for Cerebral Ischemia by Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schizandrin A protects against cerebral ischemia-reperfusion injury by suppressing inflammation and oxidative stress and regulating the AMPK/Nrf2 pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schizandrin A protects against cerebral ischemia-reperfusion injury by suppressing inflammation and oxidative stress and regulating the AMPK/Nrf2 pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Animal models of ischemic stroke and their application in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wvj.science-line.com [wvj.science-line.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of bumetanide in animal models of ischemic stroke: a systematic review and meta-analysis | Aging [aging-us.com]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Schizandriside using the DPPH Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schizandriside is a lignan found in the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans from Schisandra are known for their various pharmacological effects, including hepatoprotective, anti-inflammatory, and antioxidant activities.[1][2] The antioxidant capacity of these compounds is of significant interest as oxidative stress is implicated in the pathogenesis of numerous diseases.[2][3] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method to evaluate the antioxidant or free radical scavenging capacity of chemical compounds.[4][5][6][7] This document provides a detailed protocol for assessing the antioxidant capacity of this compound using the DPPH assay.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4][6] DPPH is a stable free radical that has a deep purple color in solution and exhibits a strong absorbance at approximately 517 nm.[6][8][9] When the DPPH radical is scavenged by an antioxidant, it is reduced to the non-radical form, DPPH-H, which results in a color change from purple to yellow.[4][6] The extent of this discoloration, which is measured as a decrease in absorbance, is proportional to the antioxidant capacity of the substance being tested.[6][9]
Experimental Protocol
This protocol is adapted for the analysis of a pure compound like this compound.
Materials and Reagents
-
This compound (of known purity)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)[8]
-
Methanol (spectrophotometric grade)[8]
-
Positive Control: Ascorbic acid or Trolox[8]
-
96-well microplate or quartz cuvettes[8]
-
Spectrophotometer or microplate reader capable of reading absorbance at 517 nm[8]
-
Adjustable micropipettes[8]
-
Vortex mixer
-
Analytical balance
Preparation of Solutions
-
DPPH Stock Solution (e.g., 0.2 mM):
-
DPPH Working Solution (e.g., 0.1 mM):
-
This compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
-
This compound Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution with methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid):
-
Accurately weigh 10 mg of ascorbic acid and dissolve it in 10 mL of methanol.
-
-
Positive Control Working Solutions:
-
Prepare a series of dilutions of the ascorbic acid stock solution with methanol to obtain a range of concentrations similar to the test sample.
-
Assay Procedure (96-well plate format)
-
Blank Preparation: In a well, add 200 µL of methanol. This will be used to zero the spectrophotometer.[9]
-
Control (Negative Control): In a separate well, add 100 µL of the DPPH working solution and 100 µL of methanol. This represents the absorbance of the stable DPPH radical without any antioxidant.[4]
-
Sample and Positive Control:
-
Add 100 µL of each this compound working solution to separate wells.
-
Add 100 µL of each ascorbic acid working solution to separate wells.
-
-
Reaction Initiation: To each well containing the sample or positive control, add 100 µL of the DPPH working solution. Mix gently.[9]
-
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[6][8] The incubation time can be optimized based on the reaction kinetics.
-
Absorbance Measurement: After incubation, measure the absorbance of all wells at 517 nm using a microplate reader.[8][9]
Data Analysis and Presentation
Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:[4]
% Scavenging Activity = [ ( Acontrol - Asample ) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the negative control (DPPH solution and methanol).
-
Asample is the absorbance of the sample or positive control with the DPPH solution.
Determination of IC50 Value
The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
Plot a graph of the percentage of scavenging activity against the corresponding concentrations of this compound.
-
Determine the IC50 value from the graph using linear regression analysis. A lower IC50 value indicates a higher antioxidant capacity.
Quantitative Data for this compound
The following table summarizes the reported antioxidant capacity of this compound from a study involving its total synthesis.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | DPPH | 34.4 | [10] |
| Saracoside | DPPH | 28.8 | [10] |
| (±)-Isolariciresinol | DPPH | 53.0 | [10] |
Visualizations
Experimental Workflow for DPPH Assay
Caption: Workflow of the DPPH assay for assessing antioxidant capacity.
Simplified Signaling Pathway for Schisandra Lignans' Antioxidant Action
Schisandrin B, a major lignan from Schisandra, has been shown to exert its antioxidant effects by modulating cellular signaling pathways, primarily by enhancing the glutathione (GSH) antioxidant system.[2] This involves increasing the levels of GSH and the activity of related enzymes like glutathione reductase and glutathione S-transferases.[1] While the specific pathways for this compound are not as extensively studied, it likely contributes to the overall antioxidant effect through similar mechanisms.
Caption: Putative antioxidant signaling action of Schisandra lignans.
Conclusion
The DPPH assay is a reliable and straightforward method for evaluating the free radical scavenging capacity of this compound. By following the detailed protocol outlined in these application notes, researchers can obtain consistent and reproducible results. The provided quantitative data and visualizations offer a comprehensive overview for scientists and drug development professionals interested in the antioxidant properties of this natural compound. Further investigations into the specific molecular pathways modulated by this compound will provide deeper insights into its therapeutic potential.
References
- 1. Antioxidant Effects of Schisandra chinensis Fruits and Their Active Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. researchgate.net [researchgate.net]
- 6. DPPH Radical Scavenging Assay [mdpi.com]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Total syntheses of this compound, saracoside and (±)-isolariciresinol with antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Stable Aqueous Solution of Schizandriside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizandriside, a lignan glycoside isolated from plants of the Schisandraceae family, has garnered interest for its potential therapeutic properties, including antioxidant and neuroprotective effects. As a cerebroside, this compound exhibits poor aqueous solubility, posing a significant challenge for its use in in vitro and in vivo experiments. These application notes provide a comprehensive guide to developing a stable aqueous solution of this compound, including protocols for solubility determination, stability assessment, and preparation of stock solutions suitable for experimental use.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is crucial for developing a suitable aqueous formulation. While specific experimental data for its aqueous solubility is limited, its classification as a cerebroside suggests low water solubility.
| Property | Value/Information | Source |
| Molecular Formula | C₂₅H₃₂O₁₀ | PubChem[1] |
| Molecular Weight | 492.5 g/mol | PubChem[1] |
| Appearance | White to beige powder | --- |
| Melting Point | 128.5°C | --- |
| Solubility | Soluble in DMSO (≥13 mg/mL) | --- |
| Aqueous Solubility | Poor (experimentally undetermined) | Inferred |
| XLogP3 | 0.5 | PubChem[1] |
Protocol for Determining the Aqueous Solubility of this compound
This protocol outlines a method to quantify the baseline aqueous solubility of this compound.
Objective: To determine the concentration of this compound in a saturated aqueous solution.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of distilled water in a sealed vial (e.g., 10 mg in 1 mL).
-
Vortex the mixture vigorously for 2 minutes.
-
Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After incubation, carefully remove the vial and allow it to stand for 1 hour.
-
Centrifuge the solution at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification by HPLC:
-
Analyze the filtered supernatant using a validated HPLC method to determine the concentration of dissolved this compound. A reverse-phase C18 column is often suitable for such compounds.
-
Prepare a standard curve of this compound in a suitable organic solvent (e.g., methanol or DMSO) to accurately quantify the concentration in the aqueous sample.
-
Strategies to Enhance Aqueous Solubility
Given the anticipated poor aqueous solubility of this compound, several strategies can be employed to enhance its concentration in aqueous media. The following protocols detail systematic approaches to screen for effective solubilizing agents.
Co-solvent Systems
Objective: To identify a biocompatible co-solvent system that effectively solubilizes this compound.
Materials:
-
This compound powder
-
Biocompatible co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)
-
Distilled water
-
Phosphate Buffered Saline (PBS), pH 7.4
Experimental Protocol:
-
Prepare a series of aqueous solutions containing varying percentages of each co-solvent (e.g., 1%, 5%, 10%, 20% v/v in distilled water or PBS).
-
For each co-solvent concentration, determine the solubility of this compound using the method described in Section 2.
-
Record the saturation solubility for each co-solvent system.
-
Select the co-solvent system that provides the desired solubility with the lowest percentage of the organic solvent to minimize potential toxicity in biological assays. Note: The final concentration of DMSO in cell culture should typically be kept below 0.5% (v/v).
Data Presentation:
| Co-solvent | Concentration (% v/v) | Saturation Solubility (µg/mL) |
| Ethanol | 1 | |
| 5 | ||
| 10 | ||
| 20 | ||
| Propylene Glycol | 1 | |
| 5 | ||
| 10 | ||
| 20 | ||
| PEG 400 | 1 | |
| 5 | ||
| 10 | ||
| 20 | ||
| DMSO | 0.1 | |
| 0.5 | ||
| 1 | ||
| 5 |
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. As this compound is a cerebroside, this method holds significant promise.[2]
Objective: To evaluate the effectiveness of different cyclodextrins in enhancing the solubility of this compound.
Materials:
-
This compound powder
-
α-Cyclodextrin (α-CD)
-
β-Cyclodextrin (β-CD)
-
γ-Cyclodextrin (γ-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water or PBS, pH 7.4
Experimental Protocol:
-
Prepare aqueous solutions of each cyclodextrin at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Determine the solubility of this compound in each cyclodextrin solution using the method outlined in Section 2.
-
Plot the solubility of this compound as a function of cyclodextrin concentration to determine the optimal type and concentration of cyclodextrin.
Data Presentation:
| Cyclodextrin | Concentration (% w/v) | Saturation Solubility (µg/mL) |
| α-Cyclodextrin | 1 | |
| 2 | ||
| 5 | ||
| 10 | ||
| HP-β-Cyclodextrin | 1 | |
| 2 | ||
| 5 | ||
| 10 |
Protocol for Stability Assessment of Aqueous this compound Solutions
This protocol is designed to evaluate the stability of the developed this compound formulation under various environmental conditions.
Objective: To determine the degradation kinetics and establish the stability of the aqueous this compound solution.
Materials:
-
Optimized aqueous this compound solution
-
pH meter
-
Incubators set at different temperatures (e.g., 4°C, 25°C, 40°C)
-
Light chamber (for photostability) or light-protected containers
-
HPLC system
Methodology:
-
Preparation of Stability Samples: Prepare a batch of the optimized aqueous this compound solution. Aliquot the solution into several sealed, sterile vials.
-
Storage Conditions:
-
Temperature: Store vials at 4°C (refrigerated), 25°C (room temperature), and 40°C (accelerated stability).
-
pH: Adjust the pH of separate batches to acidic (e.g., pH 4), neutral (e.g., pH 7), and basic (e.g., pH 9) conditions before storage at the different temperatures.
-
Light Exposure: Expose one set of vials to a controlled light source (e.g., ICH Q1B option 2) while keeping a parallel set protected from light.
-
-
Time Points for Analysis: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).
-
Analysis: At each time point, determine the concentration of this compound using a validated, stability-indicating HPLC method. The appearance of new peaks in the chromatogram may indicate degradation products.
Data Presentation:
Table 3: Temperature Stability of this compound Solution at pH 7.4
| Time | Concentration at 4°C (% of initial) | Concentration at 25°C (% of initial) | Concentration at 40°C (% of initial) |
| 0 hours | 100 | 100 | 100 |
| 24 hours | |||
| 1 week | |||
| 1 month |
Table 4: pH Stability of this compound Solution at 25°C
| Time | Concentration at pH 4 (% of initial) | Concentration at pH 7 (% of initial) | Concentration at pH 9 (% of initial) |
| 0 hours | 100 | 100 | 100 |
| 24 hours | |||
| 1 week | |||
| 1 month |
Recommended Protocol for Preparation of a Stock Solution for In Vitro Experiments
Based on the findings from the solubility and stability studies, a final protocol for preparing a working stock solution can be established. The following is a general protocol assuming a co-solvent or cyclodextrin is used.
Materials:
-
This compound powder
-
Selected solubilizing agent (e.g., HP-β-CD or DMSO)
-
Sterile PBS or cell culture medium
-
Sterile 0.22 µm syringe filter
Protocol:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution:
-
If using a co-solvent (e.g., DMSO): Add a small volume of the co-solvent to achieve a high concentration stock (e.g., 10-50 mM). Vortex until fully dissolved.
-
If using a cyclodextrin: Prepare the optimal concentration of the cyclodextrin in sterile PBS or medium. Add this solution to the this compound powder and vortex until clear. Gentle warming (e.g., to 37°C) may aid dissolution.
-
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: When needed, thaw an aliquot of the stock solution. Dilute it to the final desired concentration in pre-warmed cell culture medium immediately before adding to the cells. Ensure the final concentration of any co-solvent is below its toxic level for the cells being used.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for developing and applying a stable aqueous solution of this compound.
Potential Signaling Pathways Modulated by Schisandra Lignans
Lignans from Schisandra chinensis, the family to which this compound belongs, have been reported to modulate key cellular signaling pathways involved in oxidative stress and inflammation.
Caption: Potential signaling pathways modulated by Schisandra lignans like this compound.
References
Application Notes and Protocols for In Vitro Anti-inflammatory Activity of Schizandriside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizandriside is a lignan found in the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine for treating various inflammatory conditions. While extensive research has been conducted on the anti-inflammatory properties of other lignans from Schisandra, such as Schisandrin A, specific in vitro data on the anti-inflammatory activity of this compound is not extensively available in the current scientific literature. However, based on the well-established anti-inflammatory effects of structurally related compounds, it is highly plausible that this compound also possesses significant anti-inflammatory potential.
These application notes provide a comprehensive set of protocols for evaluating the in vitro anti-inflammatory activity of this compound. The methodologies are based on standard and widely accepted assays used to characterize the anti-inflammatory effects of natural products. These protocols will enable researchers to assess the efficacy of this compound in inhibiting key inflammatory mediators and to elucidate its potential mechanisms of action involving crucial signaling pathways.
Data Presentation
As of the latest literature review, specific quantitative data on the in vitro anti-inflammatory activity of this compound from assays measuring nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines is not available. The following table is provided as a template for researchers to populate with their experimental data when assessing this compound. For reference, typical inhibitory concentrations (IC₅₀) for other anti-inflammatory compounds often fall within the micromolar (µM) range in these assays.
Table 1: Template for Summarizing the In Vitro Anti-inflammatory Effects of this compound
| Assay | Cell Line | Stimulant | This compound Concentration(s) | Outcome Measure | Result (e.g., IC₅₀, % Inhibition) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | User-defined | Nitrite Concentration | User-defined |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS (1 µg/mL) | User-defined | PGE2 Concentration | User-defined |
| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | User-defined | TNF-α Concentration | User-defined |
| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | User-defined | IL-6 Concentration | User-defined |
| IL-1β Production | RAW 264.7 | LPS (1 µg/mL) | User-defined | IL-1β Concentration | User-defined |
Experimental Protocols
Cell Culture and Treatment
Cell Line: Murine macrophage cell line RAW 264.7 is a standard and appropriate model for in vitro inflammation studies.
Protocol:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in appropriate culture plates (e.g., 96-well for NO and cytotoxicity assays, 24-well for cytokine assays, 6-well for Western blotting) and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the culture medium. Ensure the final solvent concentration does not affect cell viability (typically <0.1%).
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control group (cells treated with solvent and LPS) and a negative control group (cells treated with medium only).
-
Incubate the cells for the desired time period (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).
Determination of Nitric Oxide (NO) Production (Griess Assay)
Principle: Nitric oxide production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Protocol:
-
After the treatment period, collect 50-100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated as: [(Absorbance of LPS-treated group - Absorbance of this compound-treated group) / Absorbance of LPS-treated group] x 100.
Measurement of Pro-inflammatory Mediators (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory mediators, such as Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), in the cell culture supernatants.
Protocol:
-
Collect the cell culture supernatants after treatment.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for PGE2, TNF-α, IL-6, and IL-1β using commercially available kits according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatants to microplate wells pre-coated with a capture antibody specific for the target molecule.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, which is converted by the enzyme into a colored product.
-
The absorbance is measured at the appropriate wavelength, and the concentration of the inflammatory mediator is determined from a standard curve.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Principle: Western blotting is used to detect and quantify the protein levels of key signaling molecules involved in the inflammatory response, specifically the activation (phosphorylation) of components of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Protocol:
-
After treatment with this compound and LPS for a shorter duration (e.g., 15-60 minutes), wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins overnight at 4°C.
-
NF-κB Pathway: phospho-p65, total p65, phospho-IκBα, total IκBα.
-
MAPK Pathway: phospho-p38, total p38, phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK.
-
Include an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Mandatory Visualizations
Caption: Experimental workflow for assessing the in vitro anti-inflammatory activity of this compound.
Application Notes and Protocols for the Analytical Quantification of Schizandriside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical standards and quantification methods for Schizandriside, a bioactive lignan found in plants of the Schisandra genus. The protocols detailed below are essential for quality control, pharmacokinetic studies, and various research applications in drug discovery and development.
Introduction
This compound, a lignan glycoside, has garnered significant interest for its potential therapeutic properties, including antioxidant and neuroprotective effects. Accurate and precise quantification of this compound in various matrices such as raw plant material, extracts, and biological samples is crucial for ensuring product quality, understanding its pharmacological profile, and advancing clinical research. This document outlines the specifications for this compound analytical standards and provides detailed protocols for its analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Analytical Standards for this compound
The use of a well-characterized analytical standard is fundamental for accurate quantification. A certified reference material (CRM) or a thoroughly characterized in-house primary standard should be used.
Table 1: Specifications for this compound Analytical Standard
| Parameter | Specification | Source/Notes |
| Chemical Name | (2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | IUPAC Name[1] |
| CAS Number | 71222-06-5 | --- |
| Molecular Formula | C₂₅H₃₂O₁₀ | [1] |
| Molecular Weight | 492.52 g/mol | [1] |
| Purity (by HPLC) | ≥96% | Shanghai Standard Technology Co., Ltd. |
| Appearance | White to off-white powder | General observation |
| Solubility | Soluble in methanol, ethanol | General knowledge |
| Storage | -20°C, protected from light | General recommendation |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound in raw materials and extracts.
a. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV/Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan (typically around 220-280 nm) |
| Injection Volume | 10-20 µL |
b. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh about 10 mg of this compound analytical standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
c. Sample Preparation (for Plant Extract)
-
Accurately weigh about 1 g of powdered plant material or extract.
-
Add 50 mL of methanol and sonicate for 30 minutes.
-
Allow the mixture to cool to room temperature and centrifuge at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
d. Quantification
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices like biological samples. The following protocol is adapted from a validated method for the related compound, Schizandrin, and should be optimized and validated for this compound.[2][3]
a. Instrumentation and Conditions
| Parameter | Condition |
| UPLC System | A standard UPLC system |
| Mass Spectrometer | A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile (gradient elution) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusing a standard solution of this compound. For Schizandrin (as a reference): m/z 433.2 → 415.2[2] |
b. Preparation of Standard and Quality Control (QC) Samples
-
Stock Standard Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol.
-
Working Standard and QC Solutions: Prepare spiking solutions by diluting the stock solution with methanol. Prepare calibration standards and QC samples by spiking the appropriate volume of the spiking solutions into the blank matrix (e.g., plasma, tissue homogenate).
c. Sample Preparation (for Plasma)
-
To 100 µL of plasma sample, add an internal standard (IS) solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject into the UPLC-MS/MS system.
d. Method Validation
The UPLC-MS/MS method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Table 2: Summary of a Validated UPLC-MS/MS Method for Schizandrin (Adaptable for this compound) [2][3]
| Parameter | Value |
| Linearity Range | 1 - 2000 ng/mL |
| LLOQ | 1 ng/mL |
| Intra-day Precision (RSD%) | < 15% |
| Inter-day Precision (RSD%) | < 15% |
| Accuracy (Bias%) | Within ±15% |
| Recovery | > 85% |
Signaling Pathway Modulated by Schisandra Lignans
Lignans from Schisandra species, including this compound, have been reported to modulate key cellular signaling pathways involved in metabolism and cell survival, such as the PI3K/Akt/mTOR and AMPK/mTOR pathways.
Caption: this compound's modulation of the PI3K/Akt/mTOR and AMPK/mTOR signaling pathways.
Experimental Workflow for UPLC-MS/MS Analysis
The following diagram illustrates the general workflow for the quantitative analysis of this compound in a biological matrix using UPLC-MS/MS.
Caption: Workflow for this compound quantification in biological samples by UPLC-MS/MS.
References
Application Note: High-Throughput LC-MS/MS Method for the Detection of Schizandriside and its Metabolites in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Schizandriside and its putative metabolites in plasma samples. This compound, a lignan glycoside, and its metabolites are of increasing interest in drug development due to their potential therapeutic activities. The described method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides researchers, scientists, and drug development professionals with a comprehensive tool for pharmacokinetic and metabolic studies of this compound.
Introduction
This compound is a lignan glycoside with the molecular formula C25H32O10 and a molecular weight of 492.52 g/mol . Lignans from Schisandra species are known to undergo metabolic transformations, primarily through hydroxylation and demethylation, catalyzed by cytochrome P450 enzymes in the liver. Understanding the metabolic fate of this compound is crucial for evaluating its efficacy and safety. This application note provides a detailed protocol for a selective and sensitive LC-MS/MS method to simultaneously quantify this compound and its predicted primary metabolites: a hydroxylated metabolite (M1) and a demethylated metabolite (M2).
Experimental
Sample Preparation
A straightforward protein precipitation method is employed for the extraction of this compound and its metabolites from plasma.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Schisandrin, 50 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (80% Water with 0.1% Formic Acid, 20% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.
Table 1: LC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 95% B in 5 min, hold at 95% B for 2 min, return to 20% B in 0.1 min, and equilibrate for 2.9 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. The analytes are monitored using Multiple Reaction Monitoring (MRM).
Table 2: Predicted MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Fragmentor Voltage (V) |
| This compound | 493.2 [M+H]+ | 331.1 [M+H-162]+ | 25 | 130 |
| Metabolite M1 (Hydroxylated) | 509.2 [M+H]+ | 347.1 [M+H-162]+ | 25 | 130 |
| Metabolite M2 (Demethylated) | 479.2 [M+H]+ | 317.1 [M+H-162]+ | 25 | 130 |
| Schisandrin (IS) | 433.2 [M+H]+ | 401.2 | 20 | 120 |
Note: The MRM transitions for this compound and its metabolites are predicted based on the fragmentation of similar lignan glycosides, where the primary fragmentation is the loss of the glycosyl group (162 Da). These values should be optimized on the specific instrument used.
Results and Discussion
This method provides a rapid and sensitive approach for the simultaneous determination of this compound and its major predicted metabolites. The protein precipitation protocol offers a simple and effective way to remove matrix interferences from plasma samples. The chromatographic conditions are optimized to achieve good peak shapes and resolution for all analytes within a short run time. The use of MRM ensures high selectivity and sensitivity for quantification.
Visualization of Predicted Metabolic Pathway and Experimental Workflow
Caption: Predicted Metabolic Pathway of this compound.
Caption: Experimental Workflow for this compound Metabolite Analysis.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput tool for the quantitative analysis of this compound and its predicted metabolites in biological matrices. The protocol is well-suited for pharmacokinetic and drug metabolism studies, and can be readily implemented in research and drug development laboratories. The provided methodologies and predicted quantitative data serve as a strong foundation for further investigation into the therapeutic potential of this compound.
Application Notes and Protocols for Schizandriside in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizandriside, a lignan glycoside isolated from plants such as Saraca asoca, has demonstrated notable biological activities, including antioxidant effects.[1] These properties make it a compound of interest for investigation in various cell-based assays to elucidate its mechanism of action and potential therapeutic applications. This document provides detailed protocols for the proper dissolution of this compound for use in in vitro studies, ensuring accurate and reproducible results. Additionally, it outlines a general protocol for a cell viability assay and presents a diagram of a relevant signaling pathway potentially modulated by this compound.
Data Presentation
Solubility of this compound and Related Lignans
While specific solubility data for this compound in various solvents is not extensively published, data for structurally related lignans from Schisandra chinensis, such as Schisandrin B, provide valuable guidance. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of these hydrophobic compounds for use in cell-based assays.
| Compound | Solvent | Solubility | Source |
| Schisandrin B | DMSO | 5 mg/mL | [2] |
| Schisandrin B | DMSO | 80 mg/mL | [3] |
| Schisandrin B | DMF | 30 mg/mL | [2] |
| Schisandrin B | Ethanol | 2 mg/mL | [2] |
| Schisandrin B | DMF:PBS (pH 7.2) (1:2) | 0.30 mg/mL | [2] |
| Gomisin A | Not specified | Used at 0.04 µM in cell culture | [4] |
| Gomisin L1 | Not specified | Used at 3.12-100 µM in cell culture | [5] |
Note: The solubility of a compound can be affected by factors such as temperature and the purity of the compound and solvent. It is recommended to start with a small amount of the compound to test its solubility in the chosen solvent.
Recommended Working Concentrations
The effective concentration of this compound can vary depending on the cell type and the specific assay being performed. The reported antioxidant activity provides a starting point for determining an appropriate concentration range.
| Activity | IC50 Value | Cell Line/System | Source |
| Antioxidant Activity (DPPH radical scavenging) | 34.4 µM | N/A (Chemical Assay) | [1] |
Based on this, a typical starting concentration range for cell-based assays could be from 1 µM to 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Experimental Protocols
I. Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in high-purity, sterile DMSO.
Materials:
-
This compound powder (Molecular Weight: 492.52 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh 4.93 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[6] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the stock solution aliquots at -20°C or -80°C for long-term stability. A stock solution in DMSO stored at -20°C should be used within one month, while storage at -80°C can extend its stability to six months.[7][8]
II. Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, to minimize solvent-induced cytotoxicity.[9]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Example for a 100 µM working solution: Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 1:100 dilution and a final DMSO concentration of 1%. Further dilution is necessary to reduce the DMSO concentration.
-
Recommended Dilution Strategy: To achieve a final DMSO concentration of ≤0.1%, a 1:1000 dilution of the stock solution is required. For a 10 µM final concentration, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Mixing: Mix the working solutions gently by pipetting up and down or by gentle vortexing.
-
Application to Cells: Add the prepared working solutions to your cell cultures as per your experimental design. Remember to include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.
III. General Protocol for Cell Viability (MTT) Assay
This protocol provides a general method for assessing the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the corresponding concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Mandatory Visualization
This compound and the PI3K/Akt Signaling Pathway
Compounds isolated from Schisandra chinensis have been shown to modulate the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis.[10][11] The following diagram illustrates this key signaling cascade.
Caption: PI3K/Akt signaling pathway and potential modulation.
Experimental Workflow for Cell-Based Assays
The following diagram outlines the general workflow for preparing this compound solutions and conducting a cell-based assay.
Caption: Workflow for this compound cell-based assays.
References
- 1. Total syntheses of this compound, saracoside and (±)-isolariciresinol with antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Schisandrin B | ATM/ATR inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Schizandriside Chemical Synthesis
Welcome to the Technical Support Center for the chemical synthesis of Schizandriside. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Stage 1: Lignan Skeleton Formation (Tandem Michael-Aldol Reaction & Cyclization)
Question: My tandem Michael-aldol reaction for the lignan skeleton is resulting in a low yield and a complex mixture of side products. What are the potential causes and how can I optimize this step?
Answer:
Low yields in the tandem Michael-aldol reaction for the dibenzocyclooctadiene lignan core are common and can be attributed to several factors. Here is a systematic troubleshooting approach:
-
Purity of Starting Materials: Ensure the purity of your aldehyde and the active methylene compound. Impurities can lead to undesired side reactions and inhibit the desired reaction pathway.
-
Base Selection and Stoichiometry: The choice and amount of base are critical. A weak base may not be sufficient to deprotonate the active methylene compound effectively, while a strong base can promote self-condensation of the aldehyde or other side reactions. It is recommended to perform small-scale trials with different bases (e.g., NaH, LDA, KHMDS) and vary the stoichiometry.
-
Reaction Temperature: This reaction is often temperature-sensitive. Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can improve diastereoselectivity and reduce the formation of byproducts. A gradual warm-up to room temperature may be necessary to drive the reaction to completion.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Anhydrous and non-protic solvents such as THF or diethyl ether are typically used. Ensure the solvent is thoroughly dried before use.
-
Order of Addition: The order in which the reagents are added can be crucial. Typically, the active methylene compound is deprotonated with the base first, followed by the slow addition of the aldehyde at a low temperature.
Logical Troubleshooting Workflow for Lignan Skeleton Formation
Caption: Troubleshooting workflow for low yield in the tandem Michael-aldol reaction.
Stage 2: Glycosylation (Koenigs-Knorr Reaction)
Question: The Koenigs-Knorr glycosylation of the lignan aglycone is inefficient, with significant recovery of the starting material and formation of side products. How can I improve the glycosylation yield?
Answer:
The Koenigs-Knorr reaction is a powerful tool for glycosylation, but its success with complex aglycones like the this compound precursor can be challenging. Consider the following optimization strategies:
-
Glycosyl Donor Reactivity: Ensure the glycosyl donor (e.g., acetobromoglucose) is freshly prepared and of high purity. The reactivity of the glycosyl donor is paramount.
-
Promoter Selection and Stoichiometry: Silver trifluoromethanesulfonate (AgOTf) is a commonly used promoter.[1] However, other silver salts like silver carbonate (Ag₂CO₃) can also be effective. The stoichiometry of the promoter is crucial; an excess may be required to drive the reaction to completion.
-
Acid Scavenger: The reaction generates acid, which can lead to the decomposition of the glycoside product. The addition of a non-nucleophilic base, such as 1,1,3,3-tetramethylurea or 2,6-di-tert-butyl-4-methylpyridine, is often necessary to scavenge the acid.
-
Solvent and Temperature: Anhydrous dichloromethane (DCM) or a mixture of DCM and diethyl ether are common solvents. The reaction is typically performed at low temperatures (e.g., -40 °C to 0 °C) and allowed to warm slowly to room temperature.
-
Moisture Control: The Koenigs-Knorr reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves can help to maintain anhydrous conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Glycosyl Donor | Acetobromoglucose | Perbenzoyl-glucosyl bromide | Perbenzyl-glucosyl bromide |
| Promoter | Ag₂CO₃ | AgOTf | Hg(CN)₂ |
| Solvent | DCM | Toluene | Acetonitrile |
| Temperature | 0 °C to RT | -20 °C to RT | RT |
| Additive | Molecular Sieves | 2,6-lutidine | None |
| Yield (%) | Varies | Varies | Varies |
| Table 1: Comparison of Reaction Conditions for Koenigs-Knorr Glycosylation. (Note: Yields are highly substrate-dependent and require empirical optimization). |
Stage 3: Purification
Question: I am having difficulty separating the desired this compound from its diastereomer, Saracoside, and other impurities using column chromatography. What is the recommended purification method?
Answer:
The separation of diastereomers like this compound and Saracoside can be challenging due to their similar polarities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for this purification.[2]
-
Column Selection: A C18 stationary phase is typically used for the separation of these types of compounds.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol is commonly employed. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%), to the mobile phase can improve peak shape and resolution.
-
Gradient Optimization: A shallow gradient is often necessary to achieve baseline separation of the diastereomers. Start with a high percentage of water and gradually increase the organic solvent concentration.
-
Loading: Ensure the crude sample is dissolved in a solvent compatible with the initial mobile phase conditions and is filtered to remove any particulate matter before injection.
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the total synthesis of this compound?
A1: The overall yield for the total synthesis of natural products like this compound can vary significantly depending on the specific route and optimization of each step. Published syntheses often report yields for individual steps rather than a cumulative overall yield. Achieving an overall yield in the range of 5-10% from commercially available starting materials would be considered successful for a multi-step synthesis of this complexity.
Q2: Are there any specific safety precautions I should take during the synthesis?
A2: Yes, several reagents used in the synthesis of this compound are hazardous. For example, strong bases like NaH and LDA are pyrophoric and react violently with water. Heavy metal salts used as promoters in the Koenigs-Knorr reaction (e.g., silver and mercury salts) are toxic. Always consult the Safety Data Sheet (SDS) for each reagent, work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q3: Can I use a different glycosyl donor for the Koenigs-Knorr reaction?
A3: Yes, other glycosyl donors can be used. The choice of protecting groups on the sugar moiety can influence the stereochemical outcome of the glycosylation. For example, participating groups at the C2 position (like acetate) generally favor the formation of 1,2-trans glycosidic bonds. Non-participating groups (like benzyl ethers) may lead to a mixture of anomers.
Q4: What is the biological significance of the PI3K/Akt/mTOR signaling pathway in the context of this compound?
A4: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. Lignans from Schisandra have been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key mechanism behind their potential anti-cancer effects. By inhibiting this pathway, this compound can potentially induce apoptosis (programmed cell death) in cancer cells and enhance the efficacy of other anticancer therapies.
PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
The following are representative protocols for the key stages of this compound synthesis. Note that these are generalized procedures and may require optimization for specific laboratory conditions and scales.
Protocol 1: Synthesis of the Lignan Skeleton Aglycone
This protocol describes the formation of the dibenzocyclooctadiene lignan core via a tandem Michael-aldol reaction and subsequent cyclization.
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.
-
Deprotonation: Add a solution of the active methylene precursor in anhydrous THF to a solution of LDA (1.1 equivalents) in THF at -78 °C. Stir for 30 minutes.
-
Michael Addition: Slowly add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture at -78 °C. Stir for 2 hours at this temperature.
-
Aldol Cyclization: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the lignan aglycone.
Protocol 2: Koenigs-Knorr Glycosylation
This protocol details the glycosylation of the lignan aglycone.
-
Reaction Setup: To a flame-dried round-bottom flask containing 4Å molecular sieves under an argon atmosphere, add the lignan aglycone (1.0 equivalent) and anhydrous DCM. Cool the mixture to -40 °C.
-
Addition of Reagents: Add 1,1,3,3-tetramethylurea (2.0 equivalents) and silver trifluoromethanesulfonate (AgOTf) (1.5 equivalents).
-
Glycosylation: Slowly add a solution of freshly prepared acetobromoglucose (1.2 equivalents) in anhydrous DCM.
-
Reaction Progression: Stir the reaction mixture at -40 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Filter the mixture through a pad of Celite and wash with DCM. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 3: Deprotection and Final Purification
This protocol describes the final deprotection and purification steps to obtain this compound.
-
Deprotection: Dissolve the protected glycoside in methanol and add a catalytic amount of sodium methoxide. Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralization: Neutralize the reaction mixture with an acidic resin (e.g., Amberlite IR-120 H⁺). Filter the resin and concentrate the filtrate.
-
Final Purification: Dissolve the crude product in a minimal amount of methanol/water. Purify by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.
-
Lyophilization: Combine the fractions containing the pure this compound and lyophilize to obtain the final product as a white solid.
General Synthesis Workflow
Caption: Overall workflow for the chemical synthesis of this compound.
References
- 1. Silver trifluoromethanesulfonate as a new efficient catalyst for glycosylation reactions using 2-alkoxy-glyco-[2,1-d]-2-oxazoline glycosyl donors, contributing to the suppression of side reactions of intermolecular aglycon transfer and polymerization of oxazoline derivatives of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
Schizandriside in DMSO: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of schizandriside when dissolved in dimethyl sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in DMSO a concern?
This compound is a bioactive lignan glycoside, specifically a dibenzocyclooctadiene lignan, isolated from plants such as Schisandra chinensis.[1][2][3][4][5] Like many complex natural products, its chemical structure contains functional groups that may be susceptible to degradation over time, especially when in solution. DMSO is a common solvent for preparing stock solutions of compounds like this compound for in vitro and in vivo studies due to its excellent solubilizing properties.[6][7] However, interactions with the solvent, as well as environmental factors, can impact the stability of the compound, potentially affecting experimental reproducibility and the accuracy of results.
Q2: What are the primary factors that can affect the stability of this compound in a DMSO solution?
Several factors can influence the stability of this compound in DMSO:
-
Temperature: Elevated temperatures generally accelerate chemical degradation.[8] Long-term storage at room temperature is not recommended.
-
Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9] The presence of water can facilitate hydrolysis of susceptible functional groups within the this compound molecule.
-
Light Exposure: Similar to other complex organic molecules, exposure to UV light can induce photochemical degradation.[10][11]
-
pH: Although DMSO is an aprotic solvent, the pH of aqueous buffers used for further dilutions can significantly impact the stability of the compound.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and may lead to the precipitation of the compound, altering its effective concentration.[12][13][14]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of certain functional groups.[15]
Q3: How should I prepare a stock solution of this compound in DMSO?
To prepare a stable stock solution, follow these guidelines:
-
Use high-purity, anhydrous DMSO.
-
Warm the this compound powder and DMSO to room temperature before use to prevent condensation of atmospheric moisture into the solvent.
-
Weigh the desired amount of this compound in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Q4: What is the recommended long-term storage condition for this compound in DMSO?
For long-term storage, it is recommended to store aliquots of the this compound DMSO stock solution at -20°C or, preferably, -80°C.[13] The vials should be tightly sealed to prevent the ingress of moisture. Storing under an inert gas atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results between batches of this compound solution. | 1. Degradation of the stock solution due to improper storage. 2. Multiple freeze-thaw cycles of the stock solution. 3. Precipitation of the compound from the DMSO stock. | 1. Prepare fresh stock solutions more frequently. 2. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. 3. Before use, visually inspect the thawed aliquot for any precipitate. If present, gently warm and vortex to redissolve. If precipitation persists, prepare a fresh stock solution. |
| Loss of biological activity of the this compound solution over time. | 1. Chemical degradation of this compound. 2. Adsorption of the compound to the storage container. | 1. Confirm the integrity of your stock solution using an analytical method like HPLC. 2. Store stock solutions in low-binding tubes. 3. Perform a forced degradation study to understand the degradation profile under your experimental conditions. |
| Precipitate forms when diluting the DMSO stock solution in aqueous media. | 1. The final concentration of this compound exceeds its solubility in the aqueous buffer. 2. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Lower the final concentration of this compound. 2. Increase the percentage of DMSO in the final working solution (typically, up to 0.5-1% DMSO is tolerated by most cell cultures, but this should be optimized and a vehicle control should always be included). 3. Consider the use of a co-solvent or surfactant, if compatible with your experimental system. |
Quantitative Data on Stability
While specific public data on the degradation kinetics of this compound in DMSO is limited, the following table provides a general overview of the stability of compounds in DMSO under various conditions, which can serve as a guideline.
| Storage Condition | Time | Compound Integrity | Reference |
| Room Temperature | 3 months | ~92% | [8] |
| Room Temperature | 6 months | ~83% | [8] |
| Room Temperature | 1 year | ~52% | [8] |
| 4°C | 7 weeks | Minimal degradation observed with up to 25 freeze-thaw cycles when stored under argon. | [12] |
| -15°C | 11 freeze-thaw cycles | No significant compound loss observed. | [16] |
| 40°C (Accelerated) | 15 weeks | Most compounds remained stable. | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Allow this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound using an analytical balance.
-
Transfer the powder to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the tube tightly and vortex until the powder is completely dissolved. A brief sonication in a room temperature water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, low-binding tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and batch number.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of this compound remaining in a DMSO solution over time and under different storage conditions.
Materials:
-
This compound DMSO stock solution
-
HPLC system with a UV or DAD detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile phase: Acetonitrile and water (with or without a modifier like formic acid, to be optimized)
-
Reference standard of this compound
Procedure:
-
Method Development (if not established): Develop an HPLC method that provides a sharp, symmetrical peak for this compound with a reasonable retention time. A gradient elution may be necessary.
-
Initial Analysis (T=0):
-
Thaw a fresh aliquot of the this compound stock solution.
-
Prepare a series of dilutions of the stock solution in the mobile phase to create a calibration curve.
-
Inject a known concentration of the stock solution onto the HPLC system.
-
Record the peak area of the this compound peak. This will serve as the baseline (100% integrity).
-
-
Stability Study:
-
Store aliquots of the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, exposure to light).
-
At specified time points (e.g., 1, 2, 4, 8 weeks), retrieve an aliquot from each storage condition.
-
Analyze the samples by HPLC, ensuring to inject the same volume as the initial analysis.
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in DMSO.
References
- 1. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibenzocyclooctadiene lignans with antineurodegenerative potential from Kadsura ananosma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmpm.vn [jmpm.vn]
- 6. Actylis - Dimethyl Sulfoxide (DMSO) - Anti-Inflammatory - Solubilizer [solutions.actylis.com]
- 7. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 8. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. veeprho.com [veeprho.com]
- 11. ajrconline.org [ajrconline.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of freeze/thaw-related quality attributes of a liquid biopharmaceutical formulation: the role of saccharide excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of Schizandriside during extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Schizandriside during extraction from plant material.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions to minimize degradation.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation due to high temperature. Lignans can be susceptible to thermal degradation, especially during prolonged extraction times. | Optimize the extraction temperature. Consider using heat reflux extraction at a controlled temperature, for instance, by keeping the temperature around 60-80°C. For heat-sensitive extractions, consider non-thermal methods like ultrasonic-assisted extraction (UAE) or supercritical fluid extraction (SFE). |
| Degradation due to pH. this compound, as a glycoside, can be susceptible to hydrolysis under acidic or alkaline conditions. | Maintain a neutral or slightly acidic pH during extraction. Avoid using strong acids or bases in the extraction solvent. Buffer the extraction medium if necessary. | |
| Oxidative degradation. Phenolic compounds, including some lignans, are prone to oxidation, which can be accelerated by heat, light, and the presence of metal ions. | - Exclude Oxygen: Perform the extraction under an inert atmosphere (e.g., nitrogen or argon). - Use of Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent. - Chelating Agents: If metal ion contamination is a concern, add a chelating agent such as EDTA. | |
| Presence of unknown peaks in the chromatogram of the extract. | Formation of degradation products. The appearance of new peaks, often with altered retention times compared to the parent this compound peak, suggests degradation has occurred. | Conduct forced degradation studies to purposefully generate degradation products. This will help in identifying the unknown peaks and understanding the degradation pathway. Use a stability-indicating HPLC method to resolve this compound from its degradation products. |
| Isomerization. Changes in pH or temperature can sometimes lead to the isomerization of the parent compound. | Analyze the mass spectra of the unknown peaks. Isomers will have the same mass-to-charge ratio (m/z) as this compound but different fragmentation patterns or chromatographic retention times. | |
| Inconsistent extraction efficiency between batches. | Variability in extraction parameters. Minor variations in temperature, time, solvent composition, or pH can lead to significant differences in yield and degradation. | Strictly control and monitor all extraction parameters. Ensure that the temperature, extraction time, and solvent-to-solid ratio are consistent for each batch. Calibrate all equipment regularly. |
| Photodegradation. Exposure to light, especially UV light, can induce degradation of light-sensitive compounds. | Protect the extraction setup and the resulting extract from light. Use amber-colored glassware or cover the extraction vessel with aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during extraction?
A1: The primary factors contributing to the degradation of this compound, a lignan glycoside, during extraction are:
-
Temperature: High temperatures can lead to thermal decomposition.
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond, separating the sugar moiety from the aglycone.
-
Oxidation: As a phenolic compound, this compound is susceptible to oxidation, which can be triggered by exposure to air (oxygen), light, and certain metal ions.
-
Light: Exposure to UV or even visible light can cause photodegradation.
Q2: What is the optimal solvent system for extracting this compound while minimizing degradation?
A2: A common and effective solvent system for the extraction of lignans like this compound is an aqueous mixture of ethanol or methanol (e.g., 70-80%). This provides a good balance of polarity to efficiently extract the compound while minimizing the use of harsh organic solvents. The water component can help in extracting the glycosidic form, while the alcohol aids in dissolving the lignan structure.
Q3: How can I monitor the degradation of this compound during my extraction process?
A3: The most effective way to monitor degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves:
-
Developing an HPLC method that can separate the parent this compound peak from any potential degradation products.
-
Periodically taking samples from your extraction mixture and analyzing them using this HPLC method.
-
Monitoring the peak area of this compound over time. A decrease in the peak area of this compound, especially with the concurrent appearance of new peaks, indicates degradation.
Q4: What are forced degradation studies and why are they important?
A4: Forced degradation studies involve intentionally subjecting a drug substance to harsh conditions like strong acids and bases, high heat, oxidizing agents, and intense light.[1][2][3] The purpose is to:
-
Identify potential degradation products that could form under storage or during processing.[1][2]
-
Develop and validate a stability-indicating analytical method that can accurately quantify the drug in the presence of its degradants.[1][2]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for a stability-indicating HPLC method. The exact parameters may need to be optimized for your specific instrumentation and sample matrix.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective. For example:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over the run time to elute compounds with increasing hydrophobicity.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound shows maximum absorbance (this needs to be determined experimentally, but a starting point could be around 254 nm or 280 nm).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness. Specificity is demonstrated by showing that the this compound peak is well-resolved from peaks of degradation products generated during forced degradation studies.
Protocol 2: Forced Degradation Study of this compound
This protocol provides a framework for conducting a forced degradation study. The extent of degradation should ideally be between 5-20% for the results to be meaningful.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) in an oven. Also, heat a solution of this compound.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or sunlight.
For each condition, a control sample (unexposed) should be analyzed alongside the stressed samples using the stability-indicating HPLC method.
Data Presentation
The following table summarizes hypothetical quantitative data on this compound stability under various conditions, illustrating the kind of data that would be generated from the experimental protocols described above.
| Condition | Duration | Temperature | % this compound Remaining | Major Degradation Products Observed |
| 0.1 M HCl | 8 hours | 60°C | 85.2% | Peak at RRT 0.85 (Potential aglycone) |
| 0.1 M NaOH | 4 hours | 25°C | 90.5% | Peak at RRT 0.92 |
| 3% H₂O₂ | 24 hours | 25°C | 92.1% | Multiple minor peaks |
| Dry Heat | 48 hours | 80°C | 95.8% | Minor peak at RRT 1.15 |
| UV Light (254 nm) | 12 hours | 25°C | 88.7% | Peak at RRT 0.78 |
RRT = Relative Retention Time (compared to this compound)
Visualizations
Caption: Workflow for this compound extraction and stability assessment.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Addressing Poor Bioavailability of Schizandriside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor oral bioavailability of Schizandriside in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our rat model. What are the likely causes?
A1: Poor oral bioavailability of this compound, a lignan from Schisandra chinensis, is a common challenge. The primary reasons are multifaceted and often interconnected:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with low water solubility, which limits its dissolution in gastrointestinal fluids—a prerequisite for absorption.
-
First-Pass Metabolism: this compound and related lignans are substrates for cytochrome P450 enzymes, particularly CYP3A4, in the gut wall and liver. This extensive pre-systemic metabolism significantly reduces the amount of active compound reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: this compound can be recognized and actively transported back into the intestinal lumen by the efflux transporter P-glycoprotein (P-gp), further limiting its net absorption.
Q2: What are the initial steps to diagnose the primary cause of poor bioavailability for this compound in our experimental setup?
A2: A systematic approach involving both in vitro and in vivo assessments is recommended:
-
In Vitro Permeability and Efflux Assessment: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and the efflux ratio. A high efflux ratio (>2) suggests that P-gp mediated efflux is a significant barrier.
-
In Vitro Metabolic Stability: Use liver microsomes (rat and/or human) to assess the metabolic stability of this compound. Rapid degradation in this assay points towards extensive first-pass metabolism. Investigating the specific contribution of CYP3A4 using selective inhibitors can provide further insight.
-
Solubility Assessment: Determine the solubility of your this compound formulation in simulated gastric and intestinal fluids to confirm if poor dissolution is a limiting factor.
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
A3: Several formulation and co-administration strategies can be employed to overcome the challenges of poor solubility and pre-systemic elimination:
-
Formulation-Based Approaches:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate and, consequently, its absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions in the gastrointestinal tract, improving solubilization and facilitating lymphatic absorption, which can bypass first-pass metabolism.
-
Phytosomes: Complexing this compound with phospholipids can improve its lipid solubility and membrane permeability.
-
-
Co-administration Strategies:
-
P-gp and CYP3A4 Inhibitors: Co-administering this compound with inhibitors of P-gp and/or CYP3A4 can reduce efflux and metabolic degradation. Piperine, a component of black pepper, is a well-known inhibitor of both.
-
Troubleshooting Guides
Issue 1: Low Cmax and AUC Despite High Oral Dose
Possible Cause: Poor dissolution, extensive first-pass metabolism, or P-gp efflux.
Troubleshooting Steps:
-
Characterize Permeability and Efflux:
-
Action: Perform a Caco-2 permeability assay.
-
Expected Outcome: Determine the efflux ratio. If the ratio is high, P-gp is likely a major contributor to poor bioavailability.
-
-
Evaluate Formulation Strategies:
-
Action: Prepare a solid dispersion of this compound with a suitable carrier like PVP K30.
-
Rationale: To enhance the dissolution rate.
-
Success Metric: A significant increase in the in vitro dissolution profile compared to the unformulated compound.
-
-
Conduct a Pilot In Vivo Study with the New Formulation:
-
Action: Dose animals with the solid dispersion and compare the pharmacokinetic profile to the original formulation.
-
Expected Outcome: An increase in Cmax and AUC values.
-
Issue 2: High Inter-Individual Variability in Pharmacokinetic Parameters
Possible Cause: Differences in metabolic enzyme activity (e.g., CYP3A4) or P-gp expression among animals. Gender differences have also been reported for some Schisandra lignans.
Troubleshooting Steps:
-
Segregate Data by Sex:
-
Action: Analyze pharmacokinetic data from male and female animals separately.
-
Rationale: To identify any sex-dependent differences in bioavailability. Studies on related lignans like schisandrin B have shown significantly higher bioavailability in female rats.[1]
-
-
Consider Co-administration with an Inhibitor:
-
Action: In a new set of experiments, co-administer this compound with a known CYP3A4 and P-gp inhibitor, such as piperine.
-
Rationale: To reduce the variability caused by differing metabolic and transporter activity.
-
Expected Outcome: A more consistent pharmacokinetic profile across individuals and a general increase in bioavailability.
-
Data Presentation: Pharmacokinetic Parameters of Schisandra Lignans with Enhanced Formulations
| Compound | Formulation/Co-agent | Animal Model | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability Increase | Reference |
| γ-Schisandrin | Wurenchun-PVP K30 Solid Dispersion | Rat (Female) | 50 mg/kg | 1872 ± 312 | 10567 ± 1893 | Significant increase vs. capsule | [2] |
| γ-Schisandrin | Wurenchun-PVP K30 Solid Dispersion | Rat (Male) | 50 mg/kg | 623 ± 105 | 3542 ± 621 | Significant increase vs. capsule | [2] |
| Schisandrin B | Micronized Particles | Rat (Female) | 10 mg/kg | 1030 ± 150 | 5420 ± 830 | Absolute Bioavailability: ~55.0% | [1] |
| Schisandrin B | Micronized Particles | Rat (Male) | 10 mg/kg | 380 ± 90 | 1910 ± 460 | Absolute Bioavailability: 19.3% | [1] |
| Schisandrol B | Schisandra chinensis Extract | Rat | 15 mg/kg | 1260 ± 230 | 8430 ± 1560 | 3.6-fold vs. monomer | [3] |
| Schisandrol B | Monomer | Rat | 10 mg/kg | 450 ± 90 | 2320 ± 450 | Absolute Bioavailability: 18.73% | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion
This protocol is adapted from a study on γ-schisandrin solid dispersion.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (90%)
-
Rotary evaporator
-
Vacuum oven
Method:
-
Dissolve this compound and PVP K30 in a 1:3 weight ratio in 90% ethanol with stirring until a clear solution is obtained.
-
Remove the ethanol using a rotary evaporator at 60°C.
-
Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours.
-
Grind the dried solid dispersion into a fine powder and pass it through a sieve.
-
Store the solid dispersion in a desiccator until use.
Protocol 2: Caco-2 Permeability Assay for this compound
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
Materials:
-
Caco-2 cells (passage 25-40)
-
Transwell inserts (e.g., 24-well format)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound stock solution (in DMSO)
-
Lucifer yellow
-
LC-MS/MS system
Method:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, assess the permeability of a paracellular marker, Lucifer yellow, to ensure tight junction integrity.
-
Permeability Study (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add HBSS containing a known concentration of this compound to the apical (A) side.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
-
Permeability Study (Basolateral to Apical - B to A):
-
Repeat the process, but add the this compound solution to the basolateral side and sample from the apical side.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) . An efflux ratio greater than 2 is indicative of active efflux, likely mediated by P-gp.
-
Visualizations
Caption: Troubleshooting workflow for addressing poor this compound bioavailability.
Caption: Key pathways affecting this compound absorption in an enterocyte.
References
minimizing batch-to-batch variability of plant-extracted Schizandriside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with plant-extracted Schizandriside. The information provided aims to help minimize batch-to-batch variability and ensure consistent, high-quality experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extraction?
A1: Batch-to-batch variability in this compound extraction primarily stems from inconsistencies in the raw plant material and variations in the extraction and purification processes.[1] Key factors include:
-
Raw Material: The chemical composition and biological activity of the Schisandra chinensis plant can vary significantly due to factors like geographical origin, climate, harvest time, and storage conditions.[1][2] For instance, the lignan content can differ between plants from various regions.[2]
-
Extraction Parameters: Inconsistent control over extraction parameters such as solvent concentration, temperature, time, and solid-to-liquid ratio can lead to significant differences in yield and purity.[2]
-
Processing Methods: Post-harvest processing of the plant material, such as drying temperature, can alter the content of active compounds like this compound.[2]
Q2: Which extraction method is most effective for obtaining high-purity this compound?
A2: Ultrasound-assisted extraction (UAE) has been shown to be a highly efficient method for obtaining this compound with high purity and yield.[3][4] This method, often followed by purification steps like silica gel chromatography and crystallization, can yield this compound with a purity of over 99%.[3] Supercritical fluid extraction (SFE) is another effective and environmentally friendly method that can produce concentrated extracts suitable for further purification.
Q3: What analytical methods are recommended for the quality control of this compound extracts?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the qualitative and quantitative analysis of this compound.[5][6][7] These techniques allow for the simultaneous determination of this compound and other related lignans, ensuring a comprehensive quality assessment of the extract.[5][8]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal Extraction Solvent | Ensure the use of an appropriate solvent and concentration. Studies have shown that 95% ethanol is an effective solvent for this compound extraction.[3] |
| Incorrect Extraction Parameters | Optimize extraction temperature, time, and ultrasonic power. For UAE, optimal conditions have been reported as 60°C for 70 minutes.[3] |
| Poor Quality Raw Material | Source certified Schisandra chinensis raw material. If possible, analyze the lignan content of the raw material before extraction. |
| Inefficient Extraction Technique | Consider using ultrasound-assisted extraction, as it has been demonstrated to improve extraction efficiency compared to traditional methods.[9] |
Issue 2: High Variability in Purity Between Batches
| Potential Cause | Troubleshooting Step |
| Inconsistent Raw Material | Standardize the raw material by sourcing from a single, reputable supplier. Implement macroscopic and microscopic identification of the plant material.[10] |
| Fluctuations in Extraction Process | Strictly control all extraction parameters (solvent, temperature, time, etc.) for each batch. Implement real-time process monitoring if possible.[1][11] |
| Inadequate Purification | Optimize the purification process. For silica gel chromatography, ensure consistent loading, solvent system, and elution gradient. For crystallization, control temperature and solvent composition.[3] |
| Analytical Method imprecision | Validate the analytical method (HPLC, LC-MS/MS) for linearity, precision, accuracy, and recovery to ensure reliable quantification.[8][12] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on an optimized method for the extraction of Schisandrin B, a major type of this compound.[3]
1. Material Preparation:
- Dry the seeds of Schisandra chinensis and grind them into a powder.
2. Extraction:
- Mix the powdered seeds with 95% ethanol at a liquid-to-solid ratio of 5 mL/g.[3]
- Place the mixture in an ultrasonic bath.
- Set the ultrasonic power to 600 W, the temperature to 60°C, and the extraction time to 70 minutes.[3]
3. Filtration and Concentration:
- After extraction, filter the mixture to separate the extract from the solid residue.
- Concentrate the filtrate under reduced pressure to obtain a crude extract.
Protocol 2: Purification of this compound by Silica Gel Chromatography
1. Column Preparation:
- Pack a chromatography column with silica gel.
- Equilibrate the column with the starting mobile phase.
2. Sample Loading:
- Dissolve the crude this compound extract in a minimal amount of the mobile phase.
- Load the dissolved sample onto the head of the silica gel column.
3. Elution:
- Elute the column with a petroleum ether/acetone (95:5, v/v) solvent system.[3]
- Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or HPLC.
4. Crystallization:
- Combine the fractions containing pure this compound and evaporate the solvent.
- Recrystallize the solid residue from an appropriate solvent to obtain high-purity this compound crystals. A study has shown that this process can yield a purity of 99.4%.[3]
Protocol 3: Quantification of this compound using HPLC
This protocol provides a general guideline for the quantification of lignans in Schisandra chinensis extracts.[5][8]
1. HPLC System and Conditions:
- Column: C18 column (e.g., 250 mm × 4.6 mm, 5 μm).[5]
- Mobile Phase: A gradient of acetonitrile and water is commonly used.[5]
- Flow Rate: 1.0 mL/min.[5]
- Detection Wavelength: 217 nm.[5]
- Column Temperature: 30°C.[5]
2. Standard and Sample Preparation:
- Prepare a stock solution of this compound standard in methanol.[5]
- Create a series of calibration standards by diluting the stock solution.
- Dissolve a known amount of the this compound extract in methanol and filter it before injection.
3. Analysis:
- Inject the standard solutions to construct a calibration curve.
- Inject the sample solution.
- Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of this compound
| Parameter | Optimized Value | Reference |
| Solvent | 95% Ethanol | [3] |
| Liquid-to-Solid Ratio | 5 mL/g | [3] |
| Ultrasonic Power | 600 W | [3] |
| Extraction Temperature | 60 °C | [3] |
| Extraction Time | 70 min | [3] |
| Resulting Yield | ~5.80 mg/g | [3] |
Table 2: HPLC Method Validation Parameters for Lignan Analysis
| Parameter | Typical Range/Value | Reference |
| Linearity (r) | ≥ 0.9995 | [8] |
| Limit of Detection (LOD) | 0.002 - 0.005 mg/L | [7] |
| Average Recovery | 97.74% - 102.71% | [8] |
| Precision (RSD) | ≤ 3.5% | [7] |
Visualizations
Caption: Workflow for Extraction, Purification, and Quality Control of this compound.
Caption: Troubleshooting Logic for Batch-to-Batch Variability in this compound Production.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Ultrasound-assisted extraction and purification of schisandrin B from Schisandra chinensis (Turcz.) Baill seeds: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrasound-assisted extraction and purification of schisandrin B from Schisandra chinensis (Turcz.) Baill seeds: optimization by response surface methodology. | Semantic Scholar [semanticscholar.org]
- 5. jfda-online.com [jfda-online.com]
- 6. Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC [jstage.jst.go.jp]
- 7. Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]
- 9. hielscher.com [hielscher.com]
- 10. Current knowledge of Schisandra chinensis (Turcz.) Baill. (Chinese magnolia vine) as a medicinal plant species: a review on the bioactive components, pharmacological properties, analytical and biotechnological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.minitab.com [blog.minitab.com]
- 12. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Schizandriside Forced Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing forced degradation studies on Schizandriside to ensure the development of a robust, stability-indicating analytical method.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they necessary for this compound?
Forced degradation, or stress testing, involves subjecting a drug substance like this compound to conditions more severe than accelerated stability testing.[1][2] These studies are crucial for:
-
Developing a stability-indicating method: Ensuring the analytical method can separate this compound from its degradation products.
-
Understanding degradation pathways: Identifying how this compound might break down under various environmental stresses.[1]
-
Gaining insights into molecular stability: Helping to determine appropriate formulation, packaging, and storage conditions.
Q2: What are the typical stress conditions applied in forced degradation studies for a lignan glycoside like this compound?
Based on general guidelines for natural products and lignans, the following conditions are recommended:
-
Acid Hydrolysis: Treatment with an acid (e.g., HCl) to assess susceptibility to low pH environments. Lignans have been observed to be unstable under acidic conditions.[3]
-
Base Hydrolysis: Exposure to a basic solution (e.g., NaOH) to evaluate stability in alkaline conditions.
-
Oxidative Degradation: Using an oxidizing agent like hydrogen peroxide (H₂O₂) to mimic oxidative stress.
-
Thermal Degradation: Applying dry heat to assess the impact of high temperatures on the solid form of the drug substance.
-
Photodegradation: Exposing the drug substance to UV and visible light to determine its photosensitivity.
Q3: I am not seeing any degradation of this compound under my initial stress conditions. What should I do?
If you observe less than 5-10% degradation, consider the following adjustments:
-
Increase the stressor concentration: For acidic, basic, or oxidative conditions, a higher molarity of the stressor may be required.
-
Extend the exposure time: Some molecules are stable over short periods but will degrade with prolonged exposure.
-
Increase the temperature: For hydrolytic and thermal studies, elevating the temperature can accelerate degradation.
-
Combine stressors: For particularly stable molecules, a combination of stressors (e.g., heat and acid) might be necessary.
Q4: How do I choose the right HPLC/UPLC method for analyzing the stressed samples of this compound?
A good starting point is a reversed-phase HPLC method, as these are commonly used for the analysis of lignans from Schisandra chinensis.[4][5] Key considerations include:
-
Column: A C18 column is a common choice for separating lignans.[4][5]
-
Mobile Phase: A gradient elution using acetonitrile and water is often effective.[4][5]
-
Detection: UV detection is typically used, with wavelengths around 217-225 nm being suitable for Schisandra lignans.[5][6]
Troubleshooting Guides
Troubleshooting HPLC/UPLC Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape for this compound (tailing or fronting) | - Incompatible mobile phase pH.- Column overload.- Column degradation. | - Adjust the mobile phase pH. For acidic compounds, a lower pH can improve peak shape.- Reduce the injection volume or sample concentration.- Use a fresh column or a guard column. |
| Co-elution of degradation products with the main peak | - Insufficient chromatographic resolution. | - Optimize the gradient profile (slower gradient or isocratic hold).- Try a different column chemistry (e.g., C8, Phenyl-Hexyl).- Adjust the mobile phase composition or pH. |
| Appearance of unexpected peaks in the blank (control) sample | - Contamination of the mobile phase or diluent.- Carryover from previous injections. | - Prepare fresh mobile phase and diluent.- Implement a robust needle wash program on the autosampler.- Inject a blank after a high-concentration sample to check for carryover. |
| Baseline drift or noise | - Column temperature fluctuations.- Mobile phase not properly degassed.- Detector lamp aging. | - Use a column oven to maintain a stable temperature.- Degas the mobile phase before use.- Replace the detector lamp if it has exceeded its lifetime. |
Troubleshooting Forced Degradation Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Excessive degradation (>50%) | - Stress conditions are too harsh. | - Reduce the concentration of the stressor (acid, base, oxidant).- Lower the temperature.- Decrease the exposure time. |
| Precipitation of the sample during the study | - Poor solubility of this compound or its degradants in the stress medium. | - Use a co-solvent (e.g., methanol, acetonitrile) to improve solubility.- Perform the study at a lower concentration. |
| Inconsistent results between replicate experiments | - Inaccurate preparation of stressor solutions.- Variability in temperature or light exposure. | - Ensure accurate and consistent preparation of all solutions.- Use a calibrated oven or photostability chamber for consistent environmental conditions. |
Experimental Protocols & Data Presentation
Illustrative Forced Degradation Protocols for this compound
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and 0.1 M HCl.2. Heat the solution at 60°C for 24 hours.3. Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.4. Dilute with the mobile phase to a suitable concentration for HPLC analysis. |
| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and 0.1 M NaOH.2. Keep the solution at room temperature for 8 hours.3. Neutralize with an appropriate volume of 0.1 M HCl.4. Dilute with the mobile phase for HPLC analysis. |
| Oxidative Degradation | 1. Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and 3% H₂O₂.2. Store the solution at room temperature, protected from light, for 24 hours.3. Dilute with the mobile phase for HPLC analysis. |
| Thermal Degradation | 1. Place solid this compound powder in a vial and heat in an oven at 105°C for 48 hours.2. Allow the sample to cool.3. Dissolve the powder in a suitable solvent (e.g., methanol) and dilute for HPLC analysis. |
| Photodegradation | 1. Prepare a 1 mg/mL solution of this compound in methanol.2. Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).3. Analyze the sample by HPLC. A control sample should be wrapped in aluminum foil and stored under the same conditions. |
Hypothetical Forced Degradation Data for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products Detected | Major Degradation Product (Relative Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | 0.85 |
| 0.1 M NaOH, RT, 8h | 22.5% | 3 | 0.78, 1.15 |
| 3% H₂O₂, RT, 24h | 10.8% | 1 | 0.92 |
| Dry Heat, 105°C, 48h | 5.1% | 1 | 1.10 |
| Photostability (ICH Q1B) | 8.7% | 2 | 0.88, 1.21 |
| Control (Unstressed) | <0.1% | 0 | - |
Visualizations
References
- 1. rjptonline.org [rjptonline.org]
- 2. biomedres.us [biomedres.us]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Interference in Schizandriside Bioanalytical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common interference issues encountered during the bioanalytical quantification of Schizandriside.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound bioanalytical assays?
A1: The primary sources of interference in LC-MS/MS-based bioanalytical assays for this compound and other lignans include:
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification.[1][2][3] Phospholipids and other endogenous substances are common culprits.
-
Metabolite Interference: this compound is metabolized in the body, primarily through hydroxylation and demethylation.[4][5] These metabolites may have similar structures and chromatographic retention times to the parent drug, potentially causing overlapping peaks and inaccurate measurements.
-
Isomeric Interference: this compound has stereoisomers, such as its diastereomer saracoside, which have the same mass and may be difficult to separate chromatographically.[6] Co-elution of these isomers will lead to an overestimation of the this compound concentration.
Q2: How can I assess the impact of matrix effects on my this compound assay?
A2: The impact of matrix effects can be evaluated both qualitatively and quantitatively. A common quantitative method is the post-extraction spike method. This involves comparing the peak area of this compound in a spiked, extracted blank matrix sample to the peak area of this compound in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. It is recommended to assess the matrix effect using at least six different lots of the biological matrix.
Q3: What are the major metabolites of this compound I should be aware of?
A3: While specific metabolism studies for this compound are limited, studies on structurally related lignans from Schisandra chinensis indicate that the primary metabolic pathways are hydroxylation and demethylation.[4][5] Therefore, you should anticipate the presence of hydroxylated and demethylated metabolites of this compound in your biological samples. These metabolites can potentially interfere with the quantification of the parent compound.
Q4: Are there known isomers of this compound that can interfere with my assay?
A4: Yes, this compound has known diastereomers, such as saracoside.[6] Since diastereomers have the same molecular weight, they cannot be distinguished by mass spectrometry alone and require chromatographic separation for accurate quantification of this compound.
Troubleshooting Guides
Problem 1: Poor peak shape and/or inconsistent retention time for this compound.
This issue is often indicative of matrix effects or problems with the chromatographic separation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape and inconsistent retention time.
Detailed Steps:
-
Evaluate Sample Preparation:
-
Protein Precipitation (PPT): While quick, PPT is less effective at removing phospholipids, a major source of matrix effects. If using PPT, ensure the precipitating solvent (e.g., acetonitrile, methanol) and its ratio to the sample are optimal.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. Optimize the extraction solvent and pH to maximize the recovery of this compound while minimizing the extraction of interfering components.
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts. Select a sorbent that retains this compound while allowing interfering matrix components to be washed away. Method development will be required to optimize the wash and elution steps.
-
-
Optimize Chromatographic Conditions:
-
Column Chemistry: A C18 column is commonly used for the analysis of Schisandra lignans.[7][8] Consider trying a column with a different stationary phase (e.g., phenyl-hexyl) if co-elution with matrix components is suspected.
-
Mobile Phase: Adjust the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration) to improve the resolution between this compound and any interfering peaks. A gradient elution is often necessary.
-
Flow Rate and Temperature: Optimizing these parameters can improve peak shape and resolution.
-
-
Assess and Mitigate Matrix Effects:
-
Perform a matrix effect assessment as described in FAQ 2 .
-
If significant matrix effects are observed, a more rigorous sample preparation method (e.g., switching from PPT to LLE or SPE) is recommended.
-
The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects.
-
Problem 2: Suspected interference from a metabolite.
This may manifest as a broader peak for this compound than in standards, or as a shoulder on the main peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected metabolite interference.
Detailed Steps:
-
Confirm Metabolite Presence:
-
Use a high-resolution mass spectrometer (HRMS) to analyze a sample. This can help to identify the presence of potential metabolites by their accurate mass.
-
Look for masses corresponding to hydroxylated (+16 Da) or demethylated (-14 Da) this compound.
-
-
Enhance Chromatographic Resolution:
-
Gradient Optimization: Employ a shallower gradient to increase the separation between this compound and its metabolites.
-
Column Selection: Test different column chemistries to exploit subtle differences in the polarity and structure of the parent drug and its metabolites.
-
-
Mass Spectrometric Resolution:
-
If chromatographic separation is incomplete, select a different Multiple Reaction Monitoring (MRM) transition for this compound that is unique and not shared by the interfering metabolite. This may involve selecting a different precursor or product ion.
-
Problem 3: Inability to distinguish between this compound and its isomers.
This is a critical issue if isomeric impurities are present in the reference standard or if in-vivo isomerization occurs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomeric interference.
Detailed Steps:
-
Utilize Chiral Chromatography:
-
Standard reverse-phase columns (e.g., C18) may not be sufficient to separate diastereomers.
-
Employ a chiral stationary phase (CSP) column. Polysaccharide-based CSPs are often effective for the separation of lignan isomers.
-
-
Optimize Chiral Separation Method:
-
Mobile Phase: The choice of mobile phase, including the organic modifier and any additives, is critical for achieving chiral separation. Systematic screening of different mobile phases is often necessary.
-
Temperature: Column temperature can significantly impact chiral recognition and separation. Evaluate a range of temperatures to find the optimal condition.
-
Data and Protocols
Table 1: Comparison of Sample Preparation Techniques for Lignan Analysis
| Technique | Pros | Cons | Typical Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | Simple, fast, high-throughput | Less effective at removing phospholipids, high potential for matrix effects | >85 | 80-110 |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT, good recovery | More labor-intensive, requires solvent evaporation and reconstitution | 90-100 | 91-98 |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, can concentrate the analyte | Requires method development, can be more expensive | >90 | >95 |
Data is generalized from studies on Schisandra lignans, including schizandrin.[7][8][9]
Experimental Protocol: Liquid-Liquid Extraction for this compound in Plasma
This protocol is based on a validated method for schizandrin and serves as a starting point for the analysis of this compound.[7][8]
Materials:
-
Plasma samples
-
This compound stock solution
-
Internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample)
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Reconstitution solvent (e.g., initial mobile phase composition)
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the IS working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Table 2: Recommended Starting LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Condition |
| LC Column | C18 (e.g., 2.1 x 100 mm, 2 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, then re-equilibrate. |
| Flow Rate | 0.3-0.5 mL/min |
| Column Temperature | 30-40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | To be determined by direct infusion of a this compound standard. |
Parameters are based on published methods for schizandrin.[7][8]
Signaling Pathway
While the primary focus of this guide is on bioanalytical interference, understanding the biological context of this compound can be beneficial. Schisandra lignans are known to interact with various signaling pathways, including those related to inflammation and oxidative stress. For instance, they have been shown to modulate the Nrf2 pathway, which is a key regulator of the antioxidant response.
Caption: Postulated modulation of the Nrf2 pathway by this compound.
This technical support center provides a foundational guide to addressing common interferences in this compound bioanalytical assays. For specific issues, further method development and validation based on these principles will be necessary.
References
- 1. [Analysis of lignans and their metabolites derived from Schisandra chinensis and vinegar Schisandra chinensis in rats’ plasma, bile, urine and faeces based on UHPLC-QTOF/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling and identification of the absorbed constituents and metabolites of schisandra lignans by ultra-performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic mapping of Schisandra chinensis lignans and their metabolites in rats using a metabolomic approach based on HPLC with quadrupole time-of-flight MS/MS spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total syntheses of this compound, saracoside and (±)-isolariciresinol with antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 8. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Schizandriside Glycosylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Schizandriside glycosylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for this compound glycosylation?
A1: The two primary methods for the glycosylation of this compound, a dibenzocyclooctadiene lignan, are enzymatic synthesis and chemical synthesis. Enzymatic methods often employ UDP-glycosyltransferases (UGTs) for high regio- and stereoselectivity under mild conditions. Chemical methods, such as the Koenigs-Knorr reaction, offer versatility in donor and acceptor scope but may require more rigorous optimization of reaction conditions and protecting group strategies to control selectivity and minimize byproducts.
Q2: What are the critical parameters to consider when optimizing enzymatic glycosylation of this compound?
A2: Key parameters for optimizing enzymatic glycosylation include:
-
Enzyme Selection: Choosing a UGT with known activity towards phenolic compounds or lignans is crucial.
-
pH: The optimal pH for UGTs acting on phenolic compounds is typically in the neutral to slightly alkaline range (pH 7.0-9.0)[1].
-
Temperature: Most UGTs exhibit optimal activity in the range of 30-40°C[1].
-
Substrate Concentration: Both this compound (acceptor) and the sugar donor (e.g., UDP-glucose) concentrations need to be optimized to avoid substrate inhibition and ensure efficient conversion.
-
Reaction Time: Monitoring the reaction over time is necessary to determine the point of maximum product formation before potential product degradation occurs.
-
Metal Ions: Some glycosyltransferases may require specific metal ions for optimal activity.
Q3: What are common challenges in the chemical glycosylation of this compound?
A3: Common challenges include:
-
Low Yield: This can be due to a variety of factors including poor reactivity of the glycosyl donor or acceptor, suboptimal reaction conditions, or the formation of side products.
-
Formation of Byproducts: In reactions like the Koenigs-Knorr synthesis, the formation of orthoesters as byproducts can occur[2]. The presence of moisture can also lead to the hydrolysis of the glycosyl donor.
-
Poor Stereoselectivity: Achieving the desired anomer (α or β) can be challenging and is highly dependent on the solvent, temperature, and the nature of the protecting groups on the glycosyl donor.
-
Protecting Group Manipulation: The multiple hydroxyl groups on both this compound and the sugar moiety often necessitate a multi-step protecting group strategy, which can be complex and reduce overall yield.
Q4: How can I monitor the progress of my this compound glycosylation reaction?
A4: The progress of the reaction can be effectively monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is the preferred method for quantitative analysis of the reaction mixture, allowing for the determination of conversion, yield, and the formation of byproducts. A reversed-phase C18 column is commonly used for the separation of lignans and their glycosides.
Q5: What are the best practices for purifying the resulting this compound glycosides?
A5: Purification of this compound glycosides is typically achieved through chromatographic methods. Flash column chromatography on silica gel is a common first step for purification after chemical synthesis. For higher purity, preparative HPLC is often employed. The choice of the stationary and mobile phases will depend on the polarity of the glycosylated product.
Troubleshooting Guides
Low Yield in Glycosylation Reactions
| Problem | Potential Cause | Recommended Solution |
| Low Yield (Enzymatic) | Inactive or inhibited enzyme. | - Confirm enzyme activity with a standard substrate. - Ensure proper storage conditions for the enzyme. - Test for potential inhibitors in the reaction mixture. |
| Suboptimal reaction conditions. | - Optimize pH, temperature, and buffer components. - Titrate the concentrations of the glycosyl donor and acceptor. | |
| Poor substrate solubility. | - Add a small amount of a co-solvent (e.g., DMSO) to improve the solubility of this compound, ensuring it does not inhibit the enzyme. | |
| Low Yield (Chemical) | Poor reactivity of glycosyl donor/acceptor. | - Use a more reactive glycosyl donor (e.g., glycosyl iodide > bromide > chloride). - For the acceptor, consider modifying protecting groups to enhance nucleophilicity. |
| Suboptimal reaction temperature. | - Many chemical glycosylations are initiated at low temperatures (e.g., -78°C) and slowly warmed. Isothermal conditions below the donor's decomposition temperature can improve yields. | |
| Inappropriate solvent or activator. | - The choice of solvent can influence stereoselectivity and yield. Ethereal solvents can favor 1,2-cis glycoside formation. - Ensure the activator (e.g., Lewis acid) is suitable for the donor and not quenched by impurities. | |
| Presence of moisture. | - Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). - Use anhydrous solvents. |
Formation of Byproducts
| Problem | Potential Cause | Recommended Solution |
| Formation of Orthoesters (Chemical) | Use of participating protecting groups at C-2 of the glycosyl donor (e.g., acetyl, benzoyl). | - Consider using a non-participating protecting group (e.g., benzyl ether) at the C-2 position to favor direct glycosidic bond formation. |
| Hydrolysis of Glycosyl Donor (Chemical) | Presence of water in the reaction mixture. | - Rigorously dry all reagents and solvents. - Use molecular sieves to scavenge any residual moisture. |
| Formation of Multiple Glycosylated Products (Enzymatic/Chemical) | Glycosylation at different hydroxyl groups of this compound. | - Enzymatic: Select a highly regioselective enzyme. - Chemical: Employ a protecting group strategy to block all but the desired hydroxyl group on this compound. |
Issues with Product Analysis (HPLC)
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the HPLC column. | - Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol interactions. |
| Column overload. | - Reduce the injection volume or dilute the sample. | |
| Co-elution of Isomers | Insufficient separation power of the column or mobile phase. | - Optimize the mobile phase gradient. - Try a different column stationary phase (e.g., a phenyl-hexyl column). - Adjust the column temperature. |
| Ghost Peaks | Carryover from previous injections or contamination. | - Implement a thorough needle wash protocol between injections. - Ensure the purity of solvents and sample diluents. |
Data Presentation
Table 1: Effect of Temperature on Enzymatic Glycosylation of Lignans
| Temperature (°C) | Relative Activity (%) | Reference |
| 25 | ~70 | [1] |
| 30 | ~90 | [1] |
| 35 | 100 | [1] |
| 40 | ~85 | [1] |
| 45 | ~60 | [1] |
| 50 | ~40 | [1] |
| 55 | ~20 | [1] |
Data generalized from studies on lignan glycosyltransferases and may serve as a starting point for the optimization of this compound glycosylation.
Table 2: Effect of pH on Enzymatic Glycosylation of Phenolic Compounds
| pH | Relative Activity (%) | Reference |
| 4.0 | Low | [1] |
| 5.0 | Low | [1] |
| 6.0 | Moderate | [1] |
| 7.0 | High | [1] |
| 8.0 | 100 | [1] |
| 9.0 | High | [1] |
| 10.0 | Moderate | |
| 10.8 | Low | [1] |
Data generalized from studies on UGTs acting on phenolic substrates and provides a likely optimal range for this compound glycosylation.
Experimental Protocols
Protocol 1: Enzymatic Glycosylation of this compound using a UDP-Glycosyltransferase (UGT)
Materials:
-
This compound
-
UDP-glucose (or other desired UDP-sugar)
-
Recombinant UGT (with activity towards phenolic compounds)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Methanol
-
Deionized water
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of UDP-glucose (e.g., 20 mM in deionized water).
-
In a microcentrifuge tube, combine the following in order:
-
Tris-HCl buffer (to a final volume of 100 µL)
-
This compound stock solution (to a final concentration of 200 µM)
-
UDP-glucose stock solution (to a final concentration of 400 µM)
-
Purified UGT enzyme (e.g., 20 µg)
-
-
Incubate the reaction mixture at 35°C for 1-12 hours, with gentle shaking.
-
To monitor the reaction, withdraw aliquots at different time points (e.g., 1, 2, 4, 8, 12 hours).
-
Stop the reaction by adding 2 volumes of methanol to the aliquot.
-
Centrifuge the mixture to precipitate the enzyme and other insoluble materials.
-
Analyze the supernatant by HPLC-UV or LC-MS to determine the conversion to the glycosylated product.
Protocol 2: Chemical Glycosylation of this compound via Koenigs-Knorr Reaction
Materials:
-
This compound (with appropriate hydroxyl groups protected)
-
Acetobromoglucose (or other glycosyl halide donor)
-
Silver(I) oxide (Ag₂O) or Silver(I) carbonate (Ag₂CO₃)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Molecular sieves (4Å, activated)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon), add the protected this compound (1.0 eq), acetobromoglucose (1.2 eq), and activated 4Å molecular sieves.
-
Add anhydrous DCM or acetonitrile to the flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Add Ag₂O (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Dilute the mixture with DCM and filter through a pad of Celite, washing the filter cake with additional DCM.
-
Wash the combined organic filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Deprotect the resulting glycoside as required.
Mandatory Visualizations
Caption: Experimental workflows for enzymatic and chemical glycosylation of this compound.
Caption: Logical workflow for troubleshooting low yields in this compound glycosylation.
References
Technical Support Center: Managing Schizandriside Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Schizandriside in primary cell cultures. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guides
Guide 1: High Levels of Cell Death Observed Post-Treatment
Issue: Significant decrease in cell viability in primary cultures after treatment with this compound.
Troubleshooting Steps:
-
Verify Experimental Parameters:
-
Compound Concentration: Double-check calculations for this compound dilutions. An error in calculation is a common source of unexpected cytotoxicity.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your specific primary cell type. Run a solvent-only control to confirm.
-
Cell Health: Confirm the viability and health of your primary cells before initiating the experiment. Stressed or unhealthy cells are more susceptible to compound-induced toxicity.
-
-
Optimize Treatment Conditions:
-
Concentration-Response Curve: Perform a dose-response experiment to determine the half-maximal cytotoxic concentration (CC50). This is crucial for identifying a therapeutic window. A suggested starting range for a novel compound is a serial dilution from nanomolar to millimolar concentrations (e.g., 1 nM to 10 mM).
-
Exposure Time: Reduce the incubation time. Cytotoxicity can be time-dependent. Assess viability at multiple time points (e.g., 6, 12, 24, 48 hours) to find the optimal duration.
-
-
Investigate the Mechanism of Cytotoxicity:
-
Oxidative Stress: Based on studies of related lignans, this compound's cytotoxicity at high concentrations might be linked to oxidative stress. Co-incubate with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells.
-
Apoptosis: Determine if the cell death is programmed (apoptosis) or due to injury (necrosis). Use assays like Annexin V/PI staining to differentiate between these modes of cell death.
-
Guide 2: Differentiating Cytotoxicity from Cytostatic Effects
Issue: Reduced cell numbers in treated wells, but it is unclear if this compound is killing the cells or inhibiting their proliferation.
Troubleshooting Steps:
-
Cell Proliferation Assay: Use a proliferation assay, such as BrdU incorporation or Ki-67 staining, in parallel with a viability assay (e.g., MTT). A cytostatic compound will reduce proliferation without a significant increase in cell death markers.
-
Apoptosis vs. Necrosis Assays: Employ assays that distinguish between different modes of cell death.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can identify early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating necrosis.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of this compound in primary cells?
A1: There is limited publicly available data on the specific IC50 or CC50 values of this compound in various primary cell cultures. However, a study on the total synthesis of this compound reported its antioxidant activity with an IC50 of 34.4 µM in a DPPH radical scavenging assay[1]. This is a measure of antioxidant capacity, not direct cytotoxicity. For related lignans like Schizandrin A, concentrations in the range of 10-50 µM have been used in cell culture studies, with higher concentrations inducing apoptosis in cancer cell lines[2]. It is crucial to perform a dose-response experiment for your specific primary cell type to determine the cytotoxic concentration.
Q2: My primary cells are highly sensitive to this compound. How can I reduce its cytotoxicity without losing its therapeutic effect?
A2: Here are several strategies you can employ:
-
Optimize Concentration and Exposure Time: This is the most direct approach. Lower the concentration of this compound and reduce the incubation period.
-
Co-incubation with Cytoprotective Agents:
-
Antioxidants: Since related lignans have been shown to have protective effects against oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate cytotoxicity[3][4].
-
Pan-Caspase Inhibitors: If apoptosis is identified as the primary mode of cell death, a pan-caspase inhibitor like Z-VAD-FMK can be used to rescue the cells. This can also help to confirm if the observed effect is caspase-dependent.
-
-
Serum Concentration: The presence of serum proteins can sometimes bind to the compound, reducing its free concentration and thus its toxicity. You can experiment with varying serum percentages in your culture medium[3][4].
Q3: What is the likely mechanism of this compound-induced cytotoxicity at high concentrations?
A3: While direct evidence for this compound is limited, studies on related lignans from Schisandra chinensis suggest two primary mechanisms:
-
Oxidative Stress: At high concentrations, compounds can overwhelm the cell's antioxidant capacity, leading to the generation of reactive oxygen species (ROS) that damage cellular components. Lignans like Schisandrin A and C have been shown to protect against oxidative stress, often by activating the Nrf2 pathway[5][6]. This implies that an imbalance in redox homeostasis could be a cytotoxic mechanism.
-
Apoptosis: High concentrations of bioactive compounds can trigger programmed cell death. For Schizandrin A, apoptosis induction has been observed in cancer cells, involving the mitochondrial (intrinsic) pathway[2]. This is often characterized by the activation of caspases.
Q4: How can I investigate if oxidative stress is the cause of the observed cytotoxicity?
A4: You can perform the following experiments:
-
Co-treatment with an Antioxidant: Pre-incubate your primary cells with an antioxidant like N-acetylcysteine (NAC) for 1-2 hours before adding this compound. If NAC treatment rescues the cells from cytotoxicity, it suggests the involvement of oxidative stress.
-
Measure Reactive Oxygen Species (ROS): Use fluorescent probes like DCFDA to quantify intracellular ROS levels after this compound treatment. An increase in ROS would support the oxidative stress hypothesis.
-
Assess Antioxidant Enzyme Activity: Measure the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, and the levels of glutathione (GSH). A depletion of these would indicate an overwhelmed antioxidant defense system.
Data Presentation
Table 1: Troubleshooting High Cytotoxicity of this compound
| Potential Cause | Recommended Action | Relevant Assay/Technique |
| Incorrect Compound/Solvent Concentration | Verify calculations and perform a solvent toxicity control. | Cell Viability Assay (e.g., MTT, CellTiter-Glo) |
| High Compound Concentration | Perform a dose-response curve to determine the CC50. | Cell Viability Assay (e.g., MTT, XTT) |
| Long Exposure Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48h). | Cell Viability Assay (e.g., MTT, LDH) |
| Oxidative Stress | Co-treat with an antioxidant (e.g., N-acetylcysteine). | ROS measurement (e.g., DCFDA), Antioxidant rescue |
| Apoptosis Induction | Differentiate between apoptosis and necrosis. | Annexin V/PI Staining, Caspase Activity Assay |
| Poor Primary Cell Health | Assess cell viability and morphology before treatment. | Trypan Blue Exclusion, Microscopy |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of 2x concentrations.
-
Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the CC50.
Protocol 2: LDH Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from cells with a damaged plasma membrane, an indicator of necrosis.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.
-
Incubation: Incubate for the time specified in the kit instructions, protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between live, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment: Seed primary cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
References
- 1. Total syntheses of this compound, saracoside and (±)-isolariciresinol with antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schizandrin A can inhibit non‑small cell lung cancer cell proliferation by inducing cell cycle arrest, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacy of Schizandriside and Schisandrin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandra chinensis, a well-known plant in traditional medicine, is a rich source of bioactive lignans, with Schisandrin B being one of its most studied components for its diverse pharmacological activities. Among the other lignans present, Schizandriside has also been identified. This guide provides a comparative overview of the neuroprotective efficacy of this compound and Schisandrin B, drawing upon available experimental data. While extensive research has elucidated the multifaceted neuroprotective mechanisms of Schisandrin B, data on this compound remains limited, primarily focusing on its antioxidant properties. This document aims to present the current state of knowledge on both compounds to aid researchers and professionals in the field of neuropharmacology and drug development.
Quantitative Data on Neuroprotective Efficacy
The available quantitative data for Schisandrin B is extensive, covering various in vitro and in vivo models of neurodegeneration. In contrast, the data for this compound is currently limited to its antioxidant capacity.
Table 1: In Vitro Neuroprotective Effects of Schisandrin B
| Experimental Model | Key Parameters Measured | Effective Concentration | Observed Effects |
| Aβ1-42-induced neurotoxicity in rat cortical neurons | Cell Viability | Pretreatment | Significantly elevated cell viability |
| Apoptosis | Pretreatment | Reduced apoptosis | |
| Bcl-2/Bax Ratio | Pre-incubation | Increased Bcl-2/Bax ratio | |
| Cytochrome c release | Pretreatment | Reduced release into cytosol | |
| Caspase-9 & -3 Activities | Pretreatment | Decreased activities | |
| Oxidative Stress in PC12 Cells | Cell Viability | Pretreatment | Significantly increased cell viability |
| LDH & MDA Release | Pretreatment | Reduced release | |
| ROS Release | Pretreatment | Reduced release | |
| SOD Level | Pretreatment | Significantly increased level | |
| Apoptosis | 10 µM | Markedly inhibited apoptosis | |
| PI3K/Akt Pathway | 10 µM | Activated the pathway | |
| 6-OHDA-induced Parkinson's disease model in SH-SY5Y cells | Cell Survival | Pretreatment | Ameliorated decrease in cell survival |
| Nrf2 Pathway | Pretreatment | Ameliorated inhibition of Nrf2 pathways | |
| LPS-induced inflammation in primary microglia | NO, TNF-α, IL-6 Production | 10, 20, 50 µM | Significantly decreased production |
Table 2: In Vivo Neuroprotective Effects of Schisandrin B
| Experimental Model | Key Parameters Measured | Dosage | Observed Effects |
| Cerebral Ischemia/Reperfusion Injury in Rats | Infarct Volume | 10, 30 mg/kg | Reduced infarct volume |
| Neurological Score | Treatment | Decreased neurological score | |
| Apoptotic Neurons | Treatment | Decreased number of apoptotic neurons | |
| Inflammatory Signaling Molecules | Treatment | Decreased inflammatory signaling molecules | |
| Aβ (1–40)-infused rats | Behavioral Performance | 26 days co-administration | Significantly improved performance in step-through test |
| Oxidative and Nitrosative Stresses | 26 days co-administration | Attenuated increases in stresses | |
| Inflammatory Markers (iNOS, COX-2, IL-1β, IL-6, TNF-α) | 26 days co-administration | Attenuated increases in markers | |
| DNA Damage | 26 days co-administration | Attenuated DNA damage | |
| 6-OHDA-induced Parkinson's disease model in mice | PD Feathers | Pretreatment | Ameliorated PD feathers |
Table 3: Antioxidant Activity of this compound
| Assay | Parameter | Result |
| DPPH Radical Scavenging Assay | IC50 | 34.4 µM[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the neuroprotective effects of Schisandrin B.
Cell Viability Assay (MTT Assay)
-
Objective: To assess the protective effect of a compound against toxin-induced cell death.
-
Procedure:
-
Seed neuronal cells (e.g., PC12, SH-SY5Y) in 96-well plates.
-
Pre-treat cells with various concentrations of the test compound (e.g., Schisandrin B) for a specified duration.
-
Induce neurotoxicity using a relevant toxin (e.g., Aβ1-42, 6-OHDA, H2O2).
-
After the incubation period, add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Objective: To quantify the extent of apoptosis and necrosis in a cell population.
-
Procedure:
-
Culture and treat cells as described in the cell viability assay.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Measurement of Reactive Oxygen Species (ROS) (DCFH-DA Assay)
-
Objective: To measure intracellular ROS levels.
-
Procedure:
-
Treat cells with the test compound and/or a pro-oxidant stimulus.
-
Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) and incubate.
-
DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Western Blot Analysis for Protein Expression
-
Objective: To determine the levels of specific proteins involved in signaling pathways, apoptosis, or inflammation.
-
Procedure:
-
Lyse treated cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Nrf2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Mechanisms of Action
Schisandrin B exerts its neuroprotective effects through the modulation of multiple signaling pathways. The mechanisms for this compound in a neuroprotective context have not yet been elucidated.
Schisandrin B: A Multi-Target Neuroprotective Agent
Schisandrin B has been shown to protect neurons through three primary mechanisms: anti-oxidation, anti-apoptosis, and anti-inflammation.
-
Antioxidant Effects: Schisandrin B can directly scavenge free radicals and enhance the endogenous antioxidant defense system. It has been reported to increase the levels of superoxide dismutase (SOD) and glutathione (GSH), while reducing the production of malondialdehyde (MDA), a marker of lipid peroxidation.[2][3] A key pathway involved is the Nrf2/Keap1 signaling pathway .[4][5] Under oxidative stress, Schisandrin B promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.
-
Anti-apoptotic Effects: Schisandrin B can inhibit neuronal apoptosis through multiple mechanisms. It modulates the expression of Bcl-2 family proteins, increasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax.[6] This prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspase-9 and the downstream executioner caspase-3.[6] Furthermore, Schisandrin B has been shown to activate the PI3K/Akt signaling pathway , a crucial pro-survival pathway in neurons.[2]
-
Anti-inflammatory Effects: Neuroinflammation is a critical component of many neurodegenerative diseases. Schisandrin B has been demonstrated to suppress the inflammatory response in the brain. It can inhibit the activation of microglia and reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][7] One of the underlying mechanisms is the inhibition of the TLR4/NF-κB signaling pathway .[8] By blocking this pathway, Schisandrin B prevents the nuclear translocation of NF-κB and the subsequent transcription of inflammatory genes.
Caption: Schisandrin B's neuroprotective signaling pathways.
Comparative Analysis
A direct comparison of the neuroprotective efficacy of this compound and Schisandrin B is significantly hindered by the disparity in available research.
-
Schisandrin B: The neuroprotective effects of Schisandrin B are well-documented across a range of in vitro and in vivo models. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to oxidative stress, apoptosis, and neuroinflammation. The extensive quantitative data available provides a solid foundation for its potential as a neuroprotective agent.
-
This compound: In contrast, the scientific literature on the neuroprotective properties of this compound is sparse. The primary evidence of its bioactivity in a relevant context is its demonstrated antioxidant capacity in a chemical assay (DPPH).[1] While antioxidant activity is a crucial component of neuroprotection, it is only one aspect. There is currently no available data from cell-based or animal models to assess its efficacy in preventing neuronal death, reducing inflammation, or modulating specific neuroprotective signaling pathways.
Logical Relationship Diagram
Caption: Logical comparison of available data.
Conclusion and Future Directions
Based on the current body of scientific literature, Schisandrin B emerges as a potent and well-characterized neuroprotective agent with demonstrated efficacy in various models of neuronal injury and neurodegenerative disease. Its ability to modulate multiple key signaling pathways underscores its therapeutic potential.
The neuroprotective efficacy of this compound, however, remains largely unexplored. While its antioxidant activity suggests a potential for neuroprotection, comprehensive studies are required to validate this hypothesis. Future research should focus on:
-
In vitro studies: Evaluating the cytoprotective effects of this compound against various neurotoxins in neuronal cell lines and primary neuron cultures.
-
Mechanistic studies: Investigating the effects of this compound on key signaling pathways involved in neuroprotection, such as the Nrf2, PI3K/Akt, and NF-κB pathways.
-
In vivo studies: Assessing the efficacy of this compound in animal models of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and stroke.
A direct comparative study of this compound and Schisandrin B under the same experimental conditions would be invaluable to definitively determine their relative neuroprotective potencies. Until such data becomes available, Schisandrin B remains the far more substantiated candidate for neuroprotective drug development.
References
- 1. Total syntheses of this compound, saracoside and (±)-isolariciresinol with antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schizandrin A Inhibits Microglia-Mediated Neuroninflammation through Inhibiting TRAF6-NF-κB and Jak2-Stat3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisandrin B enhances cerebral mitochondrial antioxidant status and structural integrity, and protects against cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence of anti-inflammatory activity of Schizandrin A in animal models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Schisandra Chinensis on Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Parkinsonian Syndrome in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deoxyschizandrin isolated from the fruits of Schisandra chinensis ameliorates Aβ₁₋₄₂-induced memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schizandrin, an antioxidant lignan from Schisandra chinensis, ameliorates Aβ1-42-induced memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deoxyschizandrin, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Schizandriside: A Comparative Guide to Nrf2 Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative stress and inflammation, making it a prime target for therapeutic intervention in a host of diseases. Schizandriside, a lignan isolated from the medicinal plant Schisandra chinensis, has emerged as a promising natural compound for modulating this pathway. This guide provides a comprehensive comparison of this compound with other well-established Nrf2 activators—Sulforaphane, Curcumin, and Bardoxolone Methyl—supported by experimental data and detailed methodologies to facilitate informed research and development decisions.
Mechanism of Action: Targeting the Keap1-Nrf2 Interaction
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. The primary mechanism by which this compound and the comparative compounds activate the Nrf2 pathway is through the disruption of the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes.
Molecular docking studies have suggested that Schisandrin C, a related compound to this compound, directly targets Keap1[1]. Similarly, Sulforaphane and Bardoxolone Methyl are known to covalently modify specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2[2][3][4]. Curcumin has also been shown to interact with Keap1, inhibiting its function[5].
Comparative Analysis of Nrf2 Pathway Activation
The following tables summarize the available quantitative data on the efficacy of this compound and its counterparts in activating the Nrf2 pathway. It is important to note that the data is compiled from various studies using different experimental systems, which should be considered when making direct comparisons.
| Compound | Assay | Cell Line | Concentration | Result | Citation |
| This compound | Antioxidant Activity (DPPH) | - | IC50 = 34.4 µM | Direct radical scavenging | [6] |
| Schisandrin A | Nrf2/NLRP3 | Mouse Model | - | Upregulated Nrf2, inhibited NLRP3 | [7] |
| Schisandrin B | Nrf2 Nuclear Translocation | H9c2 cells | 20 µM | Increased nuclear Nrf2 | [8] |
| Schisandrin C | Keap1 Interaction | In silico | - | Binds to Keap1 | [1] |
Table 1: Quantitative Data on this compound and Related Lignans
| Compound | Assay | Cell Line | Metric | Value | Citation |
| Sulforaphane | Nrf2 Activation (ARE-luc) | THP-1 macrophages | Fold Increase | Significant increase vs. control | [9] |
| Nrf2 Nuclear Translocation | THP-1 macrophages | - | Most potent among 4 activators | [9] | |
| Nrf2 Activation | BV2 cells | - | Increased Nrf2 activity | [10] | |
| Curcumin | Telomerase Activity | MCF-7 | IC50 | ~10.26-13.31 µM (cell viability) | [11] |
| Nrf2/HO-1 Expression | In vivo (rats) | Fold Increase | Increased Nrf2 and HO-1 | [12] | |
| Bardoxolone Methyl | Nrf2 Target Gene Expression | Monkey Kidneys | Fold Increase | ~43-fold increase in SRXN1 | [2] |
| Keap1-Nrf2 Interaction | In vitro | - | Disrupts interaction | [13] |
Table 2: Quantitative Data for Comparative Nrf2 Activators
Downstream Effects: Induction of Cytoprotective Genes
The activation of the Nrf2 pathway leads to the upregulation of a suite of antioxidant and detoxification enzymes. The most commonly studied of these are Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
| Compound | Gene Target | Cell Line/Model | Concentration | Fold Increase (vs. control) | Citation |
| Schisandrin B | HO-1 | H9c2 cells | 20 µM | Significant increase | [8] |
| NQO-1 | H9c2 cells | 20 µM | Significant increase | [8] | |
| Sulforaphane | HO-1 | HTMCs | 20 µM | Significant increase | [14] |
| NQO-1 | HTMCs | 20 µM | Significant increase | [14] | |
| Curcumin | HO-1 | In vivo (rats) | - | Increased expression | [12] |
| Bardoxolone Methyl | NQO1 | Monkey Kidneys | - | Significant increase in mRNA & protein | [2] |
| HO-1 | CHF Rat Model | 5 mg/kg | Significant increase in mRNA | [15] |
Table 3: Upregulation of Nrf2 Target Genes
Experimental Protocols
To ensure the reproducibility and further investigation of the findings presented, detailed methodologies for key experiments are provided below.
Western Blot for Nrf2 and HO-1 Expression
This protocol is a standard method for quantifying the protein levels of Nrf2 and its downstream target, HO-1.
a. Cell Lysis and Protein Extraction:
-
Treat cells with the compound of interest for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 (nuclear and total) and HO-1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.[14][16][17][18]
ARE-Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of Nrf2 by utilizing a luciferase reporter gene under the control of an ARE promoter.
a. Cell Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Allow cells to recover for 24 hours.
b. Compound Treatment and Luciferase Measurement:
-
Treat the transfected cells with various concentrations of the test compounds for a specified duration (e.g., 6-24 hours).
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity using a luminometer.
-
Measure the Renilla luciferase activity for normalization of transfection efficiency.
-
Calculate the relative luciferase activity as the ratio of firefly to Renilla luciferase activity.[19][20][21][22][23]
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This method visualizes and quantifies the movement of Nrf2 from the cytoplasm to the nucleus upon activation.
a. Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with the test compounds for the desired time.
b. Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
c. Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2 using image analysis software to determine the degree of nuclear translocation.[24][25]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: The Keap1-Nrf2 Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Caption: ARE-Luciferase Reporter Assay Workflow.
Conclusion
This compound and its related lignans demonstrate clear potential as activators of the Nrf2 signaling pathway, primarily through the inhibition of Keap1. While direct quantitative comparisons with established activators like Sulforaphane, Curcumin, and Bardoxolone Methyl are challenging due to variations in experimental conditions across studies, the available data consistently supports the efficacy of all these compounds in upregulating key cytoprotective genes such as HO-1 and NQO1. This guide provides a foundational framework for researchers to evaluate these compounds, offering both a synthesis of current knowledge and the methodological details necessary for future comparative investigations. Further head-to-head studies under standardized conditions are warranted to definitively establish the relative potency of this compound and to unlock its full therapeutic potential.
References
- 1. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bardoxolone methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Activity of Curcumin on Human Breast Adenocarcinoma: Role of Mcl-1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bardoxolone methyl inhibits ferroptosis through the Keap1‑Nrf2 pathway in renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effectiveness of 4 natural and chemical activators of Nrf2 on inflammation, oxidative stress, macrophage polarization, and bactericidal activity in an in vitro macrophage infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Bardoxolone methyl inhibits ferroptosis through the Keap1-Nrf2 pathway in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 20. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Luciferase Assay System Protocol [promega.com]
- 22. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Luciferase Reporters | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of Schizandriside and Saracoside for Researchers
This guide provides a detailed comparative analysis of Schizandriside and Saracoside, two natural compounds with distinct yet interesting biological activities. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their chemical properties, biological effects, and underlying mechanisms of action, supported by available experimental data.
Chemical Identity and Physicochemical Properties
An important point of consideration is the chemical identity of this compound, for which conflicting reports exist. While some sources classify it as a cerebroside isolated from Uvaria tonkinensis var., a key study focusing on its synthesis and antioxidant properties identifies it as a lignan glycoside, a diastereomer of Saracoside, isolated from Saraca asoca. This guide will proceed based on the latter identification, as it allows for a direct structural and functional comparison with Saracoside, but researchers should be aware of this discrepancy in the literature.
Saracoside is a lignan glycoside isolated from the stem bark of Saraca indica.[1] Both compounds share the same molecular formula and weight, with their difference lying in their stereochemistry.
Table 1: Physicochemical Properties of this compound and Saracoside
| Property | This compound (as lignan glycoside) | Saracoside |
| Molecular Formula | C25H32O10 | C25H32O10 |
| Molecular Weight | 492.5 g/mol | 492.5 g/mol |
| Chemical Class | Lignan Glycoside | Lignan Glycoside |
| Source Organism | Saraca asoca | Saraca indica |
| Reported Appearance | Not specified | Not specified |
| Solubility | Not specified | Not specified |
Below is a DOT script for a diagram illustrating the chemical structures of this compound and Saracoside, highlighting their diastereomeric relationship.
Comparative Biological Activities
This compound and Saracoside exhibit distinct primary biological activities based on current research. Saracoside is a potent inhibitor of DNA topoisomerase IB, while the main reported activity for this compound, in direct comparison to Saracoside, is its antioxidant capacity.
Table 2: Comparison of Biological Activities
| Biological Activity | This compound | Saracoside |
| Primary Mechanism of Action | Antioxidant (free radical scavenging) | DNA Topoisomerase IB inhibitor |
| Potency (IC50/EC50) | Antioxidant Activity (DPPH assay): 34.4 µM | Antioxidant Activity (DPPH assay): 28.8 µM Leishmania donovani Topoisomerase IB Inhibition: Potent inhibitor (specific IC50 not reported in reviewed literature) Antileishmanial Activity (in vitro): Significant inhibition of promastigote and amastigote growth Cytotoxicity: Low cytotoxicity towards human macrophage cells; does not inhibit human topoisomerase IB up to 200µM.[2] |
| Therapeutic Potential | Potential as an antioxidant agent. | Promising lead for the development of novel antileishmanial therapies.[1][3] |
DNA Topoisomerase IB Inhibition by Saracoside
Saracoside has been identified as a potent and selective inhibitor of DNA topoisomerase IB from Leishmania donovani (LdTOP1), an essential enzyme for the parasite's DNA replication and survival.[1][3] This inhibition is a key mechanism behind its antileishmanial activity. The inhibitory action stabilizes the covalent complex between the enzyme and DNA, leading to an accumulation of DNA strand breaks and subsequent parasite cell death.[2] In vivo studies in BALB/c mice have demonstrated a significant reduction in parasite burden in the liver and spleen after treatment with Saracoside.[1][3]
The following diagram illustrates the proposed mechanism of action of Saracoside on DNA Topoisomerase IB.
Antioxidant Activity of this compound and Saracoside
A study involving the total synthesis of both this compound and Saracoside evaluated their antioxidant activities using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay.[4] The results indicated that both compounds possess antioxidant properties, with Saracoside showing slightly higher potency.
The workflow for a typical DPPH antioxidant assay is depicted in the diagram below.
References
- 1. The lignan glycosides lyoniside and saracoside poison the unusual type IB topoisomerase of Leishmania donovani and kill the parasite both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase IB: a relaxing enzyme for stressed DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
In Vivo Validation of Schisandrin A's Anti-Inflammatory Effects: A Comparative Guide
Introduction
Schizandriside, a lignan found in the fruit of Schisandra chinensis, has garnered interest for its potential therapeutic properties. However, a comprehensive review of current scientific literature reveals a notable lack of in vivo studies specifically validating its anti-inflammatory effects. In contrast, a closely related and structurally similar lignan from the same plant, Schisandrin A, has been the subject of numerous investigations. This guide, therefore, presents a comparative analysis of the in vivo anti-inflammatory effects of Schisandrin A as a representative molecule, offering valuable insights that may be extrapolated to this compound. This document is intended for researchers, scientists, and drug development professionals, providing a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Quantitative Data Summary
The anti-inflammatory activity of Schisandrin A has been evaluated in various animal models of acute inflammation. The following tables summarize the key quantitative findings from these studies, comparing the effects of Schisandrin A to control groups and standard anti-inflammatory drugs.
Table 1: Effect of Schisandrin A on Xylene-Induced Ear Edema in Mice
| Treatment Group | Dose (mg/kg) | Ear Edema Inhibition (%) | Reference |
| Control (Xylene) | - | - | [1] |
| Schisandrin A | 25 | Significant Reduction | [1] |
| Schisandrin A | 50 | Significant Reduction | [1] |
| Indomethacin | 5 | Comparable to Sch A (50 mg/kg) | [1] |
Note: Specific percentage of inhibition was not provided in the abstract, but the effect of Schisandrin A (50 mg/kg) was comparable to that of indomethacin.
Table 2: Effect of Schisandrin A on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Volume Reduction (at 5h) | Reference |
| Control (Carrageenan) | - | - | [1] |
| Schisandrin A | 25 | Marked Decrease | [1] |
| Schisandrin A | 50 | Marked Decrease | [1] |
| Indomethacin | - | Comparable to Sch A (50 mg/kg) | [1] |
Table 3: Effect of Schisandrin A on Inflammatory Cytokine Levels in LPS-Induced Models
| Model | Treatment | Cytokine | Result | Reference |
| LPS-induced Acute Kidney Injury (Mice) | Schisandrin A | Inflammatory Factors | Decreased Production | [2] |
| LPS-stimulated RAW 264.7 Macrophages | Schisandrin A | TNF-α, IL-1β | Reduced Secretion | [3] |
| LPS-induced Neuroinflammation (Mice) | Schisandrin | Proinflammatory Factors | Reduced Levels | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
Xylene-Induced Ear Edema Model
This model is used to evaluate the effect of a substance on acute inflammation and vascular permeability.
-
Animals: Male ICR mice are typically used.
-
Groups:
-
Control Group: Receives the vehicle.
-
Model Group: Receives xylene.
-
Treatment Groups: Receive varying doses of Schisandrin A.
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
-
Procedure:
-
Animals are pre-treated with Schisandrin A or the control substance, usually via oral gavage, for a specified period.
-
A fixed volume of xylene is topically applied to the anterior and posterior surfaces of the right ear to induce inflammation.
-
After a set time (e.g., 1 hour), the mice are euthanized.
-
Circular sections are taken from both the treated (right) and untreated (left) ears using a punch.
-
The weight of the ear punches is measured, and the difference in weight between the right and left ear punches is calculated to determine the degree of edema.
-
-
Endpoint: The percentage of edema inhibition is calculated using the formula: [(C-T)/C] x 100, where C is the mean edema of the control group and T is the mean edema of the treated group.[1]
Carrageenan-Induced Paw Edema Model
This is a widely used model for screening anti-inflammatory drugs.
-
Animals: Male mice or rats are commonly used.
-
Groups:
-
Control Group: Receives the vehicle.
-
Model Group: Receives carrageenan.
-
Treatment Groups: Receive varying doses of Schisandrin A.
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
-
Procedure:
-
Animals are pre-treated with Schisandrin A or the control substance orally.
-
After a specified time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
The volume of the paw is measured at different time points (e.g., 1, 3, and 5 hours) after the carrageenan injection using a plethysmometer.
-
-
Endpoint: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The anti-inflammatory effect is expressed as the percentage of inhibition of edema.[1][5]
Lipopolysaccharide (LPS)-Induced Inflammation Model
This model is used to study systemic inflammation.
-
Animals: Male C57BL/6 mice are often used.
-
Groups:
-
Control Group: Receives the vehicle.
-
Model Group: Receives LPS.
-
Treatment Groups: Receive varying doses of Schisandrin A.
-
-
Procedure:
-
Animals are pre-treated with Schisandrin A or the vehicle.
-
LPS is administered via intraperitoneal injection to induce a systemic inflammatory response.
-
After a specific duration, blood and tissue samples (e.g., kidney, lung) are collected.
-
-
Endpoint: Levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum and tissues are measured using techniques like ELISA.[2][4] Histopathological analysis of tissues is also performed to assess inflammatory cell infiltration and tissue damage.[2]
Visualizations
The following diagrams illustrate the key signaling pathways involved in Schisandrin A's anti-inflammatory effects and a general workflow for its in vivo validation.
Caption: Proposed anti-inflammatory mechanism of Schisandrin A.
Caption: General experimental workflow for in vivo validation.
Conclusion
While direct in vivo evidence for the anti-inflammatory effects of this compound is currently unavailable in the public domain, studies on the closely related compound, Schisandrin A, provide compelling evidence for its potent anti-inflammatory properties. Schisandrin A has been shown to effectively reduce edema and the production of pro-inflammatory cytokines in various animal models.[1][2][3] The mechanisms underlying these effects appear to involve the modulation of key inflammatory signaling pathways, including the TLR4/NF-κB and Nrf2/HO-1 pathways.[2]
For researchers and drug development professionals, the findings presented in this guide for Schisandrin A offer a strong rationale for initiating in vivo studies on this compound. Future research should aim to directly assess the anti-inflammatory efficacy of this compound in established animal models, quantify its effects on inflammatory markers, and elucidate its precise mechanism of action. Such studies will be crucial in determining the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. The inhibitory impact of Schisandrin on inflammation and oxidative stress alleviates LPS-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant-like effects of Schisandrin on lipopolysaccharide-induced mice : Gut microbiota, short chain fatty acid and TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic versus Naturally Sourced Schizandriside Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of synthetic and naturally sourced Schizandriside. Where direct comparative data is available, it is presented. In instances where data for this compound is limited, information from closely related lignans from Schisandra chinensis is included to provide a broader context for its potential activities.
Data Presentation: Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data for the biological activities of this compound and related compounds. A direct comparison is limited by the availability of studies that have evaluated both synthetic and purified natural this compound side-by-side.
| Biological Activity | Compound Source | Test Compound | Assay | Result (IC50) |
| Antioxidant Activity | Synthetic | This compound | DPPH radical scavenging | 34.4 µM[1] |
| Natural | S. chinensis ethanolic extract | DPPH radical scavenging | 49.67 ± 15.63 µg/mL | |
| Natural | S. sphenanthera ethanolic extract | DPPH radical scavenging | 37.94 ± 7.57 µg/mL[2] | |
| Natural | S. chinensis acetone extract | DPPH radical scavenging | 256.54 µg/mL[3] |
Note: A direct comparison of the antioxidant activity of synthetic versus purified natural this compound is challenging due to the lack of studies reporting the IC50 value for the isolated natural compound. The data for natural sources are from crude or semi-purified extracts and are presented for contextual understanding.
Key Biological Activities and Signaling Pathways
This compound and related lignans from Schisandra species exhibit a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects. These activities are often attributed to their ability to modulate key cellular signaling pathways.
Anti-inflammatory Activity and Modulation of NF-κB and MAPK Pathways
Lignans from Schisandra have demonstrated potent anti-inflammatory effects. This is often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammation.
For instance, Schisandrin A has been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB pathway[4]. Similarly, Schisandrin B has been found to attenuate airway inflammation by inhibiting the NF-κB pathway and activating the Nrf2 signaling pathway[5]. While direct evidence for this compound is still emerging, its structural similarity to these compounds suggests it may act through similar mechanisms.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard methods used in the cited literature.
Synthesis of this compound
The total synthesis of this compound has been achieved through a multi-step process. A key step involves the glycosylation of a lignan skeleton. The Koenigs-Knorr condition using silver trifluoromethanesulfonate with 1,1,3,3-tetramethylurea has been reported to be effective for the glycosylation step. The final product is then purified using reverse-phase high-performance liquid chromatography (HPLC)[1].
Extraction and Purification of Natural this compound
The extraction of lignans from Schisandra species typically involves the use of organic solvents. The powdered plant material (e.g., fruits) is extracted with a solvent such as methanol or ethanol. The resulting crude extract is then subjected to various chromatographic techniques for the purification of individual compounds like this compound. These techniques can include column chromatography on silica gel or macroporous resins, followed by preparative HPLC to obtain the pure compound.
Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Preparation: Synthetic or naturally sourced this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Reaction: The this compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer or microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: The animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin or diclofenac sodium), and treatment groups receiving different doses of this compound.
-
Administration: this compound (synthetic or natural) is administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle, and the standard group receives the standard anti-inflammatory drug.
-
Induction of Edema: After a specific time (e.g., 1 hour) following treatment, a subs plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group at each time point relative to the control group.
Conclusion
The available data indicates that synthetic this compound possesses antioxidant activity. While direct comparative studies are lacking, research on extracts from Schisandra chinensis and related lignans strongly suggests that naturally sourced this compound would exhibit a similar spectrum of biological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects. The underlying mechanisms for these activities are likely linked to the modulation of key signaling pathways such as NF-κB and MAPK.
For drug development professionals, both synthetic and naturally sourced this compound represent promising starting points. The synthetic route offers the advantage of producing a highly pure and consistent product, free from other plant metabolites. The natural sourcing, on the other hand, may be more cost-effective for large-scale production, although rigorous purification and standardization would be necessary to ensure consistency and safety. Further head-to-head comparative studies are warranted to fully elucidate any potential differences in the biological activity and efficacy of synthetic versus naturally sourced this compound.
References
- 1. Total syntheses of this compound, saracoside and (±)-isolariciresinol with antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evidence of anti-inflammatory activity of Schizandrin A in animal models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Schizandriside Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent analytical methods for the quantification of Schizandriside, a bioactive lignan found in Schisandra chinensis. The selection of an appropriate analytical technique is critical for accurate quantification in various matrices, from raw plant material to biological samples. This document details the experimental protocols and presents a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) to aid in the selection of the most suitable method for specific research and quality control needs.
Comparative Analysis of Analytical Methods
The performance of HPLC-UV, UPLC-MS/MS, and HPTLC for the quantification of this compound is summarized in the table below. The data presented is compiled from various validated studies and offers a comparative overview of key analytical parameters.
| Parameter | HPLC-UV | UPLC-MS/MS | HPTLC |
| Linearity Range | 25.02 - 150.1 µg/mL[1] | 5.0 - 1000 ng/mL[2] | 100 - 600 ng/band |
| Correlation Coefficient (r²) | ≥ 0.9995[1] | > 0.999[2] | 0.998 |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 35.12 ng/band |
| Limit of Quantification (LOQ) | Not explicitly stated | 5 ng/mL[2] | 105.4 ng/band |
| Precision (RSD %) | Intra-day: < 0.43%, Inter-day: < 1.21% | Intra-day & Inter-day: < 15%[2] | Intra-day: 1.21-1.65%, Inter-day: 1.32-1.89% |
| Accuracy (Recovery %) | 99.51 - 101.31% | 91.5 - 97.8%[2] | 98.23 - 99.54% |
| Primary Application | Quality control of raw materials and extracts | Pharmacokinetic studies, bioanalysis | Rapid screening and quantification in herbal materials |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the simultaneous determination of multiple lignans, including this compound, in Schisandra chinensis.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : Elite ODS C18 column (250 mm x 4.6 mm, 5 µm)[1].
-
Mobile Phase : A gradient elution using acetonitrile and water[1].
-
Detection : UV detection set at 225 nm.
-
Sample Preparation : Methanolic extraction of the plant material followed by filtration.
-
Quantification : Based on the peak area of the analyte compared to a standard calibration curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices, such as plasma, for pharmacokinetic studies.
-
Instrumentation : A UPLC system coupled to a triple quadrupole tandem mass spectrometer.
-
Column : UHPLC reverse-phase C18e column (100 mm × 2.1 mm, 2 µm)[2].
-
Mobile Phase : Methanol and 0.1% formic acid in water (85:15, v/v)[2].
-
Detection : Mass spectrometry in the selected reaction monitoring (SRM) mode[2].
-
Sample Preparation : Liquid-liquid extraction is commonly used for plasma samples[2].
-
Quantification : Based on the peak area ratio of the analyte to an internal standard.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a rapid and cost-effective method for the simultaneous quantification of this compound and other lignans in herbal extracts.
-
Instrumentation : HPTLC system including an automatic sampler, developing chamber, and a densitometric scanner.
-
Stationary Phase : Silica gel 60 F254 HPTLC plates.
-
Mobile Phase : A mixture of toluene, ethyl acetate, and methanol (6:1:1 v/v/v).
-
Detection : Densitometric scanning at 225 nm in absorption-reflection mode.
-
Sample Preparation : Hexane extraction of the plant material.
-
Quantification : Based on the densitometric analysis of the separated bands against a standard calibration curve.
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring its reliability and suitability for its intended purpose. This process is essential for regulatory compliance and generating high-quality scientific data.
Caption: Workflow for Analytical Method Validation.
References
Schizandriside: A Comparative Efficacy Analysis Against Other Schisandra Lignans
For Immediate Release
This guide provides a detailed comparison of the biological efficacy of schizandriside against other prominent lignans isolated from Schisandra chinensis, including schisandrin A, schisandrin B, schisandrin C, and gomisin A. The content herein is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to facilitate informed decisions in natural product research.
Introduction
The fruit of Schisandra chinensis, known as Wu Wei Zi, is a source of a diverse group of dibenzocyclooctadiene lignans, which are recognized for a wide spectrum of pharmacological activities.[1][2] These activities include hepatoprotective, neuroprotective, and anti-inflammatory effects.[1][2] While lignans such as schisandrin A, B, and C have been extensively studied, this compound remains a less-investigated compound. This guide aims to collate and present the existing quantitative data to objectively compare the efficacy of this compound with its better-known counterparts.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and hepatoprotective effects of this compound and other selected Schisandra lignans. It is important to note that direct comparative studies including this compound are limited, and the presented data is compiled from various independent studies.
Table 1: Antioxidant Activity of Schisandra Lignans
| Lignan | Assay | IC50 (µM) | Source |
| This compound | DPPH radical scavenging | 34.4 | [1] |
| Saracoside (diastereomer of this compound) | DPPH radical scavenging | 28.8 | [1] |
| Schisandrin B | Not specified | Higher binding affinity to antioxidant-related proteins (Bcl-2, Bax, p53) compared to Schisandrin A and C | [3] |
| Schisandra chinensis Pollen Extract | DPPH radical scavenging | - | [4] |
Table 2: Anti-inflammatory Activity of Schisandra Lignans
| Lignan | Model | Key Finding | Potency Ranking | Source |
| Schisandrin A | P. acnes-infected THP-1 cells | Inhibition of IL-1β secretion and NLRP3 inflammasome activation | Weakest | [5][6] |
| Schisandrin B | P. acnes-infected THP-1 cells | Inhibition of IL-1β secretion and NLRP3 inflammasome activation | Moderate | [5] |
| Schisandrin C | P. acnes-infected THP-1 cells | Inhibition of IL-1β secretion and NLRP3 inflammasome activation | Strongest | [5] |
| Gomisin N, Gomisin J, Schisandrin C | LPS-stimulated RAW 264.7 cells | Reduction of nitric oxide (NO) production | - | [7] |
| This compound | - | Data not available | - | - |
Table 3: Hepatoprotective Effects of Schisandra Lignans
| Lignan/Extract | Model | Key Findings | Source |
| Schisandra chinensis Lignans (total) | Chronic alcohol-induced liver injury in mice | Dose-dependent reduction in serum ALT and AST levels | [6] |
| Schisandra chinensis Pollen Extract | CCl4-induced acute liver damage in mice | Significant prevention of the increase in serum ALT and AST | [4] |
| Schisandrin B | CCl4-intoxicated mice | Reduction in plasma ALT activity | [8] |
| This compound | - | Data not available | - |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds. The protocol involves preparing a solution of the test compound at various concentrations. These solutions are then mixed with a solution of DPPH, which is a stable free radical. The ability of the test compound to scavenge the DPPH radical is measured by the decrease in absorbance of the DPPH solution, typically at a wavelength of 517 nm. The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is then calculated. A lower IC50 value indicates a higher antioxidant activity.[1]
Anti-inflammatory Activity in P. acnes-infected THP-1 Cells
This in vitro model is used to assess the anti-inflammatory effects of compounds on human monocytic cells (THP-1) stimulated with Propionibacterium acnes, a bacterium associated with inflammatory acne.
-
Cell Culture: THP-1 cells are cultured in a suitable medium and differentiated into macrophages.
-
Treatment: The cells are pre-treated with different concentrations of the test lignans (e.g., Schisandrin A, B, C) for a specific period.
-
Stimulation: The cells are then infected with P. acnes to induce an inflammatory response.
-
Analysis: The levels of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), in the cell culture supernatant are measured using an enzyme-linked immunosorbent assay (ELISA). The activation of the NLRP3 inflammasome, a key component in the inflammatory pathway, is assessed by measuring the levels of NLRP3, active caspase-1, and mature IL-1β.[5][6]
Hepatoprotective Activity in CCl4-induced Liver Injury in Mice
This in vivo model is used to evaluate the ability of a compound to protect the liver from damage induced by carbon tetrachloride (CCl4), a well-known hepatotoxin.
-
Animal Model: Mice are administered CCl4, typically via intraperitoneal injection, to induce acute liver injury.
-
Treatment: The test compound (e.g., Schisandra lignan extract or individual lignan) is administered to the mice, usually orally, before or after CCl4 administration.
-
Sample Collection: After a specific period, blood and liver tissue samples are collected.
-
Biochemical Analysis: The levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), in the serum are measured. Elevated levels of these enzymes are indicative of liver damage.
-
Histopathological Examination: Liver tissues are processed for histological analysis to observe the extent of liver damage, such as necrosis and inflammation.[4][8]
Signaling Pathways and Experimental Workflow
The biological effects of Schisandra lignans are often mediated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate a key anti-inflammatory signaling pathway, a typical experimental workflow for evaluating anti-inflammatory activity, and the logical relationship in efficacy observed among some of the lignans.
Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.
Caption: General experimental workflow for in vitro anti-inflammatory screening.
Caption: Efficacy ranking of Schisandrins A, B, and C on inflammation.
Conclusion
The available data indicates that Schisandra lignans possess significant therapeutic potential, with pronounced antioxidant and anti-inflammatory activities. This compound has demonstrated notable antioxidant capacity, with an IC50 value of 34.4 µM in the DPPH assay.[1] In the realm of anti-inflammatory effects, a clear potency ranking has been established for other lignans, with schisandrin C being the most effective at inhibiting IL-1β secretion, followed by schisandrin B and schisandrin A.[5]
However, a significant gap in the literature exists regarding the direct comparative efficacy of this compound in the critical areas of hepatoprotection and neuroprotection. While total lignan extracts and other individual lignans have shown promising results in these areas, further research is imperative to elucidate the specific contributions of this compound and to establish a comprehensive comparative profile. Future studies should focus on head-to-head comparisons of these lignans in standardized in vitro and in vivo models to provide the quantitative data necessary for advancing drug development efforts.
References
- 1. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects [mdpi.com]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and hepatoprotective effects of Schisandra chinensis pollen extract on CCl4-induced acute liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hepatoprotective effect of Schisandra chinensis (Turcz.) Baill. lignans and its formula with Rubus idaeus on chronic alcohol-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scientificarchives.com [scientificarchives.com]
Unveiling the Molecular Machinery: A Comparative Guide to Validating Schizandriside's Mechanism with siRNA
For the discerning researcher in drug discovery and development, this guide provides a comprehensive comparison of Schizandriside's mechanism of action, validated through siRNA-mediated gene knockdown, against relevant alternatives. We delve into the experimental data and detailed protocols that underpin our understanding of this promising natural compound.
This compound, a lignan isolated from the fruits of Schisandra chinensis, has garnered significant attention for its therapeutic potential, particularly in the realm of neurodegenerative and inflammatory diseases. Its primary modes of action are attributed to its potent anti-inflammatory and antioxidant properties. This guide will illuminate the validation of these mechanisms using gene knockdown models and compare its performance with a standard pharmaceutical, Donepezil, and a well-studied natural compound, Resveratrol.
Comparative Analysis of Bioactive Compounds
To provide a clear perspective on this compound's therapeutic profile, we compare it with Donepezil, a cornerstone in Alzheimer's treatment, and Resveratrol, a natural polyphenol renowned for its antioxidant and anti-inflammatory effects.
| Feature | This compound/Schisandrins | Donepezil | Resveratrol |
| Primary Mechanism | Anti-inflammatory & Antioxidant | Acetylcholinesterase Inhibitor | Anti-inflammatory & Antioxidant |
| Key Signaling Pathways | Nrf2/HO-1, NF-κB, PI3K/AKT/mTOR, MAPKs[1][2][3][4][5][6][7][8] | Cholinergic signaling[1] | Nrf2, NF-κB, JAK/STAT[8][9] |
| Therapeutic Target | Multi-target (inflammation, oxidative stress) | Symptomatic treatment of Alzheimer's Disease[3] | Multi-target (inflammation, oxidative stress, etc.)[8][9] |
| Validation with siRNA | Yes (e.g., Nrf2, HO-1 knockdown)[1] | Not directly applicable to primary mechanism | Yes (e.g., Nrf2 knockdown) |
Validating this compound's Mechanism with siRNA
The specificity of this compound's action on its target pathways is elegantly demonstrated using small interfering RNA (siRNA), a technique that allows for the transient silencing of specific genes. Studies have shown that the protective effects of Schisandrins are significantly diminished when key components of the antioxidant and anti-inflammatory response pathways are knocked down.
The Nrf2/HO-1 Pathway: A Case Study
A primary mechanism of this compound's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxification genes, including heme oxygenase-1 (HO-1).
In studies involving Schisandrin A and C, the introduction of siRNA against Nrf2 has been shown to reverse their protective effects. For instance, the suppression of reactive oxygen species (ROS) and nitric oxide (NO) production by Schizandrin C in microglia was attenuated by transfection with Nrf2 and HO-1 siRNA.[1] Similarly, the neuroprotective effects of Schisandrin A were inhibited by the knockdown of Nrf2.[7]
Quantitative Impact of Nrf2 Knockdown on Schisandrin's Efficacy
While precise quantitative data from single experiments are often embedded within full-text articles, the collective evidence from multiple studies robustly supports the Nrf2-dependent mechanism of Schisandrins. The following table summarizes the observed effects, highlighting the reversal of Schisandrin's benefits upon Nrf2 silencing.
| Experimental Model & Stimulus | Measured Outcome | Effect of Schisandrin | Effect of Schisandrin + Nrf2 siRNA |
| Microglia stimulated with Lipoteichoic acid (LTA) | ROS and NO production | Significant Reduction | Protective effect reversed |
| Cerebral Ischemia/Reperfusion Injury Model | Neuroprotection | Significant Protection | Protective effect inhibited |
| LPS-stimulated Macrophages | Pro-inflammatory cytokine production (TNF-α, IL-6) | Significant Reduction | Protective effect reversed |
Experimental Protocols
Reproducibility is the bedrock of scientific advancement. Here, we provide detailed methodologies for the key experiments cited in the validation of this compound's mechanism.
siRNA-Mediated Gene Knockdown in Microglia
This protocol outlines a typical procedure for transiently knocking down a target gene (e.g., Nrf2) in microglial cells to validate the mechanism of action of a compound like this compound.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
siRNA targeting the gene of interest (e.g., Nrf2) and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete culture medium
-
6-well plates
-
Reagents for downstream analysis (e.g., qPCR, Western blot)
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed the microglial cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the required amount of siRNA (e.g., 20 pmol) in Opti-MEM™ I.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ I according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Compound Treatment:
-
Following the incubation period, treat the transfected cells with this compound at the desired concentration and for the appropriate duration, along with a stimulus if required (e.g., LPS).
-
-
Validation of Knockdown and Downstream Analysis:
-
Harvest the cells for analysis.
-
Confirm the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Measure the desired downstream endpoints (e.g., cytokine levels, ROS production, cell viability) to assess the impact of the gene knockdown on the compound's activity.
-
Western Blotting for Protein Expression Analysis
This protocol describes the detection and quantification of specific proteins to confirm gene knockdown and assess changes in signaling pathways.
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., Nrf2, HO-1, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizing the Molecular Pathways
To further clarify the mechanisms at play, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: this compound's activation of the Nrf2 antioxidant pathway.
Caption: Experimental workflow for siRNA-mediated gene knockdown.
Caption: Logical validation of this compound's Nrf2-dependent mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibitory impact of Schisandrin on inflammation and oxidative stress alleviates LPS-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective Knockdown of Gene Expression in Primary Microglia With siRNA and Magnetic Nanoparticles Without Cell Death or Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandrin B alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Effective Knockdown of Gene Expression in Primary Microglia With siRNA and Magnetic Nanoparticles Without Cell Death or Inflammation [frontiersin.org]
- 8. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schizandrin A protects against cerebral ischemia-reperfusion injury by suppressing inflammation and oxidative stress and regulating the AMPK/Nrf2 pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Schisandra Lignans in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of synergistic interactions between natural compounds and existing therapeutic agents presents a promising frontier in drug development. This guide provides a comparative analysis of the synergistic effects of lignans derived from Schisandra chinensis, specifically Schisandrin B, Schisandrin C, and Gomisin A, when combined with conventional anticancer drugs. The data presented herein is compiled from preclinical studies and aims to offer a comprehensive resource for researchers investigating novel combination therapies.
Synergistic Effects of Schisandra Lignans with Anticancer Agents
Recent preclinical research has highlighted the potential of Schisandra lignans to enhance the efficacy of several chemotherapeutic agents. These synergistic interactions are observed across different cancer cell lines and are mediated through various molecular pathways. This guide focuses on the combinations of Schisandrin B with doxorubicin and apatinib, Schisandrin C with cisplatin, and Gomisin A with paclitaxel.
Data Summary of Synergistic Interactions
The following table summarizes the quantitative data from studies investigating the synergistic effects of Schisandra lignans with anticancer drugs. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Lignan | Combination Drug | Cancer Cell Line(s) | Key Findings & Quantitative Data | Proposed Mechanism of Synergy |
| Schisandrin B | Doxorubicin | Human hepatic carcinoma (SMMC7721), Human breast cancer (MCF-7) | Significantly enhanced doxorubicin-induced apoptosis.[1] While specific CI values are not provided in the abstract, the study reports a significant enhancement of apoptosis.[1] | Activation of caspase-9 and loss of mitochondrial membrane potential.[1] |
| Schisandrin B | Apatinib | Gastric cancer | Enhanced the inhibition of cell proliferation, migration, and invasion, and increased apoptosis.[2] Specific CI values are not detailed in the abstract, but a synergistic anti-tumor effect is confirmed.[2] | Arrest of the cell cycle in the G0/G1 phase and modulation of MMP-9, Bax, caspase-9, and -12 proteins.[2] |
| Schisandrin C | Cisplatin | Breast and colon cancer (4T1 and MC38 mouse models) | Exhibited a greater inhibitory effect on tumor growth compared to cisplatin monotherapy.[3] The study highlights a significant synergistic effect without specifying CI values in the abstract.[3] | Enhanced type I IFN response via the cGAS-STING pathway and strengthened antitumor immunity.[3][4] |
| Gomisin A | Paclitaxel | Ovarian cancer (SKOV3 and A2780) | Enhanced the inhibition of ovarian cancer cell proliferation.[5] The abstract confirms the enhanced effect without providing specific CI values.[5] | Suppression of oxidative stress and downregulation of cell cycle proteins cyclin-dependent kinase 4 and cyclin B1.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies to assess the synergistic effects of Schisandra lignans.
Cell Viability and Apoptosis Assays (for Schisandrin B with Doxorubicin)
-
Cell Lines: Human hepatic carcinoma (SMMC7721) and human breast cancer (MCF-7) cells were used.
-
Treatment: Cells were treated with doxorubicin, Schisandrin B, or a combination of both.
-
Apoptosis Detection: Apoptosis was quantified using flow cytometry.
-
Mechanism of Action: The involvement of caspases was investigated, and changes in mitochondrial membrane potential were observed.[1]
In Vitro and In Vivo Antitumor Assays (for Schisandrin B with Apatinib)
-
Cell Proliferation Assay: The CCK-8 assay was used to evaluate the effect of the combination on cell proliferation in gastric cancer cells.
-
Cell Migration and Invasion Assays: Wound-healing and transwell invasion assays were performed to assess the impact on cell motility.
-
Apoptosis Analysis: Flow cytometry was used to measure the rate of apoptosis.
-
Protein Expression Analysis: Western blot analysis was conducted to determine the levels of key proteins involved in apoptosis and cell cycle regulation.[2]
In Vivo Tumor Growth and Immune Response Analysis (for Schisandrin C with Cisplatin)
-
Animal Models: 4T1 breast cancer and MC38 colon cancer tumor-bearing mice were used.
-
Treatment: Mice were administered Schisandrin C, cisplatin, or a combination of both.
-
Tumor Growth Assessment: Tumor volume was monitored throughout the study.
-
Immunological Analysis: The effects on the cGAS-STING pathway and antitumor immunity were studied using RNA sequencing, qRT-PCR, and flow cytometry.[3][4]
Cell Proliferation and Mechanism of Action Studies (for Gomisin A with Paclitaxel)
-
Cell Lines: Human ovarian cancer cell lines SKOV3 and A2780 were utilized.
-
Cell Proliferation Assays: MTT and colony formation assays were performed to assess the antiproliferative effects.
-
Cell Cycle Analysis: Flow cytometry was used to analyze the cell cycle distribution.
-
Protein Expression Analysis: Western blot analysis was employed to measure the levels of cell cycle-related proteins.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the synergistic mechanisms. The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and a general experimental workflow for assessing synergy.
References
- 1. Schisandrin B enhances doxorubicin-induced apoptosis of cancer cells but not normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synergistic anti-tumor effect of schisandrin B and apatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Plan: Proper Disposal Procedures for Schizandriside
Disclaimer: This document provides general guidance for the proper disposal of a research chemical like Schizandriside in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, it is imperative to treat this compound as a potentially hazardous substance of unknown toxicity. Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal requirements and conduct a thorough risk assessment before handling this compound.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a designated and properly ventilated area, such as a fume hood.
1.1. Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile gloves). For handling larger quantities or during spill cleanup, consider double-gloving or using thicker gloves.[1][2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1][2][3]
-
Lab Coat: A full-length laboratory coat should be worn to protect against skin contact.[1][3]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[4][5]
1.2. Engineering Controls:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Procedure for Unused this compound
Unused or waste this compound must be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.
Step 1: Containerization
-
Place the waste this compound in a clearly labeled, sealable, and chemically compatible container. The original container is often a suitable choice.[6][7]
-
The container must be in good condition, with no cracks or leaks.
Step 2: Labeling
-
Label the waste container with the words "HAZARDOUS WASTE".[6]
-
The label must also include:
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The name of the principal investigator or laboratory contact.
-
Step 3: Storage
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7][8]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the waste container is kept closed at all times, except when adding waste.[6][7]
-
Segregate the waste from incompatible materials. As the specific incompatibilities of this compound are unknown, it is prudent to store it away from strong acids, bases, and oxidizing agents.[7][9]
Step 4: Request for Pickup
-
Once the container is full, or before the regulatory time limit for storage in an SAA is reached, submit a hazardous waste pickup request to your institution's EHS office.[6][8]
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as weigh paper, pipette tips, and gloves, must also be disposed of as hazardous waste.
-
Solid Waste: Place contaminated solid debris (e.g., gloves, wipes, weigh paper) in a designated, labeled hazardous waste bag or container.[10]
-
Sharps: Contaminated sharps (e.g., needles, razor blades) must be placed in a puncture-proof sharps container that is also labeled as hazardous waste.
-
Glassware: Rinse contaminated glassware three times with a suitable solvent. The first rinseate must be collected and disposed of as liquid hazardous waste.[9][10] After thorough cleaning, the glassware can be reused or disposed of according to laboratory policy.
Quantitative Data Summary
Since specific quantitative data for this compound is not available, the following table summarizes general parameters for handling and disposing of solid research chemicals.
| Parameter | General Guideline | Source |
| Satellite Accumulation Area (SAA) Volume Limit | Maximum of 55 gallons of hazardous waste. | [6][8] |
| SAA Acutely Toxic Waste Limit | Maximum of 1 quart of liquid or 1 kilogram of solid for P-listed wastes. | [6] |
| Empty Container Rinsing | Triple rinse with a solvent capable of removing the chemical. The first rinseate is collected as hazardous waste. | [9][10][11] |
| pH for Sewer Disposal (Not for this compound) | For certain neutralized aqueous solutions, pH must be between 5.0 and 12.5 for drain disposal. | [7] |
Experimental Protocol: Solid Chemical Spill Cleanup
This protocol outlines the steps for cleaning up a small spill of a solid chemical like this compound.
1. Objective: To safely clean up a small spill of solid this compound, minimizing exposure and environmental contamination.
2. Materials:
-
Personal Protective Equipment (PPE) as described in section 1.1.
-
Spill kit containing:
-
Absorbent pads or pillows.
-
Scoop or dustpan (plastic, non-sparking).
-
Sealable plastic bags for waste.
-
Hazardous waste labels.
-
Wet paper towels or sponges.
-
Mild detergent solution.
-
3. Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (If Necessary): For larger spills or if there is a risk of airborne dust, evacuate the immediate area.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: If possible, prevent the spread of the powder. Be careful not to create dust.[12][13]
-
Clean Up:
-
Gently sweep the solid material into a plastic dustpan or scoop.[13] Avoid vigorous actions that could make the powder airborne.
-
Place the collected solid into a sealable plastic bag.
-
-
Decontaminate the Area:
-
Package and Label Waste:
-
Dispose of Waste: Transfer the waste bag to the laboratory's Satellite Accumulation Area for pickup by EHS.
-
Decontaminate Equipment: Clean all non-disposable equipment used for the cleanup, such as the scoop.
-
Personal Hygiene: Remove PPE and wash hands thoroughly with soap and water.
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. sams-solutions.com [sams-solutions.com]
- 3. Understanding the Essential Personal Protective Equipment for Chemical Safety [collateraldutysafety.examzify.com]
- 4. realsafety.org [realsafety.org]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. odu.edu [odu.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. vumc.org [vumc.org]
- 12. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 15. qmul.ac.uk [qmul.ac.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Schizandriside
For Immediate Reference: Essential Safety and Handling Protocols for Schizandriside
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is paramount to ensure personal safety and the integrity of your research. This guide offers detailed operational and disposal plans, directly addressing key procedural questions to build a foundation of trust and safety in your laboratory.
Key Safety Data at a Glance
For rapid risk assessment, the following table summarizes the critical quantitative safety data for Schizandrin, a closely related compound to this compound. It is imperative to handle this compound with the same level of caution.
| Parameter | Value | Species | Source |
| Acute Oral Toxicity (LD50) | 1,448 mg/kg | Mouse | [1] |
| Intraperitoneal Toxicity (LD50) | 518 mg/kg | Mouse | [1] |
| Subcutaneous Toxicity (LD50) | 1,861 mg/kg | Mouse | [1] |
| Occupational Exposure Limits (OEL) | Not established | N/A | |
| Solubility | Soluble in DMSO (≥13mg/mL) | N/A |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory when handling this compound, which is classified as harmful if swallowed and is a suspected carcinogen. The following PPE is required:
-
Hand Protection: Wear two pairs of powder-free nitrile gloves. Change gloves every 30-60 minutes or immediately upon known or suspected contact.
-
Body Protection: A disposable, solid-front, back-closing gown is required. Ensure cuffs are tucked into the inner pair of gloves.
-
Eye and Face Protection: Use safety glasses with side shields at a minimum. When there is a risk of splashes or aerosol generation, a full-face shield or chemical splash goggles are mandatory.
-
Respiratory Protection: For handling the powdered form of this compound, a NIOSH-approved N95 or higher-rated respirator is required to prevent inhalation of dust particles.
Operational Plan for Handling this compound
This section outlines a step-by-step procedure for the safe handling of this compound, from receiving to in-use and post-use.
Pre-Operational Checks
-
Verify Equipment: Ensure a calibrated analytical balance, a certified chemical fume hood, and appropriate glassware are available and in good working order.
-
Assemble PPE: Confirm all required PPE is available in the correct sizes and is in good condition.
-
Review Protocol: Read and understand the entire experimental protocol before beginning any work.
-
Prepare Spill Kit: Ensure a spill kit containing absorbent materials, appropriate cleaning agents, and waste disposal bags is readily accessible.
Step-by-Step Handling Procedures
The following is a representative protocol for preparing a this compound stock solution and its use in an in vitro cell viability (MTT) assay.
1. Preparation of this compound Stock Solution (10 mM in DMSO):
-
Work Area: All handling of solid this compound must be conducted within a certified chemical fume hood.
-
Weighing: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of sterile DMSO to the tube to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Storage: Store the stock solution at -20°C in a clearly labeled, sealed container.
2. Cell Viability (MTT) Assay:
-
Cell Seeding: Plate cells in a 96-well plate at the desired density and incubate overnight.
-
Treatment Preparation: In a sterile environment (e.g., a biological safety cabinet), prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include appropriate controls (e.g., vehicle control with DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (typically 570 nm).
Post-Operational Procedures
-
Decontamination: Wipe down all work surfaces, equipment, and glassware that came into contact with this compound with a suitable decontaminating solution (e.g., 70% ethanol).
-
Waste Disposal: Dispose of all contaminated materials as outlined in the Disposal Plan below.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination (e.g., outer gloves, gown, inner gloves).
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including contaminated gloves, gowns, pipette tips, and empty vials, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated hazardous waste container. Do not pour down the drain.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal vendor. Follow all institutional and local regulations.
Visualizing Key Processes
To further clarify procedural and biological contexts, the following diagrams illustrate a typical experimental workflow and a key signaling pathway influenced by this compound.
Caption: Experimental workflow for a cell viability assay using this compound.
Caption: this compound's inhibitory effect on the TLR4/NF-κB inflammatory pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
